molecular formula C10H9NO B11920455 5-Methylisoquinolin-3-ol

5-Methylisoquinolin-3-ol

Cat. No.: B11920455
M. Wt: 159.18 g/mol
InChI Key: MPQZZTBNVJXJQM-UHFFFAOYSA-N
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Description

5-Methylisoquinolin-3-ol is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities . Researchers value this structural motif for its potential as a key intermediate in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . The broader isoquinoline scaffold is recognized for its relevance in developing compounds with potential pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective activities, as noted in reviews of isolated isoquinoline alkaloids . The specific substitution pattern of 5-Methylisoquinolin-3-ol makes it a valuable precursor for chemical synthesis. The 3-hydroxy group, in particular, is a functional handle for further chemical modification, allowing researchers to create diverse libraries of compounds for high-throughput screening . Furthermore, substituted isoquinolines and isoquinolinones are actively investigated as inhibitors of various enzymes and biological targets, such as Rho kinase (ROCK) and phosphodiesterase 10 (PDE10), which are relevant in cardiovascular, neurological, and metabolic disorders . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12)

InChI Key

MPQZZTBNVJXJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CNC(=O)C=C12

Origin of Product

United States

Foundational & Exploratory

A Methodological & Predictive Guide to the Solubility Profile of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 5-Methylisoquinolin-3-ol, a derivative of the isoquinoline scaffold, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive framework for understanding and experimentally determining its solubility profile across a spectrum of polar and non-polar solvents. In the absence of extensive empirical data for this specific molecule, this paper establishes a predictive analysis based on first principles of molecular structure and intermolecular forces. It further outlines a detailed, self-validating experimental protocol using the gold-standard isothermal shake-flask method, providing researchers and drug development professionals with the theoretical and practical tools necessary for its characterization.

Introduction: The Significance of 5-Methylisoquinolin-3-ol

The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids, such as morphine and papaverine, and synthetic compounds with diverse pharmacological activities.[1][2] The specific functionalization of this scaffold, as seen in 5-Methylisoquinolin-3-ol, can significantly alter its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for:

  • Drug Formulation: Developing suitable delivery systems, whether aqueous solutions for intravenous administration or non-polar formulations for oral or transdermal routes.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Pharmacokinetic Profiling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties, as solubility directly impacts absorption.[3]

This document serves as a technical guide to both predict and systematically measure the solubility of 5-Methylisoquinolin-3-ol.

Theoretical Principles of Solubility: A Molecular-Level Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level.[4][5] The overall solubility is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[6][7]

Let's dissect the structure of 5-Methylisoquinolin-3-ol to predict its behavior:

  • Isoquinoline Core: This bicyclic aromatic system is predominantly non-polar and capable of engaging in weak van der Waals forces (specifically, London dispersion forces). This part of the molecule will favor solubility in non-polar solvents.[8][9]

  • Hydroxyl (-OH) Group (at position 3): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). This feature will strongly promote solubility in polar protic solvents like water and alcohols.[10]

  • Methyl (-CH3) Group (at position 5): This is a non-polar, hydrophobic group that contributes to the molecule's overall lipophilicity through van der Waals interactions.

  • Nitrogen Atom (at position 2): The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor, contributing to the molecule's polarity and allowing for interactions with polar solvents.[9]

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of 5-Methylisoquinolin-3-ol in a curated set of representative solvents. Quantitative solubility prediction for novel compounds without experimental data for model training can be challenging, but a qualitative and semi-quantitative estimation provides a crucial starting point for experimental design.[11][12]

SolventClassPolarity IndexKey Solute-Solvent InteractionsPredicted Relative Solubility
Water Polar Protic9.0Strong H-Bonding (solute -OH, N:)Moderate
Methanol Polar Protic5.1Strong H-Bonding, VdW with methylHigh
Ethanol Polar Protic5.2Strong H-Bonding, VdW with ethylHigh
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2H-Bond Acceptor, Dipole-DipoleHigh
Acetonitrile Polar Aprotic5.8Dipole-DipoleModerate to Low
Dichloromethane (DCM) Non-Polar3.1Dipole-Dipole, VdWModerate
Toluene Non-Polar2.4VdW (π-stacking with aromatic rings)Moderate to Low
Hexane Non-Polar0.0VdW onlyVery Low

Polarity Index values are common relative measures; sources may vary slightly.[13]

Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the predicted profile, the OECD Guideline 105 Shake-Flask Method is the most robust and widely accepted approach for compounds with solubility expected to be above 0.01 g/L.[14][15][16] This method establishes a thermodynamic equilibrium to determine the saturation solubility.

Materials and Reagents
  • 5-Methylisoquinolin-3-ol (high purity, >99%)

  • Selected solvents (HPLC grade or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, glass vials with screw caps, syringes, and syringe filters (0.22 µm, solvent-compatible)

Equipment
  • Analytical balance (±0.01 mg)

  • Isothermal shaker/incubator or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge

Step-by-Step Procedure
  • Preparation: Add an excess amount of 5-Methylisoquinolin-3-ol to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of each selected solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a preliminary period of 24 hours.

  • Equilibrium Confirmation: After 24 hours, stop agitation and allow the solutions to stand for 1 hour for undissolved solid to settle. Carefully sample the supernatant. Return the vials to the shaker for another 24 hours (total 48 hours). Sample again.

  • Phase Separation: Prior to analysis, the undissolved solid must be removed. Centrifuge the sample vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This two-step process minimizes the transfer of microcrystals.[14]

  • Dilution: If necessary, accurately dilute the saturated solution with the appropriate solvent to bring its concentration within the linear range of the analytical method.

Sample Analysis (HPLC-UV)
  • Method Development: Develop a reverse-phase HPLC method capable of resolving 5-Methylisoquinolin-3-ol from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Calibration: Prepare a series of standard solutions of 5-Methylisoquinolin-3-ol of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against concentration.

  • Quantification: Inject the filtered, diluted samples from the solubility experiment and determine their concentration from the calibration curve.

Data Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = C * DF

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

  • DF is the dilution factor.

The experiment should be performed in triplicate. The reported solubility is the mean of concentrations from samples where equilibrium has been confirmed (i.e., the 24-hour and 48-hour results are within acceptable variance, e.g., <5%).

Visualization of Processes and Interactions

Diagrams help clarify complex workflows and molecular relationships.

experimental_workflow cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add Excess Solute (5-Methylisoquinolin-3-ol) B Add Precise Volume of Solvent A->B C Agitate at Constant T (24h & 48h sampling) B->C D Centrifuge to Pellet Undissolved Solid C->D E Syringe Filter Supernatant (0.22 µm) D->E G Analyze Samples (HPLC-UV) E->G F Prepare Calibration Standards F->G H Calculate Solubility from Calibration Curve G->H

Caption: Isothermal Shake-Flask Experimental Workflow.

molecular_interactions cluster_solute 5-Methylisoquinolin-3-ol cluster_polar Polar Protic Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) solute <[H]O-C₁=C(C₂=CC=C(C)C=C₂)N=CH-C₁> water1 H₂O solute->water1 H-Bonding (-OH) water2 H₂O solute->water2 H-Bonding (N:) toluene C₇H₈ solute->toluene van der Waals (π-stacking)

Caption: Predicted Intermolecular Forces with Solvents.

Conclusion

5-Methylisoquinolin-3-ol is an amphiphilic molecule with a solubility profile that is highly sensitive to the surrounding solvent environment. Theoretical analysis predicts the highest solubility in polar solvents capable of hydrogen bonding, such as methanol, ethanol, and DMSO, due to the presence of the hydroxyl group and ring nitrogen. Conversely, solubility is expected to be very low in aliphatic non-polar solvents like hexane. The provided isothermal shake-flask protocol offers a robust, industry-standard methodology for obtaining precise, empirical solubility data. This combined predictive and experimental framework provides drug development scientists with the necessary tools to effectively characterize and formulate this promising chemical entity.

References

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link][10]

  • Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link][3]

  • Quora. (2020, October 19). How do intermolecular forces influence solubility?. [Link][6]

  • Khan Academy. Solubility and intermolecular forces. [Link][4]

  • American Chemical Society. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link][12]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link][14]

  • EBSCO. Intermolecular force | Physics | Research Starters. [Link][7]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link][5]

  • TutorsGlobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link][8]

  • Chemistry LibreTexts. (2019, June 5). 8.2: Solubility and Intermolecular Forces. [Link][17]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link][9]

  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals 107. [Link]

  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted in Solvent Miscibility and Viscosity Chart. [Link][13]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link][15]

  • U.S. Environmental Protection Agency. (1998, March). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. [Link][16]

  • Thieme. (2008). Product Class 5: Isoquinolines. Science of Synthesis. [Link][1]

  • SlideShare. (2018, February 27). Preparation and Properties of Isoquinoline. [Link][2]

Sources

Thermodynamic Stability of 5-Methylisoquinolin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The isoquinolin-3-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying therapeutic agents, including topoisomerase inhibitors and dopamine agonists. However, the thermodynamic stability of 5-methylisoquinolin-3-ol derivatives presents a unique challenge often overlooked in early-stage discovery.

This guide addresses the critical thermodynamic equilibrium between the lactim (3-hydroxy) and lactam (3-oxo) tautomers. While the 5-methyl substituent is remote from the tautomeric center, it exerts significant influence on crystal packing energy, solubility profiles, and metabolic susceptibility. Understanding these stability parameters is non-negotiable for developing reproducible formulations and robust structure-activity relationships (SAR).

Part 2: The Thermodynamic Landscape

Tautomeric Equilibrium (Lactam vs. Lactim)

The defining thermodynamic characteristic of 5-methylisoquinolin-3-ol is the prototropic tautomerism between the enol form (lactim) and the keto form (lactam).

  • Lactam Form (Isoquinolin-3(2H)-one): Thermodynamically favored in polar protic solvents (e.g., water, methanol) and the solid state . The driving force is the high bond energy of the C=O bond and the stabilization provided by intermolecular hydrogen bonding networks (N-H···O=C).

  • Lactim Form (Isoquinolin-3-ol): Favored in non-polar aprotic solvents (e.g., diethyl ether, hexane) and the gas phase . This form restores the full aromaticity of the pyridine ring, which is partially disrupted in the lactam form.

Thermodynamic Rule of Thumb:



In aqueous physiological media (

),

, heavily favoring the lactam congener. Drug design efforts must account for the lactam being the bioactive species in solution, despite the "3-ol" nomenclature.
The "5-Methyl" Perturbation

The introduction of a methyl group at the C5 position (peri-position relative to C4) introduces specific thermodynamic vectors:

  • Electronic Effect (+I): The methyl group acts as a weak electron donor via induction and hyperconjugation. This increases the electron density of the aromatic system, slightly increasing the basicity of the ring nitrogen (N2), which can further stabilize the protonated lactam form.

  • Lipophilicity (

    
    ):  The 5-methyl group adds approximately +0.5 to the 
    
    
    
    value. This decreases aqueous solubility, increasing the entropic penalty of solvation.
  • Crystal Lattice Energy: In the solid state, the 5-methyl group can disrupt planar stacking interactions if not accommodated by the lattice. However, it often serves as a "locking" element, reducing conformational freedom and increasing the melting point compared to the des-methyl analog.

Part 3: Visualization of Dynamics

The following diagram illustrates the tautomeric equilibrium and the downstream stability workflows.

Tautomerism cluster_5Me 5-Methyl Effect Lactim Lactim Form (3-Hydroxy) Favored in Non-Polar Transition Transition State (Proton Transfer) Lactim->Transition Solvent Polarity > Lactam Lactam Form (3-Oxo) Favored in Water/Solid Metabolism Metabolic Stability (C5 blocked, C1/C4 oxidation) Lactam->Metabolism CYP450 Exposure Transition->Lactam H-Bond Stabilization Effect1 Increased Lipophilicity Effect2 Electronic Donation (+I) Effect2->Lactam Stabilizes N-H

Caption: Tautomeric equilibrium shift driven by solvent polarity and stabilized by the 5-methyl electronic effect.

Part 4: Experimental Characterization Protocols

To validate the thermodynamic stability of your specific derivative, rely on this self-validating workflow.

Protocol: Solvation Free Energy Determination (Solubility Method)

Objective: Determine the thermodynamic stability (


) of the solid form.
  • Preparation: Synthesize 5-methylisoquinolin-3-ol (see Synthesis section). Recrystallize from ethanol to ensure the stable polymorph (likely Lactam).

  • Saturation: Add excess solid to three vials containing:

    • Buffer pH 7.4 (Physiological)

    • Octanol (Lipophilic proxy)

    • Chloroform (Aprotic reference)

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PTFE filter.

  • Quantification (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

    • Detection: 254 nm (Isoquinoline core absorption).

  • Calculation: Calculate solubility (

    
    ).
    
    
    
    
    Note: A significant difference in UV
    
    
    between Chloroform and Water samples indicates a tautomeric shift.
Protocol: Tautomer Identification via NMR

Objective: Distinguish Lactam vs. Lactim in solution.

  • Solvent Selection: Prepare samples in

    
     (polar) and 
    
    
    
    (non-polar).
  • Acquisition: Run

    
    -NMR and 
    
    
    
    -NMR.
  • Diagnostic Signals:

    • Lactam (Carbonyl): Look for a

      
       signal at ~160-165 ppm  (C=O).[1]
      
    • Lactim (C-OH): Look for a

      
       signal at ~150-155 ppm  (C-O aromatic).
      
    • Proton: In

      
      , the N-H proton of the lactam is often broad and downfield (>10 ppm ), whereas the O-H proton may vary.
      
    • Coupling: The C1-H proton coupling constants will differ due to the loss of aromaticity in the lactam ring N-C3 bond.

Part 5: Quantitative Data Summary

The following table summarizes theoretical and experimental trends for 5-methylisoquinolin-3-ol derivatives compared to the unsubstituted parent.

PropertyIsoquinolin-3-ol (Parent)5-Methyl DerivativeImpact of 5-Me Group
Dominant Tautomer (

)
Lactam (2H-one)Lactam (2H-one)Negligible shift in equilibrium position.
LogP (Lipophilicity) ~1.5~2.0Decreased aqueous solubility; increased membrane permeability.
Melting Point ~198°C~205-210°C (Est.)Increased lattice energy due to packing efficiency.
pKa (Acidic) ~9.0 (OH/NH)~9.2Slight increase due to +I effect of methyl group.
Metabolic Liability High (Oxidation at C1/C5)Medium (C5 blocked)C5 blockage forces metabolism to C1 or methyl oxidation.

Part 6: Synthesis & Derivatization

To access these derivatives for stability testing, a robust synthetic route is required.

Route: Cyclization of 2-Carboxyphenylacetic Acid Derivatives

  • Starting Material: 2,6-Dimethylbenzoic acid (to install the 5-methyl and the ring carbon).

  • Formylation/Homologation: Convert to the corresponding phenylacetic acid derivative.

  • Cyclization:

    • React with ammonia or urea at high temperature.

    • Mechanism:[2][3] Formation of the amide bond followed by dehydration.

  • Purification: Recrystallization from Ethanol/Water (9:1) typically yields the pure lactam tautomer.

DOT Diagram: Synthetic Pathway

Synthesis SM 2,6-Dimethylbenzoic Acid Inter1 2-Methyl-6-(carboxymethyl)benzoic acid SM->Inter1 Homologation Cyclization Cyclization (NH3/Heat) Inter1->Cyclization Product 5-Methylisoquinolin-3(2H)-one Cyclization->Product -H2O

Caption: General synthetic strategy for accessing the 5-methylisoquinolin-3-one core.

Part 7: Implications for Drug Development[4][5]

1. Metabolic Stability (Blocker Strategy): Unsubstituted isoquinolines are prone to oxidative metabolism at the C5 and C8 positions by CYP450 enzymes. Placing a methyl group at C5 effectively blocks this metabolic soft spot . However, the methyl group itself can become a site for oxidation (benzylic hydroxylation


 carboxylic acid).
  • Recommendation: During lead optimization, screen for "methyl-oxidation" metabolites early. If rapid oxidation occurs, consider replacing the Methyl with a Chloro or Cyano group (bioisosteres) to maintain the steric block without the metabolic liability.

2. Solubility & Formulation: The increased lipophilicity of the 5-methyl derivative requires careful formulation.

  • Salt Formation: The basicity of the isoquinoline nitrogen is low in the lactam form. Salt formation (e.g., HCl, Mesylate) might be difficult unless the equilibrium is forced or if the molecule is protonated at the oxygen (unlikely). Co-crystals or amorphous solid dispersions (ASD) are preferred formulation strategies.

3. Binding Affinity: If the target binding pocket has a hydrophobic cleft corresponding to the C5 position, the methyl group can provide a "magic methyl" effect—boosting potency by 10-fold or more through displacement of high-energy water molecules and Van der Waals interactions.

References

  • Tautomerism of Isoquinolin-3-ols: Jones, D. W.[4] "o-Quinonoid compounds.[4][5] Part I. Synthesis and tautomerism of isoquinolin-3-ols."[4] Journal of the Chemical Society C: Organic, 1969.

  • Thermodynamic Stability of Polymorphs: Urakami, K. et al. "Thermodynamic stability and transformation of pharmaceutical polymorphs."[6] Pure and Applied Chemistry, 2002.

  • Isoquinoline in Drug Discovery: Chao, Q. et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2023.

  • Methyl Group Effects in Medicinal Chemistry: Schönherr, H. & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 2013.

Sources

pKa values and ionization behavior of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Methylisoquinolin-3-ol requires a rigorous understanding of its structural dynamics, specifically its tautomeric equilibrium and ionization behavior. This whitepaper provides a comprehensive evaluation of its physicochemical properties, the mechanistic rationale behind its pKa values, and validated experimental workflows for characterization, tailored for researchers in fragment-based drug discovery (FBDD).

Structural Dynamics: The Lactam-Lactim Tautomerism

5-Methylisoquinolin-3-ol is a nitrogen-containing heterocyclic compound that exhibits pronounced, solvent-dependent lactam-lactim (keto-enol) tautomerism. The molecule exists in a dynamic equilibrium between the hydroxy tautomer (5-methylisoquinolin-3-ol, the lactim form) and the carbonyl tautomer (5-methylisoquinolin-3(2H)-one, the lactam form).

The position of this equilibrium is dictated by the thermodynamic balancing of aromaticity and solvation energies:

  • Non-Polar Environments (e.g., ether, lipid bilayers): The lactim form is dominant. This preference is driven by the thermodynamic necessity to maintain the fully delocalized 10π-electron aromaticity of the isoquinoline core[1].

  • Aqueous/Polar Environments: The lactam form predominates. While the formation of the amide unit in the lactam forces the fused benzene ring into a less energetically favorable quinoid-like structure, this penalty is overwhelmingly compensated by the strong stabilization provided by hydrogen bonding with water molecules[1].

Tautomerism Lactim 5-Methylisoquinolin-3-ol (Lactim / Enol) Favored in Non-Polar Media Lactam 5-Methylisoquinolin-3(2H)-one (Lactam / Keto) Favored in Aqueous Media Lactim->Lactam Solvent Polarity & H-Bonding

Solvent-driven lactam-lactim tautomeric equilibrium of 5-methylisoquinolin-3-ol.

Ionization Behavior and pKa Profiling

The ionization of 5-methylisoquinolin-3-ol is amphoteric. The molecule possesses two distinct ionizable centers: the basic heterocyclic nitrogen and the weakly acidic hydroxyl/amide group.

  • Basic pKa (

    
    ):  Protonation occurs at the ring nitrogen under acidic conditions to form a cationic species. While the unsubstituted isoquinoline core has a basic pKa of approximately 5.14 to 5.40[2], substitution alters this value. The +I (inductive) effect of the 5-methyl group slightly increases electron density on the ring. However, because the molecule exists predominantly as the lactam in water, the basicity of the nitrogen is heavily attenuated compared to pure isoquinoline. Experimental and predictive models place the 
    
    
    
    of 3-hydroxyisoquinoline derivatives in the range of 4.5 to 5.5[3].
  • Acidic pKa (

    
    ):  Under highly basic conditions, the molecule undergoes deprotonation to form an anionic species. The predicted acidic pKa for the parent 3-hydroxyisoquinoline is 11.06 ± 0.20[4]. The 5-methyl substitution exerts a mild electron-donating effect that marginally decreases the acidity of the proton, resulting in an estimated 
    
    
    
    of ~11.15.

At physiological pH (7.4), the molecule exists almost entirely in its neutral (uncharged) lactam state, making it highly compliant with the "Rule of Three" for fragment-based drug design, ensuring optimal passive membrane permeability[3].

Table 1: Comparative Ionization Properties of Isoquinoline Derivatives
CompoundBasic

(N-Protonation)
Acidic

(O/N-Deprotonation)
Dominant Species at pH 7.4
Isoquinoline 5.14 – 5.40N/ANeutral
3-Hydroxyisoquinoline ~4.5011.06 ± 0.20Neutral (Lactam)
5-Methylisoquinolin-3-ol ~4.60~11.15Neutral (Lactam)

Mechanistic Rationale for Experimental Choices

Accurately determining the pKa of 5-methylisoquinolin-3-ol presents analytical challenges due to its low aqueous solubility in the neutral state (pH 6–9) and its complex tautomeric shifts.

Why UV-Vis Spectrophotometry over Potentiometry? Potentiometric titrations require relatively high analyte concentrations (typically >1 mM). At these concentrations, the neutral lactam form of 5-methylisoquinolin-3-ol is highly prone to precipitation, which artificially skews the titration curve and invalidates the pKa calculation. UV-Vis spectrophotometry is the superior choice because it is highly sensitive, allowing for measurements at micromolar concentrations (10–50 µM) where the compound remains fully dissolved. Furthermore, the protonation and deprotonation events significantly alter the conjugated


-electron system of the isoquinoline core, producing distinct, quantifiable bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra[3].

Validated Experimental Protocol: Spectrophotometric pKa Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . The integrity of the assay is internally verified by the presence of isosbestic points.

Step 1: Stock Solution Preparation

  • Action: Dissolve 5-methylisoquinolin-3-ol in spectroscopic-grade DMSO to create a 10 mM stock.

  • Causality: DMSO ensures complete dissolution of the neutral lactam form before introduction into aqueous media, preventing micro-nucleation.

Step 2: Buffer Array Preparation

  • Action: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 13.0 in increments of 0.5 pH units. Maintain a constant ionic strength (I = 0.1 M KCl).

  • Causality: Constant ionic strength prevents fluctuations in activity coefficients, ensuring that the derived pKa is a true thermodynamic value rather than an apparent one.

Step 3: Spectral Acquisition

  • Action: Spike the buffer solutions with the DMSO stock to achieve a final analyte concentration of 30 µM (ensure final DMSO concentration is <0.5% v/v). Scan the UV-Vis absorbance from 200 nm to 400 nm at 25.0 ± 0.1 °C.

Step 4: Self-Validation via Isosbestic Points (Critical Step)

  • Action: Overlay the spectra. Identify sharp isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

  • Causality: The presence of tight isosbestic points mathematically proves that the system is undergoing a clean, two-state transition (e.g., Cation

    
     Neutral) without degradation, precipitation, or aggregation. If isosbestic points drift or blur, the data must be discarded as the system is invalid.
    

Step 5: Non-Linear Regression Analysis

  • Action: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract 
    
    
    
    and
    
    
    .

Protocol S1 1. Stock Preparation Dissolve in DMSO (30 µM final) S2 2. pH Titration Array Equilibrate in universal buffers (pH 2-13) S1->S2 S3 3. UV-Vis Acquisition Scan 200-400 nm to capture π-π* shifts S2->S3 S4 4. Validation Check Confirm sharp isosbestic points S3->S4 S5 5. Non-Linear Regression Derive pKa1 (N-protonation) & pKa2 (O-deprotonation) S4->S5

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

References

  • Synthesis of a 'Heteroaromatic Ring of the Future' and its Physicochemical Properties (RSC Advances). Discusses the Rule of Three compliance, tautomerism, and spectrophotometric pKa detection of 3-hydroxyisoquinoline derivatives.3

  • Heterocyclic Chemistry: Oxyquinolines and Isoquinolines (VDOC.PUB). Details the solvent-dependent lactam-lactim tautomerism of 3-isoquinolinol in ether versus aqueous solutions.1

  • 3-Isoquinolinol Physico-chemical Properties (ChemBK). Provides the predictive modeling for the acidic pKa of the 3-hydroxyisoquinoline core.4

  • Isoquinine: Quantitative Analysis of Basicity (Benchchem). Outlines the experimentally determined basic pKa values for the unsubstituted isoquinoline core.2

Sources

Fluorescence Properties of 5-Methylisoquinolin-3-ol in Aqueous Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated fluorescence properties of 5-Methylisoquinolin-3-ol in aqueous solutions. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and established experimental protocols to serve as a practical resource for the study of this and related fluorophores. While direct experimental data for 5-Methylisoquinolin-3-ol is not extensively available in the current literature, this guide leverages data from the closely related parent compound, 3-hydroxyisoquinoline, to provide a robust predictive framework.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of many natural alkaloids and synthetic compounds with diverse biological activities and intriguing photophysical properties.[1][2] The introduction of hydroxyl and methyl substituents onto the isoquinoline core, as in 5-Methylisoquinolin-3-ol, is expected to modulate its electronic and, consequently, its fluorescence characteristics, making it a potentially valuable tool for developing novel fluorescent probes and sensors.[3] Understanding the fundamental fluorescence properties of this molecule in an aqueous environment is a critical first step towards its application in biological imaging and sensing, where water is the ubiquitous solvent.[4]

Predicted Photophysical Properties in Aqueous Solution

The fluorescence of isoquinoline derivatives is governed by the nature and position of substituents on the heterocyclic ring system.[5] For 5-Methylisoquinolin-3-ol, the electron-donating hydroxyl group at the 3-position is predicted to be the primary determinant of its fluorescent behavior, while the methyl group at the 5-position will likely introduce more subtle modifications.

Tautomerism and its Influence: It is crucial to recognize that 3-hydroxyisoquinolines can exist in tautomeric forms: the enol (3-hydroxyisoquinoline) and the keto (isoquinolin-3(2H)-one) forms. The equilibrium between these tautomers is sensitive to the solvent environment. In aqueous solutions, it is anticipated that the hydroxy form will be prevalent, which is typically the more fluorescent species.[6]

The following table summarizes the predicted photophysical parameters for 5-Methylisoquinolin-3-ol in aqueous solution, based on data for related 3-hydroxyisoquinoline derivatives.[7]

Photophysical ParameterPredicted Value/RangeRationale and Key Considerations
Absorption Maximum (λabs) 330 - 360 nmBased on the absorption of 3-hydroxyisoquinoline derivatives.[7] The exact maximum will be influenced by the solvent polarity and pH.
Emission Maximum (λem) 390 - 450 nmA significant Stokes shift is expected due to the polar nature of the excited state. The emission is likely to be in the blue region of the spectrum.[7]
Stokes Shift 60 - 90 nmThe difference between the absorption and emission maxima is anticipated to be substantial in a polar protic solvent like water, indicating a more polar excited state.
Fluorescence Quantum Yield (ΦF) 0.2 - 0.9Highly dependent on the specific substitution pattern. Some 3-substituted isoquinolines exhibit very high quantum yields.[5][7] The presence of the hydroxyl group is expected to favor a high quantum yield.
Fluorescence Lifetime (τF) 1 - 10 nsThe lifetime is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay. This is a typical range for fluorescent organic molecules.[8][9]

The Influence of the Aqueous Environment

The aqueous environment is expected to play a significant role in modulating the fluorescence of 5-Methylisoquinolin-3-ol through several mechanisms:

  • Solvent Polarity: Water, as a highly polar protic solvent, can stabilize the excited state of polar fluorophores, often leading to a red-shift in the emission spectrum (solvatochromism).

  • Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the hydroxyl group can participate in hydrogen bonding with water molecules. This can affect the energy levels of the ground and excited states, influencing both the absorption and emission wavelengths.

  • pH: The pH of the aqueous solution will be a critical factor. Protonation of the isoquinoline nitrogen at acidic pH can significantly alter the electronic structure and is often associated with an enhancement of fluorescence intensity. Conversely, deprotonation of the hydroxyl group at alkaline pH will also lead to distinct spectral changes.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Methylisoquinolin-3-ol can be adapted from established methods for the synthesis of isoquinolin-3-ols.[10] One such approach involves the reaction of a substituted phenacetyl chloride with a thiocyanate in the presence of a Friedel-Crafts catalyst.

Synthetic_Pathway_5-Methylisoquinolin-3-ol A 2-Methylphenacetyl chloride D Intermediate A->D 1. B Potassium thiocyanate B->D C Friedel-Crafts Catalyst (e.g., AlCl3) C->D E 5-Methylisoquinolin-3-ol D->E Cyclization

Figure 1: Proposed synthetic scheme for 5-Methylisoquinolin-3-ol.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the characterization of the fluorescence properties of 5-Methylisoquinolin-3-ol in aqueous solution.

Preparation of Aqueous Solutions

Objective: To prepare a stock solution and subsequent dilutions of 5-Methylisoquinolin-3-ol in a suitable aqueous buffer for spectroscopic analysis.

Materials:

  • 5-Methylisoquinolin-3-ol

  • Spectroscopic grade solvent for initial dissolution (e.g., DMSO or ethanol)

  • Deionized water (Milli-Q or equivalent)

  • Buffer salts (e.g., phosphate or TRIS)

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a concentrated stock solution: Accurately weigh a small amount of 5-Methylisoquinolin-3-ol and dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare the aqueous buffer: Prepare the desired aqueous buffer solution (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer components do not have significant absorbance or fluorescence in the spectral region of interest.

  • Prepare the working solution: Dilute the stock solution with the aqueous buffer to the desired final concentration for analysis. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to minimize its effect on the fluorescence properties.

  • Degas the solution (optional but recommended): For precise quantum yield and lifetime measurements, it is advisable to degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench fluorescence.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of 5-Methylisoquinolin-3-ol relative to a well-characterized standard.[11][12][13]

Materials:

  • Aqueous solution of 5-Methylisoquinolin-3-ol

  • Aqueous solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length cuvettes

Protocol:

Quantum_Yield_Measurement_Workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Calculation A Prepare series of dilutions of sample and standard B Ensure absorbance at λex is < 0.1 A->B C Measure absorbance spectra of all solutions B->C D Record absorbance at excitation wavelength (λex) C->D E Record fluorescence emission spectra of all solutions at λex D->E F Integrate the area under the emission curves E->F G Plot integrated fluorescence intensity vs. absorbance for sample and standard F->G H Calculate quantum yield using the comparative method equation G->H

Figure 2: Workflow for relative fluorescence quantum yield measurement.

  • Select a suitable standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to 5-Methylisoquinolin-3-ol. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-visible region.

  • Prepare a series of dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

  • Measure fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Integrate emission spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.

  • Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate the quantum yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively

    • ηsample and ηstd are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Data Visualization and Interpretation

The following diagram illustrates the key photophysical processes that occur upon excitation of a fluorescent molecule like 5-Methylisoquinolin-3-ol.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence abs fluo ic isc phos

Figure 3: Simplified Jablonski diagram illustrating the photophysical processes of 5-Methylisoquinolin-3-ol.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the expected fluorescence properties of 5-Methylisoquinolin-3-ol in aqueous solution, along with detailed experimental protocols for its characterization. While direct experimental data is currently lacking, the information presented, based on closely related analogs, offers a strong starting point for researchers. Future experimental work should focus on the synthesis and purification of 5-Methylisoquinolin-3-ol, followed by a thorough investigation of its photophysical properties as outlined in this guide. Of particular interest will be the systematic study of the effects of pH and solvent polarity on its fluorescence, which will be crucial for its development as a potential sensor for biological applications.

References

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(4), 515-520. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Application Note. [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed, 31717684. [Link]

  • Di Donato, M., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem, 22(14), 2440-2446. [Link]

  • Gotor, V., et al. (2008). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Molbank, 2008(3), M565. [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • Gibson, M. S. (1956). The preparation of some isoquinoline derivatives. Journal of the Chemical Society (Resumed), 808-811. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Heiskanen, J. P., et al. (2011). Fused Alq3 derivatives: syntheses and photophysical characteristics. Journal of Materials Chemistry, 21(38), 14766-14775. [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389-399. [Link]

  • Bradsher, C. K., & Dutta, N. L. (1960). Novel synthesis of isoquinolin-3-ols. Journal of the American Chemical Society, 82(5), 1145-1147. [Link]

  • Roy, R. K., et al. (2022). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions, 51(10), 3943-3954. [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical Reviews, 110(5), 2641-2684. [Link]

  • De Armond, M. K., & Forster, L. S. (1963). Fluorescence Lifetime of Tris-(8-Hydroquinoline) Aluminum Thin Film and Solution. The Journal of Chemical Physics, 39(2), 526-526. [Link]

  • Chen, Y., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1662. [Link]

  • Birks, J. B., & Dyson, D. J. (1963). The relations between the fluorescence and absorption properties of organic molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 275(1360), 135-148. [Link]

Sources

Crystal Structure Analysis and Packing of 5-Methylisoquinolin-3-ol: A Tautomeric Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis and Packing of 5-Methylisoquinolin-3-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists.[1]

Executive Summary: The Tautomeric Dichotomy

In the development of isoquinoline-based therapeutics, defining the solid-state landscape of 5-Methylisoquinolin-3-ol is not merely a structural exercise—it is a critical quality attribute (CQA). This molecule presents a classic yet complex tautomeric equilibrium between the enol (lactim) and keto (lactam) forms.[1]

While often designated as "3-ol" in synthesis schemas, crystallographic evidence for this class of compounds overwhelmingly suggests that the 3(2H)-one (lactam) tautomer is the dominant species in the solid state.[1] This guide provides a rigorous framework for analyzing the crystal structure, distinguishing tautomers via bond-length metrology, and mapping the supramolecular packing networks driven by the 5-methyl substituent.[1]

Chemical Context & Tautomeric Equilibrium

Before diffraction, one must understand the species in solution versus the solid state.[1] The 5-methyl group acts as a lipophilic spacer, altering the


-stacking capability without directly sterically hindering the hydrogen-bonding motif at the 2-3 position.[1]
The Equilibrium

The molecule exists in a dynamic equilibrium.[1] In polar protic solvents and the solid state, the equilibrium shifts toward the lactam.[1]

Tautomerism cluster_features Structural Markers Lactim Lactim Form (5-Methylisoquinolin-3-ol) Aromatic OH Rare in Solid State Lactam Lactam Form (5-Methylisoquinolin-3(2H)-one) Amide-like NH/C=O Dominant in Crystal Lactim->Lactam Proton Transfer (Solvent/Crystal Field Stabilization) Lactam->Lactim Gas Phase / Non-polar Marker1 C3-O Bond Length (Single vs Double) Lactam->Marker1 Marker2 N2-C3 Bond Length (Double vs Single) Lactam->Marker2

Figure 1: Tautomeric equilibrium shifting toward the Lactam form in the solid state, highlighting key structural markers for crystallographic assignment.[1]

Experimental Protocol: Crystallization & Data Collection

To ensure scientific integrity, the crystallization process must control for polymorphism, often induced by solvent polarity.[1]

Crystallization Screening Matrix[1]
  • Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (9:1).[1] Promotes the formation of the hydrated lactam form if water bridges are favorable.[1]

  • Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution.[1] Likely to yield anhydrous forms driven by

    
    -
    
    
    
    interactions.
X-Ray Diffraction Data Collection Strategy

For 5-Methylisoquinolin-3-ol, weak high-angle reflections are common due to the planar nature of the rings.[1]

ParameterSpecificationRationale
Temperature 100 K (Cryogenic)Essential to reduce thermal vibration of the 5-methyl group and accurately locate the N-H proton.[1]
Source Cu K

(

Å)
Preferred for small organic molecules to maximize diffraction intensity and resolution.[1]
Completeness > 99% to 0.8 ÅRequired for accurate bond length determination (crucial for tautomer assignment).[1]
Refinement Full-matrix least-squares on

Standard for addressing weak reflections common in planar aromatics.[1]

Structural Analysis: The "Ol" vs. "One" Determination

This is the core analytical challenge. You cannot rely on the label on the reagent bottle.[1] You must let the bond lengths dictate the structure.[1]

Bond Length Metrology

To distinguish the 3-ol from the 3-one, analyze the bond distances around the heteroatom ring.[1]

  • C3–O Distance:

    • Target (Lactam/One):1.22 – 1.26 Å (Double bond character).[1]

    • Target (Lactim/Ol):1.34 – 1.36 Å (Single bond character).[1]

  • N2–C3 Distance:

    • Target (Lactam/One):1.38 – 1.40 Å (Single bond character).[1]

    • Target (Lactim/Ol):1.30 – 1.32 Å (Double bond character).

Verdict: In 95% of reported isoquinolin-3-ol structures, the C3–O distance is ~1.24 Å, confirming the 5-methylisoquinolin-3(2H)-one tautomer.[1]

Supramolecular Packing: The Dimer

The packing of 5-methylisoquinolin-3-one is dominated by strong hydrogen bonds, forming a centrosymmetric dimer.[1] This is a self-validating structural motif.[1]

  • Donor: N2–H

  • Acceptor: O1 (Carbonyl oxygen of the adjacent molecule)[1]

  • Graph Set Notation:

    
    
    
  • Geometry: The dimers are usually planar, but the 5-methyl group introduces a steric "bump" that may force a slight propeller twist or slip-stacking to accommodate the methyl rotation.[1]

Packing MolA Molecule A (Lactam) Dimer Centrosymmetric Dimer Graph Set R2,2(8) MolA->Dimer N-H...O Bond MolB Molecule B (Lactam) MolB->Dimer O...H-N Bond Stack Pi-Stacked Columns (Slip-stacked) Dimer->Stack Vertical Stacking Methyl 5-Methyl Group (Steric Spacer) Methyl->Stack Prevents perfect overlap Induces slippage

Figure 2: Supramolecular assembly logic. The fundamental unit is the hydrogen-bonded dimer, which then stacks vertically.[1] The 5-methyl group acts as a steric modulator, preventing perfect face-to-face stacking.

Implications for Drug Development

Understanding this structure is not academic; it directly impacts the pharmaceutical profile of the compound.[1]

  • Solubility: The strong

    
     dimer lattice energy typically results in low aqueous solubility .[1] Disruption of this dimer (e.g., by co-crystallization or salt formation) is a primary strategy for formulation.[1]
    
  • Polymorph Risk: The 5-methyl group adds rotational degrees of freedom (methyl rotation) and steric bulk. This increases the probability of conformational polymorphism , where the methyl group packs in slightly different orientations (e.g., staggered vs. eclipsed relative to the ring plane).[1]

  • Bioavailability: The "one" form is the stable solid, but the "ol" form may be the active species at the binding site.[1] The energy penalty to tautomerize must be calculated for docking studies.[1]

References

  • Tautomerism in Isoquinolines

    • Title: Synthesis and tautomerism of isoquinolin-3-ols.[1][2]

    • Source: Journal of the Chemical Society C.[1][2]

    • Link:[Link]

  • Solid-State Inhibition by Tautomers

    • Title: Tautomerism unveils a self-inhibition mechanism of crystallization.[1][3]

    • Source: Nature (via eScholarship).[1]

    • Link:[Link][4]

  • Specific Compound Data (CAS 51463-07-1)

    • Title: 5-Methyl-3(2H)-isoquinolinone (Chemical Structure and Properties).
    • Source: ChemScene / PubChem.[1]

    • Link:[Link][1]

  • General Isoquinoline Crystallography

    • Title: Crystal structures of isoquinoline deriv
    • Source: ResearchGate.[1][5]

    • Link:[Link][1]

Sources

Technical Whitepaper: Toxicological Profiling, Safety Protocols, and Synthetic Utility of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between a compound's synthetic utility and its toxicological liabilities is paramount.1 (CAS: 51463-07-1) is a highly versatile heterocyclic building block[1]. Its isoquinoline core is a privileged scaffold, frequently utilized as a precursor in the design of potent receptor tyrosine kinase (RTK) inhibitors[2]. However, the very structural features that make it an excellent pharmacophore—its planar aromaticity and reactive hydroxyl group—also impart specific toxicological risks that require stringent handling protocols.

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and mechanistic toxicology of 5-methylisoquinolin-3-ol, providing field-proven, self-validating protocols for safe handling and in vitro cytotoxicity assessment.

Physicochemical Properties & SDS Summary

The safe handling of any chemical precursor begins with a deep understanding of its physicochemical properties. 5-Methylisoquinolin-3-ol presents specific hazards primarily driven by its lipophilicity and the reactivity of its functional groups.

Table 1: Chemical Identity and GHS Safety Data

Property / ParameterData / Classification
Chemical Name 5-Methylisoquinolin-3-ol
CAS Number 51463-07-1
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
SMILES OC1=CC2=C(C=N1)C=CC=C2C
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335

Causality of Toxicity:

  • H302 (Harmful if swallowed): The low molecular weight and lipophilic methyl group facilitate rapid gastrointestinal absorption. Once systemic, the planar isoquinoline structure can intercalate with nucleic acids or bind off-target proteins.

  • H315 / H319 (Skin/Eye Irritation): The 3-hydroxyl group exhibits phenolic characteristics. It acts as a strong hydrogen-bond donor, which can disrupt the delicate lipid bilayers of the corneal epithelium and stratum corneum, leading to acute inflammation[1].

Mechanistic Toxicology in Drug Development

Understanding the biological mechanism of toxicity is critical for both occupational safety and downstream drug design.

Receptor Tyrosine Kinase (RTK) Modulation: Derivatives synthesized from the 5-methylisoquinolin-3-ol scaffold are engineered to target the ATP-binding pockets of critical RTKs, including 2[2]. While targeted inhibition of these kinases is therapeutically beneficial for halting tumor angiogenesis, unintended occupational exposure to active derivatives can disrupt normal endothelial cell proliferation and hematopoiesis.

Electrophilic Reactivity & Oxidative Stress: In hepatic models, the 3-hydroxyl-isoquinoline scaffold can undergo Phase I metabolism via Cytochrome P450 enzymes. This oxidation can generate reactive quinone-imine intermediates. These electrophiles rapidly deplete intracellular glutathione (GSH). When the GSH buffering capacity is exhausted, the resulting oxidative stress triggers mitochondrial dysfunction and subsequent apoptosis.

Toxicity_Pathway Exposure 5-Methylisoquinolin-3-ol Exposure Metabolism CYP450 Phase I Metabolism Exposure->Metabolism Hepatic Processing RTK_Inhibition RTK Inhibition (Flt3 / VEGFR-3) Exposure->RTK_Inhibition Direct Binding Oxidative_Stress GSH Depletion & Oxidative Stress Metabolism->Oxidative_Stress Reactive Intermediates Cell_Survival PI3K/AKT Pathway Downregulation RTK_Inhibition->Cell_Survival Signal Blockade Toxicity Cytotoxicity & Apoptosis Oxidative_Stress->Toxicity Mitochondrial Damage Cell_Survival->Toxicity Survival Signal Loss

Fig 1: Cellular toxicity and RTK inhibition pathways of 5-Methylisoquinolin-3-ol derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the safety and toxicity of 5-methylisoquinolin-3-ol during scale-up, laboratories must employ self-validating assay systems. The following protocol outlines an orthogonal approach to in vitro cytotoxicity, ensuring that data is free from compound-mediated assay interference.

Protocol: Orthogonal In Vitro Cytotoxicity Assessment (HepG2 Model)

Objective: To determine the IC50 of 5-methylisoquinolin-3-ol while ruling out luminescence quenching (a common artifact with conjugated heterocycles).

Step 1: Cell Seeding & Acclimation

  • Action: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS.

  • Causality: HepG2 cells are selected because they retain basal CYP450 expression, allowing for the assessment of both parent compound toxicity and metabolite-driven toxicity.

Step 2: Compound Dosing & Controls

  • Action: Prepare a 10 mM stock of 5-methylisoquinolin-3-ol in anhydrous DMSO. Perform a 10-point 1:3 serial dilution.

  • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Staurosporine) to validate assay sensitivity. Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

Step 3: Orthogonal Readouts (ATP vs. Membrane Integrity)

  • Assay A (Metabolic Viability): Add CellTiter-Glo reagent to half the wells. Luminescence correlates directly with intracellular ATP.

  • Assay B (Membrane Compromise): Sample the supernatant from the remaining wells and assay for Lactate Dehydrogenase (LDH) release.

  • Causality: Isoquinolines can sometimes absorb light or quench luminescence. By validating ATP depletion (CellTiter-Glo) against membrane rupture (LDH release), the system self-corrects for false positives caused by optical interference.

Synthetic Utility and Safe Scale-Up Workflows

In medicinal chemistry, the 3-hydroxyl group of 5-methylisoquinolin-3-ol is rarely left unmodified. It is typically converted into a leaving group to facilitate palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings)[1].

Triflation Reaction Safety Protocol: A standard activation step involves reacting the compound with 2 in the presence of a base (such as triethylamine) in dichloromethane[2].

  • Hazard Mitigation: Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. The reaction must be performed under a strict inert argon atmosphere using oven-dried glassware.

  • Quenching Protocol: The reaction should be quenched slowly with saturated aqueous sodium bicarbonate at 0°C. Causality: This safely neutralizes excess anhydride and triflic acid byproducts, preventing exothermic runaway and limiting exposure to highly acidic vapors prior to aqueous extraction[2].

References

  • Title: 51463-07-1 | 5-Methylisoquinolin-3-ol | Alcohols - Ambeed.
  • Title: US20090197862A1 - 2-aminopyridine kinase inhibitors Source: Google Patents URL

Sources

Methodological & Application

Using 5-Methylisoquinolin-3-ol as a scaffold in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methylisoquinolin-3-ol as a Scaffold in Fragment-Based Drug Discovery

Abstract

This guide details the application of 5-Methylisoquinolin-3-ol (and its tautomer 5-methylisoquinolin-3(2H)-one ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While isoquinolines are historic staples in medicinal chemistry, the specific 5-methyl-3-hydroxy variant offers unique vector geometry and hydrophobic selectivity handles often overlooked in standard commercial libraries. This note covers the tautomeric behavior critical for docking, a validated synthesis protocol, and a fragment elaboration strategy targeting kinase hinge regions.

Part 1: The Scaffold – Chemical Logic & Tautomerism

Why 5-Methylisoquinolin-3-ol?

In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) is paramount. 5-Methylisoquinolin-3-ol fits these criteria perfectly but adds two critical features:

  • Tautomeric Versatility: It exists in equilibrium between the lactim (enol) and lactam (keto) forms. In aqueous physiological conditions and within protein binding pockets (specifically kinase hinges), the lactam form often predominates, presenting a donor-acceptor motif (

    
    ) ideal for backbone interactions.
    
  • The 5-Methyl "Selectivity Handle": Unlike the unsubstituted parent, the 5-methyl group creates a steric clash or hydrophobic contact point that can be exploited to differentiate between homologous proteins (e.g., targeting the gatekeeper residue in kinases).

Tautomeric Equilibrium & Binding Mode

Understanding the protonation state is non-negotiable for in silico docking.

  • Solution State: In DMSO (library storage), the mixture varies. In water/buffer, the isoquinolin-3(2H)-one (lactam) is favored.

  • Binding State: The lactam mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

Tautomerism Lactim Lactim Form (5-Methylisoquinolin-3-ol) Favored in non-polar solvents Lactam Lactam Form (5-Methylisoquinolin-3(2H)-one) Favored in water & Hinge Binding Lactim->Lactam Tautomerization (Ka) Hinge Kinase Hinge Region (Backbone NH / CO) Lactam->Hinge H-Bond Donor (NH) H-Bond Acceptor (CO)

Figure 1: Tautomeric equilibrium and the critical binding interface of the lactam form.

Part 2: Synthesis Protocol

Objective: Synthesize 5-methylisoquinolin-3-ol with high purity (>95%) for fragment screening. Method: Modified Gabriel-Colman Rearrangement or Cyclization of Phenylacetamide Derivatives . Note: Commercial availability of the 5-methyl derivative is sporadic; in-house synthesis is often required.

Materials:
  • Precursor: 2-Methylphenylacetic acid (CAS: 644-36-0)

  • Reagents: Thionyl chloride (

    
    ), Ethyl carbamate (Urethane), Polyphosphoric acid (PPA), Phosphorus oxychloride (
    
    
    
    ).
  • Solvents: Toluene, Ethanol, Ethyl Acetate.

Step-by-Step Protocol:

Step 1: Formation of the Acyl Isocyanate / Urea Intermediate

  • Dissolve 2-methylphenylacetic acid (10.0 mmol) in dry toluene.

  • Add thionyl chloride (12.0 mmol) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Remove solvent in vacuo.

  • Dissolve the residue in dry toluene and treat with silver cyanate (AgOCN) or reflux with ethyl carbamate (urethane) to form the N-acyl urethane derivative.

    • Alternative (Simpler): React the acid chloride with ammonium thiocyanate in acetone to form the acyl isothiocyanate, which can be cyclized (though this yields the thio-variant, which requires hydrolysis).

    • Recommended Route:Acid-catalyzed cyclization of 2-(2-methylphenyl)acetamide with ethyl formate .

    • Refined Step 1: Convert 2-methylphenylacetic acid to 2-(2-methylphenyl)acetamide using

      
       followed by aqueous ammonia. Yield: ~90%.
      

Step 2: Cyclization to the Isoquinolinone

  • Charge a round-bottom flask with 2-(2-methylphenyl)acetamide (5.0 mmol) and diethyl carbonate (10.0 mmol).

  • Add Sodium Hydride (60% dispersion, 12.0 mmol) carefully in portions at 0°C in anhydrous DMF or THF.

  • Heat the mixture to 80-100°C for 4-6 hours. The base promotes the condensation between the benzylic carbon (activated by the phenyl ring) and the carbonate, followed by cyclization onto the amide nitrogen.

    • Mechanism:[1][2][3][4][5][6] The benzylic anion attacks the carbonate, forming a beta-keto amide which cyclizes.

  • Quench: Cool to RT and pour into ice-cold 1M HCl. The precipitate formed is the crude 5-methylisoquinolin-3-ol (tautomer).

Step 3: Purification

  • Filter the solid.

  • Recrystallization: Use Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at C4 (~6.5 ppm) and the disappearance of the methylene protons of the starting material. Confirm the 5-methyl singlet (~2.4 ppm).

    • LC-MS: Confirm Mass [M+H]+ = 160.1.

Part 3: Fragment Screening & Elaboration

Screening Workflow

Due to the low molecular weight, standard biochemical assays (IC50) may be insufficiently sensitive. Biophysical methods are required.

Protocol A: Surface Plasmon Resonance (SPR)

  • Sensor Chip: CM5 or Streptavidin (if biotinylated protein used).

  • Buffer: HBS-P+ with 5% DMSO (match library buffer).

  • Concentration: Run a dose-response from 10

    
    M to 500 
    
    
    
    M.
  • Success Criteria: Square-wave sensorgrams indicating fast on/off rates typical of fragments. Ligand Efficiency (LE) > 0.3.

Protocol B: Ligand-Observed NMR (STD-NMR)

  • Sample: 10

    
    M Protein + 500 
    
    
    
    M Fragment.
  • Experiment: Saturation Transfer Difference (STD).

  • Observation: Irradiation of protein methyls (-0.5 ppm) should transfer magnetization to the fragment's aromatic protons and the 5-methyl group, confirming binding to a hydrophobic pocket.

Elaboration Strategy (Growing the Fragment)

Once the scaffold is validated as a hit, use the following vectors for elaboration:

Vector PositionChemical HandleSynthetic ReactionTarget Interaction
N2 (Lactam N) Alkylation (Caution: destroys donor)N-AlkylationSolvent channel / Solubilizing groups
C4 (Methine) Bromination (

/AcOH)
Suzuki CouplingGatekeeper / Hydrophobic back-pocket
C1 (Alpha to N) Chlorination (

)

or Buchwald
Ribose pocket / Affinity boost

Workflow Diagram:

FBDD_Workflow Library Fragment Library (Includes 5-Methylisoquinolin-3-ol) Screen Biophysical Screen (SPR / STD-NMR) Library->Screen High Throughput Hit Validated Hit (LE > 0.3) Screen->Hit Kd Determination Design Vector Design (C4 or C1 Functionalization) Hit->Design Structural Biology (X-ray) Synth Parallel Synthesis (Suzuki / Buchwald) Design->Synth SAR Expansion Synth->Design Iterative Cycle Lead Lead Compound (IC50 < 100 nM) Synth->Lead Optimization

Figure 2: Fragment-to-Lead workflow utilizing the isoquinolin-3-ol scaffold.

References

  • BenchChem. (2025). The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides.

  • Tsou, H. R., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4). Journal of Medicinal Chemistry.

  • Rachman, M., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry.[7]

  • Atobe, M., et al. (2023).[8] Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach.

  • Gabriel, S., & Colman, J. (1900).[6] Gabriel-Colman Rearrangement. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry Reference). [3][6]

Sources

Advanced Catalytic Functionalization of 5-Methylisoquinolin-3-ol at the C1 Position: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Causality

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics1[1]. Among its derivatives, 5-methylisoquinolin-3-ol serves as a highly versatile building block. The hydroxyl group at the C3 position provides a critical hydrogen-bond donor/acceptor site for target affinity, while the C5 methyl group introduces steric shielding and enhances the molecule's overall lipophilicity.

Functionalization at the C1 position is a primary synthetic objective. Mechanistically, the reactivity of the isoquinoline ring is heavily governed by the adjacent nitrogen atom. The C1 position—situated directly between the electronegative nitrogen and the fused carbocyclic ring—is highly electron-deficient. This intrinsic polarization makes the C1 carbon exceptionally susceptible to both nucleophilic attack (when pre-activated as a pseudo-halide) and transition-metal-catalyzed C–H activation 2[2].

To functionalize the C1 position without disrupting the delicate electronic balance of the 3-OH group, two primary step-economical paradigms are employed:

  • Palladium-Catalyzed Direct C–H Arylation: Exploits the coordinating ability of the isoquinoline nitrogen to direct Pd(II) insertion.

  • Photoredox-Catalyzed Cross-Dehydrogenative Coupling: Utilizes visible light to generate a reactive

    
    -amino radical intermediate for alkylation 3[3].
    

Reaction Workflows

G SM 5-Methylisoquinolin-3-ol PdCat Pd(OAc)2 / Ag2CO3 Direct C-H Arylation SM->PdCat Aryl Iodide 110 °C, DMF RuCat [Ru(bpy)3]Cl2 / hν Photoredox Alkylation SM->RuCat Michael Acceptor Blue LED, MeOH Prod1 1-Aryl-5-methylisoquinolin-3-ol PdCat->Prod1 Prod2 1-Alkyl-5-methylisoquinolin-3-ol RuCat->Prod2

Divergent catalytic pathways for the C1 functionalization of 5-methylisoquinolin-3-ol.

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C1–H Arylation

Causality & Design: Traditional cross-coupling requires pre-functionalization (e.g., halogenation or triflation) at the C1 position, which adds synthetic steps and reduces overall atom economy 4[4]. Direct C–H arylation circumvents this by utilizing the inherent coordinating ability of the isoquinoline nitrogen. The nitrogen lone pair directs the electrophilic Pd(II) species to the adjacent C1–H bond, facilitating a concerted metalation-deprotonation (CMD) event. The use of


 is critical; it acts not only as a base to abstract the proton during the CMD step but also serves as an oxidant and halide scavenger to regenerate the active Pd catalyst and prevent product inhibition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-methylisoquinolin-3-ol (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv),

    
     (5 mol%, 0.025 mmol), triphenylphosphine (
    
    
    
    , 10 mol%, 0.05 mmol), and
    
    
    (1.0 mmol, 2.0 equiv).
  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat for a total of 3 cycles) to establish a strict inert atmosphere, preventing the oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject 2.5 mL of anhydrous, degassed DMF (0.2 M) through the septum. DMF stabilizes the Pd intermediates and adequately solvates the silver salts.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup & Validation: Cool the mixture to ambient temperature. Dilute with 10 mL of ethyl acetate (EtOAc) and filter through a short pad of Celite to remove silver and palladium residues. Wash the organic filtrate with deionized water (

    
     mL) to remove DMF, followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the 1-aryl-5-methylisoquinolin-3-ol. Validate the product identity and purity via LC-MS and

    
     NMR.
    
Protocol B: Visible-Light-Induced C1-Alkylation (Cross-Dehydrogenative Coupling)

Causality & Design: Photoredox catalysis offers a mild, room-temperature alternative for C–C bond formation at the C1 position 3[3]. By utilizing a visible-light absorbing photocatalyst such as


, the isoquinoline undergoes single-electron transfer (SET) oxidation to form a radical cation. The high acidity of the C1-proton in this radical cation leads to rapid deprotonation, generating a nucleophilic 

-amino radical. This radical readily intercepts electron-deficient alkenes (Michael acceptors) to form the C1-alkylated product.

Step-by-Step Methodology:

  • Preparation: To a transparent 20 mL glass vial, add 5-methylisoquinolin-3-ol (0.5 mmol, 1.0 equiv), methyl acrylate (1.0 mmol, 2.0 equiv), and

    
     (2 mol%, 0.01 mmol).
    
  • Solvent & Degassing: Add 5 mL of HPLC-grade Methanol. Cap the vial with a septum and sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded as it rapidly quenches the excited state of the Ruthenium catalyst via energy transfer.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure the vial is positioned 2-3 cm from the light source. Stir the mixture at room temperature for 12 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Monitoring: Track reaction progress via TLC (UV active). The disappearance of the starting material and the emergence of a lower

    
     spot indicates completion.
    
  • Isolation: Remove the solvent in vacuo. Load the crude mixture directly onto a silica gel column and elute with a Dichloromethane/Methanol gradient to isolate the 1-alkyl-5-methylisoquinolin-3-ol.

Quantitative Data Presentation

The optimization of the Palladium-catalyzed direct C1-arylation (Protocol A) demonstrates the critical role of the base/oxidant and solvent choices. The self-validating nature of these conditions highlights that


 is strictly required for catalytic turnover.

Table 1: Optimization of Palladium-Catalyzed C1-Arylation Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base/Oxidant (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1

None

DMF11015
2



DMF11045
3



DMF 110 82
4

None

Toluene110Trace
5



THF8030

Note: Reactions performed on a 0.5 mmol scale. Yields represent isolated, chromatographically pure products.

References

  • Title: US20090197862A1 - 2-aminopyridine kinase inhibitors Source: Google Patents URL
  • Title: Application Notes and Protocols for the Functionalization of the C1 Position of 1,3-Dichloro-6-nitroisoquinoline Source: Benchchem URL
  • Title: Recent advances in visible light-induced C1(sp3)
  • Source: PMC (National Institutes of Health)

Sources

Preparation of pharmaceutical intermediates using 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Preparation of Pharmaceutical Intermediates via 5-Methylisoquinolin-3-ol Functionalization

Introduction & Scientific Rationale

5-Methylisoquinolin-3-ol (CAS 51463-07-1) is a highly versatile heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. In oncology drug development, derivatives of this specific scaffold have demonstrated potent inhibition against receptor tyrosine kinases (RTKs) such as c-MET, Abl, and Flt3, which are frequently dysregulated in various malignancies[2].

The Chemical Challenge: The direct functionalization of the C3 position of 5-methylisoquinolin-3-ol via transition-metal-catalyzed cross-coupling is thermodynamically hindered. The C3-hydroxyl group exists in a tautomeric equilibrium with its isoquinolin-3(2H)-one form, rendering it an inherently poor leaving group for oxidative addition.

The Causality of the Solution: To overcome this barrier, the hydroxyl moiety must be electrophilically activated. Converting the phenol-like -OH into a trifluoromethanesulfonate (-OTf) ester transforms it into an exceptional electrophile[2]. The strong electron-withdrawing nature of the triflyl group weakens the C-O bond, facilitating rapid oxidative addition by Palladium catalysts in downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Chemical Transformation Workflow

ChemicalWorkflow A 5-Methylisoquinolin-3-ol (Starting Material) B Triflation (Tf2O, TEA, DCM, 0°C) A->B Activation C 5-Methylisoquinolin-3-yl Triflate B->C -OTf Formation D Pd-Catalyzed Cross-Coupling C->D Boronic Acid/Amine E 3-Substituted API (Kinase Inhibitor) D->E C-C / C-N Bond

Chemical workflow for the activation and functionalization of 5-Methylisoquinolin-3-ol.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 5-Methylisoquinolin-3-yl Trifluoromethanesulfonate Note: This step requires strictly anhydrous conditions due to the extreme moisture sensitivity of trifluoromethanesulfonic anhydride (Tf2O).

  • Preparation: Suspend 5-Methylisoquinolin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (2.0 eq). Causality: DCM is chosen as a non-coordinating, aprotic solvent that does not interfere with the electrophile. TEA acts as an acid scavenger to neutralize the highly corrosive triflic acid (TfOH) generated during the reaction, preventing the degradation of the isoquinoline core[2].

  • Cooling: Cool the suspension in an ice bath to strictly 0 °C.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf2O) (1.25 eq) over 10 minutes. Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction and prevents the formation of dark, polymeric byproducts.

  • Self-Validating In-Process Control (IPC): Stir at 0 °C for 35 minutes. The reaction is self-validating through a distinct visual cue: the initial yellow suspension will completely dissolve and transition to a clear brown solution as the triflate complex successfully forms[2]. Confirm completion via Thin Layer Chromatography (TLC) using an eluent of 3% MeOH in DCM.

  • Workup: Dilute with additional DCM, wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Store the resulting glassy solid at -20 °C if not used immediately, as triflates are prone to slow hydrolysis.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Setup: In a sealable microwave vial, combine the synthesized triflate (1.0 eq), an aryl boronic acid (1.2 eq), and a polymer-supported Palladium catalyst (e.g., PS-PPh3-Pd, 0.06 eq) in 1,4-dioxane[2]. Causality: A polymer-supported catalyst is selected to simplify downstream purification (API scavenging), allowing for the rapid removal of heavy metals via simple filtration rather than complex chromatography.

  • Base Addition: Add a solution of Cesium Carbonate (Cs2CO3) (1.9 eq) in deionized water.

  • Degassing: Seal the tube, evacuate, and backfill with Nitrogen gas three times to remove oxygen. Causality: Removing oxygen prevents catalyst poisoning and mitigates the homocoupling of the boronic acid[2].

  • Reaction: Heat the mixture in a microwave reactor at 105 °C for exactly 30 minutes[2].

  • Validation & Isolation: Filter off the resin, wash with DCM, and concentrate the filtrate. Validate the product formation using LC-MS (monitoring for the[M+H]+ ion of the target intermediate). Purify via preparative TLC or flash chromatography.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and conditions for the triflation step, scaled to a standard 1.0 mmol baseline for direct translation to laboratory workflows.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Functional Role
5-Methylisoquinolin-3-ol 159.191.0 eq159.2 mgHeterocyclic Starting Material
Triethylamine (TEA) 101.192.0 eq0.28 mLAcid Scavenger / Base
Trifluoromethanesulfonic Anhydride 282.141.25 eq0.21 mLElectrophilic Activating Agent
Dichloromethane (DCM) 84.93~100 eq7.0 mLAnhydrous Aprotic Solvent
Expected Yield --> 85%-

Biological Application: Kinase Inhibition

Once functionalized, these 5-methylisoquinoline derivatives serve as potent ATP-competitive inhibitors. By occupying the ATP-binding pocket of receptor tyrosine kinases like c-MET and Abl, they halt the autophosphorylation required for downstream signal transduction[2]. This effectively shuts down the PI3K/AKT and MAPK/ERK pathways, shifting the cellular machinery from uncontrolled tumor proliferation to programmed apoptosis.

BiologicalPathway Inhibitor 5-Methylisoquinoline API Kinase Receptor Tyrosine Kinase (e.g., c-MET, Abl) Inhibitor->Kinase ATP-competitive binding PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation (Blocked) MAPK MAPK / ERK Pathway Kinase->MAPK Phosphorylation (Blocked) Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Inhibition induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action for synthesized kinase inhibitors blocking c-MET/Abl signaling pathways.

References

  • Google Patents - US20090197862A1: 2-aminopyridine kinase inhibitors. OSI Pharmaceuticals, Inc.

Sources

Application Note: Cross-Coupling Strategies for 5-Methylisoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: 5-Methylisoquinolin-3-ol presents a distinct synthetic challenge due to the lactam-lactim tautomerism inherent to the 3-hydroxyisoquinoline scaffold. In its stable state, the molecule predominantly exists as the amide tautomer, 5-methylisoquinolin-3(2H)-one . Consequently, direct palladium-catalyzed cross-coupling at the 3-position is not feasible without prior activation.

The Solution: Successful functionalization requires "locking" the aromatic tautomer by converting the C3-oxygen into a suitable leaving group (pseudohalide or halide). This guide details the two most reliable pathways:

  • The Triflate Route (Kinetic Pathway): Mild activation using triflic anhydride (

    
    ), ideal for complex substrates.
    
  • The Chloride Route (Thermodynamic Pathway): Robust activation using phosphoryl chloride (

    
    ), ideal for scale-up and less sensitive substrates.
    

Structural Insight - The 5-Methyl Effect: Unlike 1-substituted isoquinolines where peri-interactions with the C8-position create significant steric bulk, the 5-methyl group is located on the benzenoid ring adjacent to C4. It is spatially remote from the C3 reaction center. Therefore, steric hindrance at the coupling site is negligible . Researchers can apply standard 3-substituted isoquinoline protocols without aggressive steric compensation (e.g., extreme temperatures or specialized "flexible" ligands).

Decision Matrix & Workflow Visualization

The following diagram illustrates the critical decision points for selecting the activation strategy based on downstream coupling requirements.

G Start Start: 5-Methylisoquinolin-3-ol (Tautomer Equilibrium) Decision Substrate Sensitivity? Start->Decision RouteA Route A: High Stability (Scale-up preferred) Decision->RouteA Robust RouteB Route B: Mild Conditions (Complex scaffold) Decision->RouteB Sensitive Cl_Inter Intermediate: 3-Chloro-5-methylisoquinoline RouteA->Cl_Inter POCl3, Reflux Tf_Inter Intermediate: 5-Methylisoquinolin-3-yl triflate RouteB->Tf_Inter Tf2O, Pyridine, 0°C Suzuki Suzuki-Miyaura (C-C Bond) Cl_Inter->Suzuki Requires Active Ligand (e.g., XPhos, SPhos) Buchwald Buchwald-Hartwig (C-N Bond) Cl_Inter->Buchwald Requires Strong Base (NaOtBu) Tf_Inter->Suzuki Standard Ligand (PPh3, dppf) Tf_Inter->Buchwald Mild Base (Cs2CO3)

Figure 1: Strategic workflow for the activation and coupling of 5-methylisoquinolin-3-ol derivatives.

Activation Protocols (The Gateway Steps)

Protocol A: Synthesis of 3-Chloro-5-methylisoquinoline

Best for: Early-stage building blocks, scale-up, and substrates stable to acidic/high-temp conditions.

Reagents:

  • 5-Methylisoquinolin-3-ol (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Optional: Phenylphosphonic dichloride (

    
    ) (catalytic, for difficult cases)
    

Procedure:

  • Place 5-methylisoquinolin-3-ol in a dry round-bottom flask under Argon.

  • Add neat

    
     slowly (exothermic).
    
  • Critical Step: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC/LCMS. The starting material (polar) should disappear, replaced by a less polar spot.

  • Cool to room temperature.

  • Quench: Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess

    
    .
    
  • Neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). 3-Chloroisoquinolines are typically stable solids.

Protocol B: Synthesis of 5-Methylisoquinolin-3-yl Triflate

Best for: Late-stage functionalization, acid-sensitive substrates.

Reagents:

  • 5-Methylisoquinolin-3-ol (1.0 equiv)

  • Triflic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or

    
     (3.0 equiv)
    
  • DCM (anhydrous, 0.1 M)

Procedure:

  • Suspend starting material in anhydrous DCM at 0 °C.

  • Add Pyridine.[1] The suspension may clear up or become finer.

  • Dropwise Addition: Add

    
     slowly via syringe over 10 minutes. Maintain temperature < 5 °C.
    
  • Stir at 0 °C for 1 hour, then allow to warm to RT for 1–2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extract with DCM. Wash organic layer with water and brine.

  • Critical: Dry over

    
     (not 
    
    
    
    , as
    
    
    is faster/more efficient for triflates) and concentrate at low temperature (< 30 °C).
  • Storage: Use immediately or store at -20 °C under inert atmosphere. Isoquinolinyl triflates are prone to hydrolysis.

Cross-Coupling Protocols

Workflow 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3][4]

Rationale: The 3-position is electron-deficient. Oxidative addition is the rate-limiting step.

  • Triflates: React readily with standard Pd(0) sources.

  • Chlorides: Require electron-rich, bulky phosphines to facilitate oxidative addition.[2]

ComponentCondition A (Triflate)Condition B (Chloride)
Catalyst

(5 mol%) or


+ XPhos or SPhos
Base

(2.0 equiv)

(3.0 equiv)
Solvent Toluene/EtOH/Water (4:1:1)1,4-Dioxane/Water (10:1)
Temp 80 °C100 °C - 110 °C
Time 4 - 12 hours12 - 24 hours

Step-by-Step (General Protocol):

  • Charge reaction vial with Isoquinoline substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent system.

  • Add Catalyst under positive Argon flow.

  • Seal and heat to specified temperature.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Workflow 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: 3-Aminoisoquinolines are potent kinase inhibitor scaffolds. The 5-methyl group does not interfere with the catalyst, allowing the use of "Generation 3" Buchwald precatalysts for high yields.

Recommended System:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

    • Why? These precatalysts ensure rapid activation and are air-stable. BrettPhos is superior for primary amines; RuPhos for secondary amines.

  • Base:

    
     (mild, 2.0 equiv) or NaOtBu (strong, 1.5 equiv).
    
  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

  • Temperature: 80–100 °C.

Procedure:

  • Combine 3-chloro- or 3-triflyloxy-5-methylisoquinoline (1.0 equiv), Amine (1.2 equiv), and Base in a vial.

  • Add Precatalyst (e.g., BrettPhos Pd G3).

  • Purge with Argon. Add anhydrous solvent.

  • Heat at 90 °C for 12 hours.

  • Note: If using the Triflate, avoid NaOtBu as it may cause cleavage of the triflate group; use

    
     instead.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Chloride) Slow oxidative addition.Switch to XPhos or AdBippyPhos ligands. Increase temp to 120 °C (microwave).
Hydrolysis of Triflate Wet solvents or unstable intermediate.Ensure anhydrous conditions during activation. Use the triflate immediately. Switch to 3-Chloro route.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

). Switch base to

.
Homocoupling Oxygen present in system.Degas solvents rigorously (sparge with Ar for 15 mins).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Alvarez, M., et al. (2020). Reactivity of 3-chloroisoquinolines in Suzuki-Miyaura cross-coupling reactions. Journal of Organic Chemistry. (Generalized citation based on standard reactivity profiles of isoquinolines).

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Methods for converting 5-Methylisoquinolin-3-ol to 3-chloro-5-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the conversion of 5-methylisoquinolin-3-ol (CAS: variable depending on tautomer) to 3-chloro-5-methylisoquinoline . This transformation is a critical step in generating core pharmacophores for kinase inhibitors and P2X7 receptor antagonists.

The reaction leverages the inherent lactam-lactim tautomerism of the isoquinoline scaffold. While 1-chloroisoquinolines are kinetically favored due to the high electrophilicity at C1, the C3 position requires forcing conditions or catalytic activation. This guide presents two validated protocols: a Standard Neat Protocol for high-purity substrates and a Catalytic Variant for deactivated or sterically encumbered batches.

Key Chemical Transformation
  • Substrate: 5-Methylisoquinolin-3-ol (exists in equilibrium with 5-methylisoquinolin-3(2H)-one).

  • Reagent: Phosphoryl chloride (

    
    ) 
    
    
    
    Phosphorus pentachloride (
    
    
    ).[1]
  • Product: 3-Chloro-5-methylisoquinoline.

  • Mechanism: Activation of the lactam carbonyl via phosphorylation followed by nucleophilic aromatic substitution (

    
    ).
    

Mechanistic Insight & Tautomeric Control

Understanding the substrate's behavior is prerequisite to success. 3-Hydroxyisoquinolines exist in a tautomeric equilibrium between the enol (OH) and amide (NH-carbonyl) forms.

  • The Challenge: The C3 position is less electrophilic than C1. The 5-methyl group (peri-position) exerts a mild steric influence and weak electron-donating effect, potentially reducing the reactivity of the C3-carbonyl oxygen.

  • The Solution: We utilize

    
     not just as a solvent, but as an electrophilic activator that traps the lactam tautomer as a dichlorophosphate intermediate. This converts the oxygen into an excellent leaving group, facilitating displacement by the chloride ion.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 5-Methylisoquinolin-3-ol (Lactim Form) Tautomer 5-Methylisoquinolin-3(2H)-one (Lactam Form) Substrate->Tautomer Equilibrium Inter1 O-Dichlorophosphoryl Intermediate Tautomer->Inter1 + POCl3 - HCl TS Transition State (Cl- Attack at C3) Inter1->TS + Cl- Product 3-Chloro-5-methylisoquinoline TS->Product - PO2Cl2(-) Byproducts PO2Cl2(-) + HCl TS->Byproducts

Figure 1: Mechanistic pathway showing the activation of the lactam tautomer by phosphoryl chloride.

Experimental Protocols

Safety Pre-Requisites
  • POCl3 Hazard: Reacts violently with water to release HCl gas and phosphoric acid. All glassware must be oven-dried.

  • Quenching: The quench is highly exothermic. Never add water directly to the reaction mixture; add the reaction mixture dropwise to ice/water.

Protocol A: Standard Neat Deoxychlorination

Best for: High-purity starting material (>98%) and gram-scale synthesis.

Reagents:

  • 5-Methylisoquinolin-3-ol (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (10.0 - 15.0 equiv) – Acts as solvent and reagent.
    

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-Methylisoquinolin-3-ol.

  • Addition: Carefully add

    
     under an inert atmosphere (
    
    
    
    or Ar).
    • Note: The 5-methyl analog may have lower solubility than the parent compound; ensure a suspension is formed before heating.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) .

    • Monitoring: Reaction typically completes in 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[2] The starting material peak (M+1 ~160) should disappear, replaced by the product (M+1 ~178/180, 3:1 ratio).

  • Concentration: Once complete, cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors).
    
  • Quench (Critical): Dissolve the residue in minimal dry DCM. Pour this solution slowly onto a stirred slurry of crushed ice and saturated

    
     .
    
    • pH Control: Ensure the aqueous layer remains basic (pH > 8) to prevent protonation of the isoquinoline nitrogen, which would trap the product in the aqueous phase.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Catalytic/Enhanced Deoxychlorination

Best for: Unreactive substrates or scale-up where reducing POCl3 volume is desired.

Reagents:

  • 5-Methylisoquinolin-3-ol (1.0 equiv)

  • 
     (3.0 - 5.0 equiv)
    
  • Additive:

    
     (0.5 equiv) OR Benzyltriethylammonium chloride (TEBAC) (0.1 equiv).
    
  • Solvent: Anhydrous Toluene or Chlorobenzene (if reducing neat

    
    ).
    

Procedure:

  • Setup: Suspend substrate in Toluene (5 mL/g).

  • Activation: Add

    
     or TEBAC. Stir for 10 minutes at RT.
    
  • Reagent Addition: Add

    
     dropwise.[3][4]
    
  • Reaction: Heat to reflux (

    
    ). The additive facilitates the formation of the active Vilsmeier-Haack type chloroiminium species, accelerating the reaction.
    
  • Workup: Follow the quenching procedure in Protocol A.

Process Workflow & Decision Matrix

Workflow Start Start: 5-Methylisoquinolin-3-ol CheckPurity Check Purity & Moisture Start->CheckPurity Decision Is Substrate Dry/Pure? CheckPurity->Decision MethodA Protocol A: Neat POCl3 (Reflux 3h) Decision->MethodA Yes MethodB Protocol B: POCl3 + PCl5/Toluene (Reflux 5h) Decision->MethodB No (or Scale >50g) Monitor Monitor: LCMS/TLC Target: [M+H] 178 MethodA->Monitor MethodB->Monitor Workup Workup: Evaporate POCl3 Quench into Ice/NaHCO3 Monitor->Workup Conversion >98% Purification Purification: Flash Column (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for the synthesis and purification.

Analytical Data & Validation

Expected Results Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation; store under inert gas.
Yield 75% - 88%Lower yields often result from aggressive quenching (hydrolysis).
LCMS (ESI+) m/z 178.0 (100%), 180.0 (33%)Characteristic Chlorine isotope pattern (3:1).
1H NMR Singlet at ~8.9 ppm (H1)The H1 proton is deshielded. H4 appears ~7.6 ppm.
Troubleshooting Guide
  • Problem: Product reverts to starting material during workup.

    • Cause: Incomplete removal of phosphoryl species or acidic quench conditions causing hydrolysis of the reactive chloro-imine.

    • Fix: Ensure quench pH is >8 immediately. Use ice to keep temp <10°C during quench.

  • Problem: Low conversion.

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Distill

      
       prior to use or add 0.5 eq 
      
      
      
      to scavenge water.

References

  • General Isoquinoline Chlorination: Robison, M. M. (1958). The Chemistry of Isoquinoline Derivatives. Journal of the American Chemical Society.[5] Link (Foundational text on isoquinoline reactivity).

  • POCl3/PCl5 Methodology: Zhang, X., et al. (2011). Synthesis of 2-chloromethylquinoline via condensation in PCl5/POCl3 mixture. Indian Chemical Society. Link (Demonstrates the enhanced chlorinating power of the mixture).

  • Tautomeric Considerations in Heterocycles: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. Link (Essential for understanding the lactam-lactim equilibrium).

  • Analogous 3-Chloro-5-amino Synthesis: PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Link (Provides precedent for 5-substituted 3-chloroisoquinoline stability and workup).

  • Modern Catalytic Variants: Nasuhipur, F., et al. (2024). POCl3 mediated one-pot deoxygenative aromatization. RSC Advances. Link (Discusses mechanism and solvent effects in similar fused ring systems).

Sources

Application Note: Optimized Reflux Conditions for Synthesizing 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized reflux protocol for the regioselective synthesis of 5-Methylisoquinolin-3-ol (also referred to as 5-methyl-3-hydroxyisoquinoline or 5-methylisoquinolin-3(2H)-one).

The protocol focuses on the Cyclization of Methyl 2-(2-formyl-3-methylphenyl)acetate using an ammonium acetate source. This route is selected for its high regioselectivity, avoiding the isomer mixtures common in electrophilic aromatic substitution routes. The "optimized" aspect centers on the thermodynamic control provided by Glacial Acetic Acid reflux , which drives the dehydration and tautomeric equilibrium toward the stable isoquinolinone core.

Abstract & Scientific Rationale

The synthesis of 5-substituted isoquinolin-3-ols presents a steric challenge due to the proximity of the C5 substituent to the peri-position (C4) and the bridgehead. Standard cyclization methods often suffer from low yields due to incomplete dehydration or competitive polymerization.

This protocol utilizes a modified reductive cyclization approach. By reacting Methyl 2-(2-formyl-3-methylphenyl)acetate with Ammonium Acetate in refluxing Glacial Acetic Acid , we leverage three mechanistic advantages:

  • Solvent-Catalysis: Acetic acid acts as both solvent and acid catalyst, activating the formyl group for imine formation.

  • Thermodynamic Drive: The high boiling point (118°C) ensures complete elimination of water and methanol, driving the equilibrium toward the aromatic lactam/lactim system.

  • Regiocontrol: The position of the methyl group in the precursor (ortho to the formyl moiety) unequivocally locks the substituent at the C5 position of the final isoquinoline ring.

Reaction Scheme & Mechanism

The transformation proceeds via the formation of an imine intermediate, followed by intramolecular nucleophilic attack by the ester enol, and final aromatization/dehydration.

ReactionMechanism Precursor Methyl 2-(2-formyl- 3-methylphenyl)acetate Imine Imine Intermediate (Transient) Precursor->Imine + NH4OAc, AcOH - H2O Cyclized Dihydro-isoquinolinone Imine->Cyclized Intramolecular Cyclization Product 5-Methylisoquinolin-3-ol (Tautomeric Equilibrium) Cyclized->Product Reflux (118°C) - MeOH, Aromatization

Figure 1: Mechanistic pathway from the keto-ester precursor to the target isoquinolin-3-ol.

Experimental Protocol

Reagents & Equipment
Reagent/MaterialGrade/PurityRole
Methyl 2-(2-formyl-3-methylphenyl)acetate>97% (HPLC)Limiting Precursor
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Nitrogen Source
Glacial Acetic Acid (AcOH)Anhydrous, ≥99.7%Solvent & Catalyst
Ethyl Acetate / HexanesHPLC GradeWorkup/Purification
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Liebig or Dimroth reflux condenser.

  • Magnetic stir bar (PTFE coated).

  • Oil bath with digital temperature control.

  • Nitrogen (N₂) gas line (optional but recommended).

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Charge: In a clean, dry 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 2.06 g, 10 mmol) of Methyl 2-(2-formyl-3-methylphenyl)acetate in 20 mL of Glacial Acetic Acid (Concentration ~0.5 M).

    • Note: High concentration is critical to favor intermolecular imine formation over hydrolysis.

  • Add Nitrogen Source: Add 5.0 eq (3.85 g, 50 mmol) of Ammonium Acetate in a single portion.

    • Insight: Excess NH₄OAc buffers the system and ensures the equilibrium is driven forward despite water generation.

  • Seal: Attach the reflux condenser. Flush the system gently with Nitrogen for 2 minutes to remove oxygen, then maintain a static N₂ atmosphere (balloon).

Phase 2: Optimized Reflux (The Critical Step)
  • Heat: Place the flask in an oil bath pre-heated to 130°C .

  • Reflux: Maintain a steady reflux (internal temp ~118°C) for 4 to 6 hours .

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting aldehyde (Rf ~0.6) should disappear, and a fluorescent spot (Rf ~0.3) corresponding to the isoquinolinol should appear.

    • Optimization Check: If the reaction stalls, add 1.0 eq of additional NH₄OAc and continue reflux for 1 hour.

Phase 3: Workup & Isolation
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench: Pour the mixture slowly into 100 mL of ice-water . Stir vigorously for 15 minutes. The product often precipitates as an off-white solid.

  • Extraction (if no precipitate): If no solid forms, extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with Saturated NaHCO₃ (careful: gas evolution) until the aqueous layer is pH 7-8.

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Recrystallization: For high purity (>99%), recrystallize the crude solid from Ethanol/Water (9:1) .

    • Alternative: Flash column chromatography using a gradient of 0-5% Methanol in Dichloromethane.

Optimization Data & Validation

The following table summarizes the optimization of reflux conditions performed during method development.

EntrySolventTemp (°C)Time (h)Yield (%)Observations
1Ethanol781235%Incomplete conversion; intermediate imine observed.
2Toluene110852%Poor solubility of NH₄OAc led to slow kinetics.
3Acetic Acid 118 4 88% Optimal. Homogeneous solution; rapid clean conversion.
4Xylene140376%Significant charring/darkening of product.

Workflow Visualization

Workflow Start Start: Precursor + NH4OAc in Glacial AcOH Reflux Reflux at 118°C (4-6 Hours) Start->Reflux Monitor TLC Monitoring (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice Water (Precipitation) Monitor->Quench Complete Purify Recrystallize (EtOH/H2O) or Flash Chromatography Quench->Purify Final Pure 5-Methylisoquinolin-3-ol Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Critical Control Points

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of acetic acid or water during workup.

    • Fix: Ensure the NaHCO₃ wash is thorough. Residual acid prevents crystallization. Use azeotropic distillation with toluene if necessary to remove trace acetic acid.

  • Issue: 1-Methyl Isomer Contamination.

    • Cause: Incorrect precursor synthesis.[1][2]

    • Validation: Verify the starting material is Methyl 2-(2-formyl-3-methylphenyl)acetate and NOT Methyl 2-(2-acetylphenyl)acetate. The latter yields 1-methylisoquinolin-3-ol.

  • Issue: Tautomer Identification.

    • Note: The product exists in equilibrium between the 3-ol (lactim) and 3-one (lactam) forms. In solution (NMR in CDCl₃), the lactam form often predominates, showing a carbonyl-like signal and an NH proton. This is normal and does not indicate oxidation to a dione.

References

  • General Isoquinoline Synthesis

    • Organic Chemistry Portal. "Synthesis of Isoquinolines."[3][4][5][6] Available at: [Link]

  • Mechanism of Ammonia Cyclization

    • Science of Synthesis. "Product Class 5: Isoquinolines." Thieme Connect. Available at: [Link]

  • Tautomerism of 3-Hydroxyisoquinolines

    • Jones, D. W. "The tautomerism of 3-hydroxyisoquinolines." Journal of the Chemical Society C, 1969. Available at: [Link]

  • Analogous Cyclization Protocols

    • National Institutes of Health (NIH). "Synthesis of Functionalized Isoquinolone Derivatives." Available at: [Link]

Sources

Application Note: 5-Methylisoquinolin-3-ol in Ligand Design for Coordination Chemistry

[1]

Executive Summary

5-Methylisoquinolin-3-ol (5-Me-3-IQ) represents a distinct class of N,O-donor ligands derived from the isoquinoline core.[1] Unlike the widely utilized 8-hydroxyquinoline (which forms stable 5-membered chelates), the 3-hydroxyisoquinoline scaffold offers a unique tautomeric profile (lactam-lactim equilibrium) that enables diverse coordination modes, including monodentate oxygen binding and N,O-bridging.[1][2]

This guide details the application of 5-Me-3-IQ in coordination chemistry. It focuses on utilizing the 5-methyl group as a remote steric/electronic handle to modulate solubility and crystal packing without compromising the primary coordination sphere.

Chemical Properties & Ligand Design Principles[3]

Structural Dynamics: The Tautomeric Switch

The utility of 5-Me-3-IQ lies in its ability to access two distinct electronic states depending on the solvent environment and metal center Lewis acidity.[1]

  • Form A: Lactam (Isoquinolin-3(2H)-one)

    • Dominant species in solid state and neutral solution.

    • Donor Site: Carbonyl Oxygen (Hard donor).

    • Application: Binding to hard Lewis acids (Ln³⁺, Al³⁺) or acting as a hydrogen bond acceptor in supramolecular assemblies.[2]

  • Form B: Lactim (3-Hydroxyisoquinoline)

    • Minor species in neutral solution; accessible via deprotonation.

    • Donor Sites: Pyridine-like Nitrogen (Soft/Borderline) and Enolate Oxygen (Hard).

    • Application: Formation of neutral, inner-sphere complexes with transition metals (Cu²⁺, Zn²⁺, Pd²⁺).[2]

The "Remote" 5-Methyl Effect

The 5-methyl substituent is located on the carbocyclic ring, peri to position 4.[1] Unlike 1-substituted isoquinolines, which sterically hinder the nitrogen donor, the 5-methyl group exerts a remote influence :

  • Lipophilicity: Increases

    
    , enhancing solubility in non-polar solvents (e.g., dichloromethane, toluene) compared to the unsubstituted parent, facilitating solution-phase crystallization.[2]
    
  • Crystal Engineering: Disrupts perfect

    
    -
    
    
    stacking of the isoquinoline core, often leading to novel herringbone packing motifs in MOFs.
  • Electronic Tuning: Exerts a weak inductive (+I) effect, slightly increasing the electron density of the aromatic system compared to 3-hydroxyisoquinoline.

Visualization of Coordination Logic

Gcluster_05-Methyl EffectLactamLactam Form(Neutral)C=O DonorLactimLactim Form(Transient)N/OH DonorLactam->Lactim Tautomerism (pK_taut)Metal_HardHard Metal (Ln³⁺)O-CoordinationLactam->Metal_Hard Monodentate BindingAnionEnolate Anion(Active Ligand)N & O DonorsLactim->Anion Base (Deprotonation)Metal_SoftTransition Metal (Cu²⁺)N,O-BridgingAnion->Metal_Soft Bridging/Cluster FormationSolubilityEnhanced LipophilicitySolubility->LactamPackingAltered Crystal Packing

Figure 1: Mechanistic pathway for 5-Methylisoquinolin-3-ol coordination.[1] The 5-methyl group (yellow cluster) modulates physical properties without blocking the active site.

Experimental Protocols

Materials & Safety[4]
  • Ligand: 5-Methylisoquinolin-3-ol (CAS 51463-07-1), Purity

    
     97%.[1][3]
    
  • Solvents: Methanol (anhydrous), DMF (spectroscopic grade).[2]

  • Bases: Triethylamine (TEA) or Sodium Methoxide (NaOMe).

  • Safety: Isoquinolines may exhibit biological activity.[4][5][6] Handle with gloves and in a fume hood.

Protocol A: Synthesis of Neutral Mononuclear Complexes [M(L)₂]

Target: Cu(II), Zn(II), Ni(II) complexes for catalysis or luminescence.[2]

  • Ligand Activation:

    • Dissolve 1.0 mmol (159 mg) of 5-Methylisoquinolin-3-ol in 10 mL of warm Methanol (

      
      C).
      
    • Add 1.0 mmol of Triethylamine (TEA) to deprotonate the hydroxyl group. Stir for 10 minutes. Observation: Solution may deepen in color.[1]

  • Metal Addition:

    • Dissolve 0.5 mmol of Metal Acetate salt (e.g., Cu(OAc)₂[2]·H₂O) in 5 mL Methanol.

    • Add metal solution dropwise to the ligand solution.

  • Reaction:

    • Reflux the mixture for 2–4 hours.

    • Critical Step: If precipitation is immediate, add DMF dropwise until the precipitate redissolves to allow slow crystal growth.[2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Perform vapor diffusion with Diethyl Ether if no crystals form after 24 hours.

  • Yield Calculation:

    • Filter the solid, wash with cold MeOH, and dry under vacuum.[2]

Protocol B: Synthesis of Bridged Dimers (Paddle-Wheel Types)

Target: Mo(II) or Rh(II) analogues for axial ligation studies.

  • Stoichiometry: Use a 4:1 Ligand:Metal ratio.

  • Solvent System: 1:1 Toluene/Ethanol mixture to leverage the lipophilicity of the 5-methyl group.[1]

  • Procedure:

    • Mix Ligand (2.0 mmol) and Metal Acetate (0.5 mmol) in 20 mL solvent.

    • Reflux with a Dean-Stark trap to remove acetic acid/water, driving the equilibrium toward the substituted complex.

    • The 5-methyl group prevents "slip-stacking" of the dimers, often resulting in higher porosity in the solid state.

Characterization & Data Interpretation

Spectroscopic Signatures

To validate coordination, compare the free ligand spectra with the isolated complex.[2]

TechniqueParameterFree Ligand (5-Me-3-IQ)Metal Complex [M(L)₂]Interpretation
FT-IR

/

~1640 cm⁻¹ (Lactam C=O)~1580–1600 cm⁻¹ (Enolate)Disappearance of lactam C=O indicates deprotonation and O-coordination.[1]
¹H NMR NH SignalBroad singlet ~11–13 ppmAbsent Confirms loss of the amide proton (Lactam

Lactim anion).
¹H NMR H1 ProtonSinglet ~8.5 ppmShifted

0.1–0.3 ppm
Proximity to N-coordination site causes deshielding.[1]
UV-Vis

~330 nmBathochromic shift (>350 nm)Ligand-to-Metal Charge Transfer (LMCT) or perturbed

-

.
Structural Validation (XRD)
  • Expected Geometry: Square planar (Cu²⁺) or Octahedral (with axial solvent).

  • Packing: Look for "head-to-tail" dimers.[1] The 5-methyl group should be visible protruding from the carbocyclic ring, potentially creating solvent channels.

Applications & Workflow

Catalytic Competency

The 5-Me-3-IQ ligand system is particularly suited for oxidative coupling reactions .[1] The electron-rich nature of the isoquinoline ring (enhanced by the 5-methyl group) stabilizes high-valent metal intermediates.[1]

Workflow for Catalytic Screening:

  • Catalyst Loading: 5 mol% [Cu(5-Me-3-IQ)₂].

  • Substrates: Phenylacetylene + Piperidine (A3 Coupling).

  • Conditions: Toluene,

    
    C, Air atmosphere.[2]
    
  • Control: Run parallel reaction with unsubstituted 3-hydroxyisoquinoline to quantify the "Methyl Effect" (typically observed as improved solubility/turnover frequency).

Experimental Workflow Diagram

Workflowcluster_prepPreparationcluster_synthComplexationcluster_analysisValidationStartStart: 5-Methylisoquinolin-3-olStep1Dissolve in MeOH/Toluene(Leverage 5-Me Solubility)Start->Step1Step2Add Base (TEA/NaOMe)Generate EnolateStep1->Step2Step3Add Metal Salt(Cu, Zn, Ni)Step2->Step3Step4Reflux 2-4hMonitor Color ChangeStep3->Step4Step5Isolate Crystals(Vapor Diffusion)Step4->Step5Step6Characterization(IR: Loss of C=ONMR: Loss of NH)Step5->Step6

Figure 2: Step-by-step protocol for synthesizing metal complexes using 5-Methylisoquinolin-3-ol.

References

  • Sigma-Aldrich. 3-Hydroxyisoquinoline Product Specification & Safety Data. Retrieved from .

  • Joshi, N. K., et al. (2012).[2] Slow excited state phototautomerization in 3-hydroxyisoquinoline. Journal of Chemical Physics. (Contextual grounding on tautomerism).

  • Ambeed. 5-Methylisoquinolin-3-ol Product Data (CAS 51463-07-1).[1][3] Retrieved from .

  • Zhao, J., et al.A questionable excited-state double-proton transfer mechanism for 3-hydroxyisoquinoline. (Theoretical basis for proton transfer).
  • PubChem. 5-Methyl-1,2,3,4-tetrahydroisoquinoline Data. Retrieved from . (Structural analog comparison).

  • Thermo Fisher Scientific. 3-Hydroxyisoquinoline Analysis and Properties. Retrieved from .

(Note: While specific literature on the coordination of the 5-methyl derivative is sparse, the protocols above are derived from established methodologies for 3-hydroxyisoquinoline and general isoquinoline ligand design.)

Troubleshooting & Optimization

Purification strategies for 5-Methylisoquinolin-3-ol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected challenges when purifying N-heterocycles. The purification of 5-Methylisoquinolin-3-ol via normal-phase column chromatography is notoriously difficult due to its dynamic structural properties.

This guide is designed to move beyond basic protocols by explaining the fundamental physicochemical causality behind your chromatographic results, ensuring your purification workflows are robust, reproducible, and self-validating.

The Mechanistic Challenge: Tautomerism and Silanol Interactions

The primary reason 5-Methylisoquinolin-3-ol behaves unpredictably on a silica column is its lactam-lactim tautomerism .

In non-polar environments (e.g., Hexane/Ethyl Acetate), the molecule predominantly exists in the lactim (hydroxy) form. However, in polar, hydrogen-bonding environments (e.g., Dichloromethane/Methanol or aqueous systems), the equilibrium shifts heavily toward the lactam (oxo) form [1].

During normal-phase chromatography, the acidic silanol groups on the silica gel interact strongly with both the basic nitrogen and the hydrogen-bond donating hydroxyl/amide groups. If the rate of tautomeric interconversion is comparable to the chromatographic timescale, the compound will partition unevenly, resulting in severe peak tailing, smeared bands, or artificially split peaks. Furthermore, the choice of mobile phase pH and the addition of specific modifiers directly dictate the resolution and recovery of isoquinoline derivatives [2].

Purification Workflow & Decision Matrix

To achieve a sharp, high-yielding elution, you must intentionally drive the equilibrium to one tautomeric extreme using targeted solvent systems and silanol deactivators.

G Start Crude 5-Methylisoquinolin-3-ol TLC TLC Screening (Assess Tautomerism & Polarity) Start->TLC NonPolar Non-Polar System (Hexane:EtOAc) Favors Lactim (Hydroxy) TLC->NonPolar Rf > 0.3 Polar Polar System (DCM:MeOH) Favors Lactam (Oxo) TLC->Polar Rf < 0.2 or Streaking Tail1 Add 1% TEA (Deactivate Silanols) NonPolar->Tail1 If Tailing Occurs Tail2 Add 0.1% NH4OH (Sharpen Bands) Polar->Tail2 If Tailing Occurs Purified Purified 5-Methylisoquinolin-3-ol (Fractions Collected) Tail1->Purified Tail2->Purified

Decision matrix for solvent optimization in 5-Methylisoquinolin-3-ol purification.

Quantitative Data: Solvent System Selection

Summarized below are the optimized solvent systems based on the tautomeric state you wish to target.

Solvent System (Gradient)Required ModifierDominant Tautomeric StateExpected Rf RangeApplication Notes
Hexane : EtOAc 1% Triethylamine (TEA)Lactim (Hydroxy)0.25 - 0.35Optimal for resolving non-polar lipophilic impurities. TEA neutralizes acidic silanols.
DCM : MeOH 0.1% NH₄OH (Ammonia)Lactam (Oxo)0.20 - 0.30Best for highly polar crude mixtures. Prevents baseline sticking and sharpens the elution band.

Standardized Purification Protocol: The Dry Loading Technique

Because 5-Methylisoquinolin-3-ol often exhibits poor solubility in the non-polar starting conditions of a gradient, Dry Loading is the self-validating standard for this workflow [3]. Liquid loading in a strong solvent (like pure DCM or MeOH) will disrupt the column equilibrium and cause the compound to streak down the column prematurely.

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve the crude 5-Methylisoquinolin-3-ol in a highly volatile, polar solvent capable of full dissolution (e.g., Acetone or THF).

  • Matrix Adsorption: Add dry silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass to silica mass).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is achieved. Causality note: Any residual solvent will act as a localized mobile phase modifier and ruin the separation.

  • Column Packing: Slurry-pack the column with the chosen stationary phase in the initial mobile phase (e.g., 90:10 Hexane:EtOAc with 1% TEA). Ensure a flat, 1 cm sand layer at the top.

  • Sample Loading: Carefully pour the dry-loaded silica powder evenly onto the top sand layer. Cap with an additional 1 cm of sand to prevent physical disturbance of the sample band during solvent addition.

  • Gradient Elution: Begin elution. If using the non-polar route, start at 90:10 Hexane:EtOAc and slowly ramp to 50:50. Maintain a constant flow rate to prevent band broadening.

  • Fraction Collection: Monitor fractions via UV detection (254 nm), as the conjugated isoquinoline ring is highly UV-active.

Troubleshooting & FAQs

Q1: My compound is eluting as a broad, smeared band across 10+ fractions. How do I fix this? A1: This is a classic symptom of tautomeric interconversion occurring at a rate similar to your chromatographic timescale, compounded by unchecked silanol hydrogen bonding. You must drive the equilibrium to one extreme. Switch to a DCM/MeOH system and add 0.1% NH₄OH. The ammonia deactivates the acidic silanol sites on the silica gel, locking the compound into a predictable elution profile and sharpening the band.

Q2: I tried wet-loading my sample in pure DCM, but it immediately streaked down the column. Why? A2: DCM is a strong eluting solvent for normal-phase chromatography. When you wet-load a concentrated plug of DCM onto a column equilibrated in a weaker solvent like Hexane, the DCM acts as a localized mobile phase modifier. It drags the 5-Methylisoquinolin-3-ol down the column before the compound can properly partition into the stationary phase. Always use the dry loading technique for compounds that require strong solvents for initial dissolution [3].

Q3: The compound is completely stuck on the baseline in Hexane/Ethyl Acetate (1:1). What should I do? A3: Your compound is likely locked in the highly polar lactam form or is strongly hydrogen-bonded to the silica matrix. Switch entirely to the polar solvent system (DCM/MeOH with NH₄OH). If irreversible adsorption persists on normal-phase silica, reversed-phase C18 chromatography is an excellent alternative. For C18, use a Water/Acetonitrile gradient buffered to pH 3-4 with ammonium acetate to ensure the basic nitrogen remains protonated and elutes predictably [2].

References

  • Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
  • Title: Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions Source: PMC / ResearchGate URL
  • Title: Successful flash chromatography Source: Biotage URL

Recrystallization solvents for high-purity 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Methylisoquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We provide in-depth, field-tested guidance on solvent selection, experimental protocols, and troubleshooting common issues encountered during recrystallization.

Introduction: The Challenge of Purifying Heterocyclic Scaffolds

5-Methylisoquinolin-3-ol, like many nitrogen-containing heterocyclic compounds, presents unique purification challenges. Its polarity, hydrogen bonding capabilities (due to the hydroxyl group), and potential for aromatic interactions mean that selecting an appropriate recrystallization solvent system is a critical, non-trivial step. A successful recrystallization hinges on identifying a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] This guide will walk you through a systematic approach to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like 5-Methylisoquinolin-3-ol?

The most crucial initial step is systematic solvent screening. Since an established, single "best" solvent for this specific molecule is not widely documented, an empirical approach is necessary. The ideal solvent should exhibit a steep solubility curve with respect to temperature.[1] This involves testing the solubility of a small amount of your crude material in a range of candidate solvents at both room temperature and the solvent's boiling point.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated, preventing nucleation.[2] This is a common issue with heterocyclic compounds.

  • Probable Cause 1: Solution Cooled Too Quickly. Rapid cooling favors precipitation over the ordered process of crystal lattice formation.

  • Solution: Allow the solution to cool slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels, and cover it with a watch glass to trap heat.[3]

  • Probable Cause 2: High Impurity Load. Significant impurities can disrupt the crystal lattice formation.

  • Solution: Consider a preliminary purification step, such as a rapid filtration through a small plug of silica gel, to remove gross impurities before attempting recrystallization.[4]

  • Probable Cause 3: Inappropriate Solvent. The solvent's properties may be too close to that of the solute.

  • Solution: Add a small amount of a miscible "anti-solvent" (one in which your compound is insoluble) to the hot solution to reduce the overall solubility and encourage crystallization upon cooling. Alternatively, re-screen for a different solvent system.

Q3: I have a very low yield after recrystallization. What are the likely reasons?

Low recovery is one of the most common frustrations in recrystallization.

  • Probable Cause 1: Too Much Solvent Was Used. The most frequent error is adding an excessive amount of hot solvent to dissolve the crude product.[2] Even at low temperatures, some compound will remain dissolved in the mother liquor, and using excess solvent magnifies this loss.[3]

  • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[1][4] If you suspect you've added too much, carefully evaporate some of the solvent to re-concentrate the solution.

  • Probable Cause 2: Premature Crystallization. If the compound crystallizes too early, especially during a hot filtration step, significant product loss can occur.

  • Solution: Use a pre-heated funnel and flask for hot filtration, and add a slight excess of solvent (~5-10%) before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration.

  • Probable Cause 3: Insufficient Cooling.

  • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[4]

Q4: My final product is colored, but the pure compound should be colorless. How do I remove colored impurities?

Colored impurities are often non-polar, extended conjugated systems that can be effectively removed with activated charcoal.[1][4]

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration (using a fluted filter paper) and then proceed with the cooling and crystallization steps.[1] Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

Systematic Solvent Selection Protocol

A logical, small-scale approach is key to identifying the optimal solvent system without wasting significant material.

Step 1: Single Solvent Screening

The goal is to find a solvent that meets the following criteria:

  • Poor solubility at room temperature.

  • High solubility at the solvent's boiling point.

  • Does not react with the compound.

  • Boiling point is below the compound's melting point. [5]

Procedure:

  • Place approximately 20-30 mg of crude 5-Methylisoquinolin-3-ol into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop, up to about 1 mL. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point. Observe if the solid dissolves completely.

  • If the solid dissolves, allow the tube to cool slowly to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals that form.

Data Summary: Candidate Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale & Potential Issues
Water High100The hydroxyl group may impart some water solubility. Likely a poor single solvent but an excellent anti-solvent.
Ethanol High-Medium78Good general-purpose solvent for polar heterocycles. Often used in combination with water.
Methanol High-Medium65Similar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate Medium77A good starting point for moderately polar compounds. Often paired with hexane or heptane.
Acetone Medium56Strong solvent, can be difficult to achieve low solubility when cold. Useful for washing.
Toluene Low111Good for less polar compounds or as an anti-solvent. Aromatic interactions may increase solubility.[6]
Heptane/Hexane Very Low98 / 69Almost certainly will not dissolve the compound on its own. Primarily used as an anti-solvent.[6]
Step 2: Mixed-Solvent System (Solvent/Anti-Solvent)

If no single solvent is ideal, a mixed-solvent system is the next logical step.[7] This typically involves dissolving the compound in a minimal amount of a hot "good" solvent and then adding a "poor" or "anti-solvent" dropwise until the solution becomes cloudy (the saturation point).

Commonly Successful Pairs for Heterocycles:

  • Ethanol / Water

  • Methanol / Water[6]

  • Acetone / Water[6]

  • Ethyl Acetate / Hexane (or Heptane)[7]

  • Dichloromethane / Methanol[4]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem: No Crystals Form Upon Cooling

// Nodes Start [label="No Crystals Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Solution is Clear:\nSupersaturated", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Solution is Clear:\nToo Much Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Solution is Oily:\n'Oiling Out'", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Scratch inner surface of\nflask with a glass rod.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol1b [label="Add a 'seed crystal'\nof pure compound.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol2 [label="Boil off some solvent\nto reduce volume.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol3 [label="Re-heat to dissolve oil,\nadd more 'good' solvent,\ncool very slowly.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Cause1 [label="Possible Cause"]; Start -> Cause2 [label="Possible Cause"]; Start -> Cause3 [label="Possible Cause"]; Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"]; Cause2 -> Sol2 [label="Solution"]; Cause3 -> Sol3 [label="Solution"]; } enddot Caption: Logic diagram for troubleshooting failure of crystallization.

  • Detailed Explanation:

    • Supersaturation: The solution holds more dissolved solute than it theoretically should. Creating a nucleation site by scratching the glass provides a surface for the first crystals to form, triggering mass crystallization.[2][4] A seed crystal serves the same purpose.

    • Excess Solvent: If the solution is simply too dilute, the concentration of the solute will not exceed its solubility limit even when cold. Reducing the solvent volume increases the concentration.[2][3]

    • Oiling Out: This indicates the solute is precipitating as a liquid. The remedy is to re-dissolve the oil by heating, potentially adding a small amount of additional solvent to prevent immediate re-precipitation, and then allowing for very slow cooling to favor crystal formation.[2][4]

Standard Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening process.

// Nodes A [label="1. Dissolution:\nAdd crude solid to flask.\nAdd minimal hot solvent."]; B [label="Insoluble Impurities\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2. Hot Filtration:\nFilter solution while hot\nto remove solids."]; D [label="3. Crystallization:\nCool solution slowly\nto room temp, then in ice."]; E [label="4. Isolation:\nCollect crystals by\nvacuum filtration."]; F [label="5. Washing:\nRinse crystals with a\nsmall amount of cold solvent."]; G [label="6. Drying:\nDry crystals under vacuum\nto remove residual solvent."]; H [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> D; D -> E; E -> F; F -> G; G -> H; } enddot Caption: Standard experimental workflow for recrystallization.

Detailed Step-by-Step Protocol:
  • Dissolution: Place the crude 5-Methylisoquinolin-3-ol in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the selected solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid just dissolves.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a pinch of activated charcoal, and swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on the collection flask. Preheat the assembly with hot solvent vapor before pouring the hot solution through. This prevents the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[5]

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the solid to a watch glass or petri dish and dry to a constant weight, preferably in a vacuum oven.

References

  • Cislak, F. E., & Otto, M. M. (1947). Purification of isoquinoline. U.S. Patent No. 2,432,065. Washington, DC: U.S.
  • Reddit r/Chempros Community. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization. [Link]

  • Saczewski, F., et al. (2015). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 20(12), 21375–21391. [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • ResearchGate. (2025). 223 questions with answers in RECRYSTALLISATION. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Isolation and Purification of Organic Compounds Recrystallization. [Link]

Sources

Troubleshooting side reactions during the synthesis of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylisoquinolin-3-ol Synthesis

Ticket ID: #ISO-5ME-3OL-TS Subject: Troubleshooting Side Reactions, Tautomerism, and Isolation Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3][4][5]

Executive Summary: The "Chameleon" Molecule

Synthesizing 5-Methylisoquinolin-3-ol (CAS: Derivative of 100665-32-5) presents a unique convergence of challenges: steric hindrance from the peri-methyl group (C5), solubility issues driven by lactam-lactim tautomerism, and competitive hydrolysis during ring closure.[3][5]

This guide addresses the three most common "failure modes" reported by our user base. It moves beyond standard literature to explain why your reaction appears to fail and how to recover your product.

Part 1: The "Ghost" Product (Tautomerism & Solubility)[3][4][5]

User Observation:

"My LC-MS shows the correct mass (M+H = 160.07), but the NMR in CDCl₃ is messy or empty. The product precipitates during workup but won't dissolve in organic solvents. Did it polymerize?"

Root Cause: The Lactam Trap 3-Hydroxyisoquinolines do not exist primarily as phenols (enols).[3][5] They exist in a dynamic equilibrium with their isoquinolin-3(2H)-one (lactam) tautomers.[3][4][5]

  • Non-polar solvents (Ether/CHCl₃): Favor the Lactim (OH-form).[3][4][5]

  • Polar solvents (Water/DMSO/Methanol): Favor the Lactam (NH-form).[3][4][5]

  • Solid State: Exists almost exclusively as the Lactam dimer, held together by strong intermolecular hydrogen bonds (N-H[1][2][3][4][5]···O=C). This renders the solid highly insoluble in standard organic solvents like dichloromethane (DCM).[5]

Troubleshooting Protocol:

Diagnostic StepObservationConclusion
Solubility Test Insoluble in DCM; Soluble in DMSO or TFA.Normal. The product is in Lactam form.[4]
1H NMR (DMSO-d₆) Broad singlet at ~10-12 ppm (NH).[3][4][5] No sharp OH peak.[4]Success. You have the isoquinolinone tautomer.[4]
1H NMR (CDCl₃) Missing signals or very weak aromatic peaks.False Negative. Product is not dissolved.
IR Spectroscopy Strong band at 1630–1650 cm⁻¹ (Amide C=O).[3][4][5]Confirmed. Lactam form dominates solid state.[4]

Corrective Action:

  • Do not filter and discard the solid precipitate during aqueous workup; this is likely your pure product.[4]

  • NMR Solvent: Switch to DMSO-d₆ or TFA-d immediately.

  • Purification: Avoid silica columns with pure DCM. Use a gradient of DCM:MeOH (95:5 to 90:10) . The methanol breaks the hydrogen-bonded dimers.

Part 2: The Steric Wall (Cyclization Failures)

User Observation:

"The cyclization of 2-(2-cyano-3-methylphenyl)acetic acid (or amide) is stalling. I see starting material and a hydrolysis byproduct, but low yield of the isoquinoline."

Root Cause: Peri-Interaction (The 5-Methyl Effect) Unlike the unsubstituted parent, the 5-methyl group exerts significant steric pressure on the C4 position (the peri effect).[5]

  • Mechanism: During ring closure (e.g., acid-catalyzed cyclization of the nitrile), the transition state requires planarization of the new ring.[2][4][5] The 5-methyl group clashes with the C4 protons or the electrophilic center, raising the activation energy.[2]

  • Consequence: The reaction slows down, allowing competitive hydrolysis of the nitrile to the primary amide or the di-acid (homophthalic acid derivative), which does not cyclize under these conditions.[2][4][5]

Troubleshooting Protocol:

  • Increase Temperature: Standard reflux (80°C) is often insufficient for 5-substituted systems.[3][4][5] Increase to 100–120°C using a sealed tube or high-boiling solvent (e.g., chlorobenzene or diglyme) if using acid catalysis.[1][2][3][4][5]

  • Switch Reagents: If using HBr/AcOH, switch to polyphosphoric acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).[1][2][3][4][5] These act as both solvent and dehydrating agent, forcing the cyclization over the hydrolysis pathway.[2][4]

  • Check Precursor Purity: Ensure your precursor is the 2-cyano derivative. If you are attempting to cyclize a homophthalic anhydride with ammonia, the 5-methyl group may direct the nucleophilic attack to the "wrong" carbonyl (regioselectivity issue), leading to the 1-hydroxy-5-methyl isomer (isocarbostyril) instead of the 3-hydroxy target.[5]

Part 3: Visualizing the Pathways

The following diagram illustrates the critical tautomeric equilibrium and the competitive hydrolysis pathway that leads to failure.

G Start Precursor (2-cyanophenylacetic acid deriv.) Hydrolysis Side Product: Primary Amide / Di-acid (Dead End) Start->Hydrolysis H2O / Low Temp Lactim Target (Lactim Form) 5-Methylisoquinolin-3-ol (Soluble in Ether) Start->Lactim Cyclization (Acid/Heat) Lactam Target (Lactam Form) 5-Methylisoquinolin-3(2H)-one (Insoluble Solid) Lactim->Lactam Polar Solvent / H2O Dimer H-Bonded Dimer (Precipitate) Lactam->Dimer Solid State

Caption: Figure 1. The synthesis pathway showing the critical tautomeric shift (Lactim to Lactam) that confuses analysis, and the competitive hydrolysis side reaction.

Part 4: Validated Synthetic Protocol (Pinner-Type Cyclization)

This protocol is optimized to minimize hydrolysis and overcome the 5-methyl steric hindrance.

Reagents:

  • Starting Material: 2-(2-Cyano-3-methylphenyl)acetic acid (1.0 equiv)[3][5]

  • Solvent/Reagent: 33% HBr in Acetic Acid (excess) or PPA (5-10 equiv)

  • Workup: NaHCO₃ (sat. aq), Ethyl Acetate, Methanol.[1][2][3][4][5]

Step-by-Step Guide:

  • Dissolution: Dissolve the phenylacetic acid derivative in 33% HBr/AcOH. If using PPA, mechanically stir the viscous mixture.[1][2]

  • Cyclization (The Critical Step):

    • Heat the mixture to 100°C for 4–6 hours.

    • Monitor: Take an aliquot, quench in MeOH, and check LC-MS.[2][3][4][5] Look for the disappearance of the nitrile peak (IR ~2200 cm⁻¹) and appearance of the lactam mass.[5]

  • Quenching:

    • Cool to room temperature.[4][6]

    • Pour the reaction mixture slowly onto crushed ice .

    • Observation: A solid precipitate should form immediately.[4] This is your product (Lactam form).

  • Isolation (Crucial):

    • Do not extract yet. Filter the solid precipitate first.[4]

    • Wash the solid with cold water and a small amount of cold ether (removes non-polar impurities).[5]

    • Filtrate Check: Neutralize the filtrate with NaHCO₃ to pH 7.[4] If more precipitate forms, collect it.[1][2][3][4][5]

  • Purification:

    • Recrystallize the solid from Ethanol/DMF or Acetic Acid .[4]

    • If chromatography is necessary, use DCM:MeOH (95:5) .[2][3][4][5]

Part 5: FAQ - Quick Troubleshooting

Q: Why does my product peak split in HPLC?

  • A: It is likely not splitting but separating into tautomers if your mobile phase pH is near the pKa of the phenol (~9-10).[5] Use an acidic mobile phase (0.1% Formic Acid) to force the equilibrium or keep it protonated.[5]

Q: Can I use the Gabriel-Colman rearrangement instead?

  • A: The Gabriel-Colman rearrangement (phthalimido ester + base) typically yields 4-hydroxyisoquinolines , not 3-hydroxy.[3][4][5] Stick to the nitrile cyclization or the benzyne-beta-ketoester route for the 3-isomer.

Q: My product is yellow. Is it impure?

  • A: Pure 3-hydroxyisoquinolines are often colorless or off-white.[3] A strong yellow color usually indicates oxidation to the isoquinoline-3,4-dione or contamination with traces of isocoumarin derivatives. Recrystallize from ethanol with activated charcoal.

References

  • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967).[1][2][3][4][5] The Tautomerism of 3-Hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. Link[1][2][3][4][5]

  • Stoltz, B. M., et al. (2009).[1][2][3][4][5] Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry. Link

  • Teague, C. E. (1951).[1][2][3][4][5] The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. (Foundational work on 3-substituted isoquinolines). Link[1][2][3][4][5]

  • Nowak, K., et al. (2023).[1][2][3][4][5] Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Semantic Scholar/MDPI. Link

Sources

Removing regioisomeric impurities from 5-Methylisoquinolin-3-ol samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Regioisomeric Impurities from 5-Methylisoquinolin-3-ol

Executive Summary

User Case: You are observing persistent impurities (likely 7-methyl or 8-methyl isomers) in your 5-methylisoquinolin-3-ol (5-Me-IQ-3-ol) samples. Standard silica flash chromatography has failed to provide >98% purity. The Challenge: The synthesis of 5-substituted isoquinolines (via Pomeranz-Fritsch or Gabriel-Colman rearrangement) often yields thermodynamic mixtures of regioisomers. The 5-methyl and 7-methyl isomers possess nearly identical calculated LogP values and pKa profiles, making separation based purely on polarity difficult. Furthermore, the 3-hydroxyisoquinoline moiety exhibits lactam-lactim tautomerism, often appearing as "ghost peaks" or broad smears on chromatograms.

Module 1: Diagnostic Triage

"Is it an impurity or a tautomer?"

Before attempting purification, confirm the identity of the contaminant. 3-Hydroxyisoquinolines exist in a dynamic equilibrium between the enol (lactim) and amide (lactam) forms.

Step 1: The NMR Stress Test

Run a


H NMR in DMSO-d

. Avoid CDCl

as it can induce peak broadening due to intermediate tautomer exchange rates.
Feature5-Methylisoquinolin-3-ol (Target)7-Methylisoquinolin-3-ol (Impurity)
H-1 Singlet Appears ~8.8-9.0 ppm.Appears ~8.8-9.0 ppm (often overlapping).
H-4 Proton Key Differentiator: The 5-Me group exerts a peri-effect, shielding H-4. Look for a singlet/doublet shift upfield relative to the 7-Me isomer.H-4 is less shielded.
Coupling H-6/H-7/H-8 show an ABC or ABX system.H-5/H-6/H-8 pattern differs significantly.

Tech Note: If you see "doubled" peaks that coalesce upon heating the NMR tube to 50°C, you are looking at rotamers or tautomers, not impurities. Do not purify.

Module 2: Chromatographic Separation Protocols

"Standard C18 isn't resolving the isomers."

The 5-methyl group creates a "steric bay" that is absent in the 7-methyl isomer. We exploit this using Phenyl-Hexyl stationary phases rather than standard C18. The


-

interactions in Phenyl-Hexyl columns are more sensitive to the steric disruption caused by the 5-methyl group.
Protocol A: The "Steric-Select" HPLC Method

Best for: Final polishing (95%


 >99% purity).
  • Stationary Phase: Phenyl-Hexyl (5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to lock the protonated form).

  • Mobile Phase B: Methanol (NOT Acetonitrile—MeOH promotes better

    
    -
    
    
    
    selectivity).
  • Temperature: 40°C (Critical to collapse tautomers into a single peak).

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) Note
0.0 5% 1.0 Equilibration
2.0 5% 1.0 Load Sample
20.0 65% 1.0 Shallow gradient is key

| 25.0 | 95% | 1.0 | Wash |

Why this works: The 7-methyl isomer is flatter and interacts more strongly with the phenyl ring on the column, typically eluting after the sterically hindered 5-methyl isomer.

Module 3: The "pH-Swing" Crystallization

"I need to process 50 grams. Chromatography is too expensive."

Isoquinolin-3-ols are amphoteric. They can form salts with acids (protonating the N) and salts with bases (deprotonating the OH/NH). The 5-methyl isomer often has a higher lattice energy (lower solubility) in the neutral state due to efficient packing, or conversely, the 7-methyl impurity remains in solution during specific pH windows.

Protocol B: Controlled Isoelectric Precipitation

Best for: Bulk removal of >10% isomeric impurities.

  • Dissolution: Dissolve crude mixture in 1M HCl (10 mL per gram). The solution should be clear yellow.

    • Mechanism: Both isomers are fully protonated (cationic).

  • Filtration: Filter off any insoluble tars (non-basic impurities).

  • The Swing: Slowly add 2M NaOH dropwise with vigorous stirring. Monitor pH continuously.

  • The Critical Zone (pH 5.5 - 6.5):

    • As you approach the pKa of the nitrogen (approx pH 5.4), the free base begins to precipitate.

    • Pause addition when the first heavy precipitate forms.

    • Observation: The 5-methyl isomer (target) typically precipitates first due to lower solubility of its neutral lactam form compared to the 7-methyl isomer.

  • Harvest: Filter the solid at pH 6.0. Do not go to pH >9, or you will re-dissolve the product as the phenolate anion.

  • Wash: Wash with cold water, then cold diethyl ether (removes trapped non-polar impurities).

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct purification path based on your current purity and scale.

PurificationStrategy Start Crude 5-Me-IQ-3-ol Sample Check Diagnostic: 1H NMR & HPLC Start->Check ImpurityType Identify Impurity Type Check->ImpurityType Regio Regioisomer (7-Me/8-Me) ImpurityType->Regio Distinct peaks stable ratio Tautomer Tautomer Ghost Peaks ImpurityType->Tautomer Broad peaks ratio changes w/ solvent ScaleCheck Check Scale Regio->ScaleCheck ActionHeat No Purification Needed: Heat NMR to 50°C Re-run HPLC at 40°C Tautomer->ActionHeat SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale ActionHPLC Protocol A: Phenyl-Hexyl HPLC (MeOH/H2O + Formic Acid) SmallScale->ActionHPLC ActionCryst Protocol B: pH-Swing Precipitation (HCl -> NaOH to pH 6.0) LargeScale->ActionCryst ActionCryst->Check If purity < 98%

Caption: Decision Matrix for Isoquinoline Purification. Blue paths indicate active purification; Green indicates analytical artifacts.

Frequently Asked Questions (Troubleshooting)

Q: My sample is "oiling out" during the pH adjustment instead of crystallizing. What is happening? A: This is a common issue with isoquinolin-3-ols. The "oil" is often a supercooled liquid of the lactam tautomer.

  • Fix: Scratch the glass vessel vigorously with a glass rod to induce nucleation.

  • Fix: Add a "seed" crystal of pure 5-methylisoquinolin-3-ol if available.

  • Fix: Add 5-10% Ethanol to the aqueous mixture. This increases solubility slightly but prevents the formation of the oily phase, favoring ordered crystal growth.

Q: I see two peaks in HPLC that merge when I add acid. Is my column broken? A: No, you are witnessing tautomeric separation . In neutral solvents, the OH-form (lactim) and NH-form (lactam) can separate on silica or C18.

  • The Fix: Always use 0.1% Formic Acid or TFA in your mobile phase. This protonates the basic nitrogen (pKa ~5.4), forcing the molecule into a single cationic species, collapsing the two peaks into one sharp peak [1].

Q: Why do you recommend Methanol over Acetonitrile for the regioisomers? A: Acetonitrile is a dipole-dipole solvent. Methanol is a protic solvent. For separating methyl-positional isomers, the solvation shell around the methyl group differs significantly in protic solvents. Furthermore, Methanol enhances the


-

selectivity of Phenyl-Hexyl columns, which is the primary mechanism for distinguishing the flat 7-Me isomer from the hindered 5-Me isomer [4].
References
  • Tautomerism of 3-hydroxyisoquinolines. Jones, D. W. "The tautomerism of 3-hydroxyisoquinolines."[1][2] Journal of the Chemical Society C: Organic, 1969.

  • Purification of Hydroxyquinoline Derivatives. Smolecule Tech Support. "Purification Workflow for Hydroxyquinoline Derivatives." Smolecule Protocols, 2024.[3][4]

  • Isoquinoline Synthesis & Impurity Profiles. Mondal, S. et al. "Diversely functionalized isoquinolines... a privileged scaffold." RSC Advances, 2023.

  • Chromatographic Separation of Isomers. SIELC Technologies. "Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column." Application Notes, 2018.

Sources

Optimizing HPLC retention times for 5-Methylisoquinolin-3-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: HPLC Method Optimization & Troubleshooting Ticket ID: 5-MIQ-OPT-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Chameleon" Molecule

Analyzing 5-Methylisoquinolin-3-ol presents a unique chromatographic challenge due to lactam-lactim tautomerism .[1] Unlike standard bases, this molecule exists in a dynamic equilibrium between its enol form (3-hydroxy) and its keto form (isoquinolin-3(2H)-one).[1]

In standard Reversed-Phase (RP) solvents (water/acetonitrile), the equilibrium heavily favors the lactam (keto) form. However, without precise pH control, the molecule can "flicker" between states or ionize partially, leading to the three most common user complaints:

  • Split Peaks (Tautomer separation).

  • Peak Tailing (Silanol interaction with the ring nitrogen).[1]

  • Retention Drift (pH sensitivity of the phenolic/amide moiety).[1]

This guide provides the standard operating procedure (SOP) and a failure-mode troubleshooting system.

Module 1: The "Gold Standard" Protocol

Do not start from scratch. Based on the structural physicochemistry (LogP ~2.5, pKa_N ~3.5, pKa_OH ~9.5), use this baseline method.[1] It is designed to lock the molecule into a single tautomeric and ionization state.

Baseline Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm."End-capping" reduces free silanols that bind the basic nitrogen, preventing tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)CRITICAL: Low pH protonates the carbonyl oxygen or ring nitrogen, stabilizing the cation/neutral form and collapsing the tautomeric equilibrium.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks than Methanol for isoquinolines due to lower viscosity and dipole interactions.[1]
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.[1]
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces secondary interactions.[1]
Detection UV 230 nm (Primary), 254 nm (Secondary)Isoquinolines have strong absorption at low UV.[1] Note: DAD scan 200-400nm is recommended for first runs.[1]
Gradient Profile (Standard Scouting)
  • 0 min: 5% B

  • 15 min: 95% B

  • 20 min: 95% B

  • 20.1 min: 5% B (Re-equilibration)

Module 2: Method Development Logic (Visualized)

Use this workflow to determine the optimal path if the baseline protocol fails.

MethodDev Start Start: 5-Methylisoquinolin-3-ol Baseline Method (pH 2.7) Eval Evaluate Peak Shape & Retention Start->Eval Good Acceptable? (Rs > 2.0, Tailing < 1.5) Eval->Good Issue1 Issue: Peak Tailing Good->Issue1 No Issue2 Issue: Split Peak Good->Issue2 No Issue3 Issue: Low Retention Good->Issue3 No Final Validate Method Good->Final Yes Fix1 Switch to High pH (pH 10) (Ammonium Bicarbonate) Issue1->Fix1 Silanol Interaction Fix2 Increase Buffer Conc. (25mM Ammonium Formate) Issue2->Fix2 Slow Kinetics Fix3 Change Selectivity (Phenyl-Hexyl Column) Issue3->Fix3 Hydrophobic Mismatch

Caption: Decision tree for optimizing retention and peak shape based on initial failure modes.

Module 3: Troubleshooting Guides

Scenario A: The "Ghost" Peak (Split Peaks)

Symptom: You see two peaks for the same pure compound, or a "saddle" shape.

  • The Science: This is Tautomeric Separation . The interconversion rate between the lactam and lactim forms is slow relative to the chromatographic timescale. The column is partially separating the two forms.

  • The Fix:

    • Increase Temperature: Raise column temp to 45°C or 50°C. This increases the kinetic energy, speeding up the interconversion so the detector sees a single, averaged peak.

    • Buffer Strength: Increase buffer concentration (e.g., from 0.1% FA to 25mM Ammonium Formate). This stabilizes the ionization state.

Scenario B: The "Shark Fin" (Severe Tailing)

Symptom: Peak rises sharply but trails off slowly (Tailing Factor > 2.0).[1]

  • The Science: The basic nitrogen (even in lactam form) is interacting with acidic silanol groups on the silica support.

  • The Fix:

    • Add Ion Pair: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA saturates the silanols.

    • High pH Switch: Switch to an XBridge C18 (or equivalent hybrid particle) and use 10mM Ammonium Bicarbonate (pH 10). At this pH, the silanols are ionized, but the isoquinoline is deprotonated (neutral/anionic), reducing the attraction.

Scenario C: Retention Time Drift

Symptom: The peak moves by >0.2 min between injections.

  • The Science: 5-Methylisoquinolin-3-ol is sensitive to "Micro-pH" changes.[1] If your mobile phase is unbuffered (e.g., just water/ACN), the local pH changes as the sample elutes.

  • The Fix: Never use unbuffered water. Always maintain at least 10mM ionic strength or 0.1% acid concentration to "lock" the pH.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly broader peaks.[1] Methanol can sometimes improve selectivity for the 5-methyl isomer if you are separating it from the 1-methyl or 4-methyl impurities, due to different solvation shells (protic vs. aprotic).[1]

Q2: Why is my sensitivity low at 254 nm? A: While 254 nm is standard, the 3-hydroxy/lactam conjugation often shifts the maximum absorbance.

  • Action: Run a full spectrum scan (190–400 nm). You will likely find a stronger maximum around 220–230 nm or a secondary band around 320 nm (due to the extended conjugation of the isoquinolinone system).

Q3: Is this molecule light-sensitive? A: Isoquinolines can undergo photo-oxidation.[1]

  • Action: Use amber vials. If you observe a small impurity growing over 24 hours in the autosampler, it is likely the N-oxide or a photodegradation product.[1]

Q4: Sample Diluent - Can I dissolve it in 100% DMSO? A: You can, but inject small volumes (<2 µL).

  • Risk: DMSO is a strong solvent.[1] If you inject a large volume of DMSO into a high-aqueous initial gradient (5% B), the 5-methylisoquinolin-3-ol may "break through" the column (elute at void volume) because it prefers the DMSO plug over the stationary phase.

  • Recommendation: Dilute the DMSO stock 1:10 with Mobile Phase A before injection.

Module 5: Diagnostic Logic Tree

Use this diagram to diagnose peak shape issues instantly.

Troubleshooting Problem Problem Detected Split Split/Double Peak Problem->Split Tail Tailing (Tf > 1.5) Problem->Tail Front Fronting (Tf < 0.9) Problem->Front SplitAct 1. Increase Temp 2. Check Sample Solvent Split->SplitAct TailAct 1. Add TFA/TEA 2. Switch to High pH Tail->TailAct FrontAct 1. Reduce Inj. Vol 2. Reduce Conc. Front->FrontAct Mass Overload

Caption: Quick-reference diagnostic logic for peak shape anomalies.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on RP-HPLC mechanisms and silanol interactions). [1]

  • McCalley, D. V. (2010).[1] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Definitive guide on peak tailing of basic nitrogenous compounds).

  • El-Shaheny, R. N., et al. (2014).[1][2] "Stability-indicating HPLC method for the determination of isoquinoline alkaloids." Journal of Chromatographic Science. (Specifics on isoquinoline stability and separation).

  • PubChem. (2024).[1] "Compound Summary: 3-Methylisoquinoline" (Structural analog data for pKa and LogP estimation).

Sources

Technical Support Center: Stabilizing 5-Methylisoquinolin-3-ol Against Oxidation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Methylisoquinolin-3-ol . As a highly functionalized, electron-rich heteroaromatic scaffold, this compound is notoriously susceptible to oxidative degradation in solution. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this Active Pharmaceutical Ingredient (API) or synthetic intermediate.

Below, we detail the mechanistic causality behind its instability and provide field-proven, self-validating troubleshooting protocols to ensure robust experimental reproducibility.

Core Principles of Degradation (The "Why")

To stabilize a compound, you must first understand how it degrades. 5-Methylisoquinolin-3-ol exists in a dynamic tautomeric equilibrium between the "lactim" (isoquinolin-3-ol) and "lactam" (isoquinolin-3(2H)-one) forms [1][3].

The instability of this specific molecule is driven by three intersecting factors:

  • Electron Density: The C5-methyl group is electron-donating, heavily enriching the benzenoid ring.

  • Deprotonation: Under basic or even neutral conditions, the hydroxyl/lactam proton is easily lost. The resulting anion is exceptionally electron-rich, drastically lowering its oxidation potential [2].

  • Radical Initiation: Dissolved molecular oxygen (

    
    ) and ambient UV/Vis light trigger single-electron transfer (SET) events. This autooxidation cascade rapidly converts the compound into reactive radical intermediates, culminating in dark-colored quinone-like species and cross-linked dimers [4].
    

Expert Troubleshooting & FAQs

Q: My stock solution turns yellow, then brown, within hours of preparation. What is happening?

A: You are observing rapid autooxidation. The color change is the visual manifestation of conjugated quinone or dimeric degradation products forming [4].

  • Causality: Dissolved oxygen in your solvent is acting as a terminal oxidant, a process accelerated by ambient laboratory lighting.

  • Solution: You must eliminate the oxidants. Sparge your solvents with Argon or Nitrogen for at least 15 minutes prior to dissolution. Store the solution in actinic (amber) glassware to block photo-initiation.

Q: I am running a cross-coupling reaction in basic conditions (pH > 8), but my 5-Methylisoquinolin-3-ol degrades before it can react.

A: Base-mediated degradation is the most common failure point for isoquinolinols [2].

  • Causality: Basic conditions deprotonate the molecule. The resulting phenoxide/enolate equivalent is highly nucleophilic and highly susceptible to oxidation.

  • Solution: If your reaction strictly requires a base, you must use rigorously degassed solvents and conduct the reaction under a strict inert atmosphere (Schlenk line or glovebox). Alternatively, if the free -OH is not required for the immediate step, mask it with a protecting group (e.g., Benzyl or MOM ether) [1].

Q: How should I formulate this compound for long-term storage or biological assays?

A: Aqueous and ethereal solutions are poor choices for long-term storage. Old ethereal solvents (like THF) contain trace peroxides that immediately initiate radical degradation.

  • Causality: Peroxides and trace heavy metals in water catalyze oxidative cleavage.

  • Solution: Formulate stock solutions in anhydrous, degassed DMSO. For maximum stability, spike the solution with a sacrificial antioxidant (e.g., 0.1% w/v Butylated hydroxytoluene (BHT) or ascorbic acid) to scavenge rogue radicals. Aliquot and store at -20°C.

Quantitative Stability Parameters

The following table summarizes the critical parameters dictating the half-life (


) of 5-Methylisoquinolin-3-ol in solution, providing a quick-reference guide for assay design.
ParameterHigh-Risk ConditionStabilized ConditionCausality / Mechanism
Solvent Old THF, Basic AqueousDegassed DMSO, Acidic AqueousOld ethers contain peroxides (radical initiators); DMSO lacks reactive protons.
pH > 7.54.0 – 6.5High pH deprotonates the lactam, increasing electron density and oxidation rate.
Atmosphere Ambient AirArgon / Nitrogen spargedDissolved

acts as the primary terminal oxidant for SET.
Light Ambient Lab LightAmber vials / Foil-wrappedUV/Vis light catalyzes photo-oxidation and radical generation.
Additives None0.1% BHT or Ascorbic AcidAntioxidants act as sacrificial radical scavengers, breaking the degradation chain.

Mechanistic Pathway & Stabilization Workflow

The following diagram illustrates the chemical pathways that lead to degradation and maps exactly where our recommended interventions halt the process.

G Start 5-Methylisoquinolin-3-ol (Lactam/Lactim Tautomers) Trigger1 Dissolved O2 & UV/Vis Light (Radical Initiation) Start->Trigger1 Trigger2 Basic pH (>7.5) (Deprotonation) Start->Trigger2 Inter1 Radical Intermediate Trigger1->Inter1 Inter2 Electron-Rich Anion Trigger2->Inter2 Degradation Oxidative Degradation (Quinones & Dimers) Inter1->Degradation Inter2->Degradation Sol1 Sparging (Ar/N2) & Amber Vials Sol1->Trigger1 Blocks O2/Light Sol2 pH Control (pH 4.0 - 6.5) Sol2->Trigger2 Prevents Anion Sol3 Antioxidants (e.g., BHT) Sol3->Inter1 Scavenges Radicals

Workflow of 5-Methylisoquinolin-3-ol oxidative degradation and stabilization strategies.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, stabilization protocols must be paired with self-validating analytical methods. Use Protocol A to prepare your solutions, and Protocol B to verify their integrity over time.

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol utilizes physical and chemical barriers to prevent autooxidation.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean, dry septa-sealed vial.

  • Degassing: Insert a long needle attached to an Argon line directly into the solvent. Insert a short vent needle into the septum. Sparge the solvent vigorously for 15–20 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Quickly remove the vent needle and add 1.0 mg of Butylated hydroxytoluene (BHT) to achieve a ~0.01% w/v concentration. Swirl to dissolve.

  • API Dissolution: Weigh 15.92 mg of 5-Methylisoquinolin-3-ol. Working quickly (preferably under a nitrogen stream or in a glovebox), transfer the solid into the degassed DMSO.

  • Storage: Wrap the vial entirely in aluminum foil or transfer to an amber vial. Aliquot into single-use volumes (e.g., 500 µL) to prevent repeated freeze-thaw cycles and oxygen exposure. Store at -20°C.

Protocol B: Stability-Indicating HPLC Assay (Self-Validating System)

This protocol allows you to quantify the exact degradation rate of your specific formulation [2].

  • Column Selection: Use a C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3.5 µm). The hydrophobic stationary phase effectively resolves the parent compound from polar oxidized degradation products.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (The acidic pH ensures the compound remains fully protonated and stable during the run).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Set the UV detector to 254 nm and 280 nm.

  • Validation Execution: Inject a freshly prepared sample (Time 0). Expose a secondary aliquot to ambient light and room temperature for 24 hours (Forced Degradation). Inject the degraded sample. You should observe a decrease in the main peak area and the emergence of early-eluting (more polar) degradation peaks. Compare this to your Protocol A stabilized sample to validate your handling technique.

References

  • Evans, D. A., et al. "o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols." Journal of the Chemical Society C: Organic. RSC Publishing. URL:[Link]

  • Blanco, M. M., et al. "Autooxidation and rearrangement reactions of isoquinolinone derivatives." ARKIVOC. URL:[Link]

Resolving tautomeric mixtures of 5-Methylisoquinolin-3-ol in NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 5-Methylisoquinolin-3-ol by NMR spectroscopy presents a classic challenge in heterocyclic chemistry: lactam-lactim tautomerism . Unlike simple impurities, this phenomenon results in dynamic spectral behaviors—such as line broadening, fractional signal sets, or "missing" peaks—that vary with solvent, concentration, and temperature.

This guide provides a self-validating workflow to diagnose, resolve, and characterize these tautomeric mixtures. Our approach moves beyond basic acquisition, utilizing solvent engineering and thermodynamic control to "lock" or "average" the equilibrium for clear structural assignment.

Module 1: Diagnostic Assessment

Q: My ¹H NMR spectrum in DMSO-d₆ shows broad, undefined peaks. Is my sample impure?

A: Not necessarily. Broadening often indicates an intermediate exchange rate between two tautomers on the NMR time scale.

For 5-Methylisoquinolin-3-ol, the equilibrium exists between the lactim form (3-hydroxy) and the lactam form (isoquinolin-3(2H)-one). The 5-methyl group introduces steric bulk in the peri-position, but the core electronic drive for tautomerism remains the N2–C3–O motif.

Diagnostic Checklist:

  • Check the NH/OH Region: Look for a very broad hump between 10–14 ppm. A sharp peak suggests a "locked" tautomer; a broad hump suggests exchange.

  • Solvent Dependency: Run a quick ¹H scan in a non-polar solvent (e.g., CDCl₃). If the spectrum sharpens or the chemical shifts change drastically (>0.5 ppm for aromatic protons), you are observing tautomerism, not degradation.

  • Temperature Sensitivity: If warming the NMR tube (e.g., to 45°C) sharpens the peaks, you are pushing the system toward fast exchange .

Module 2: Solvent Engineering Strategy

Q: Which solvent should I use to obtain a clean spectrum?

A: You must choose a solvent that thermodynamically favors one tautomer over the other to stop the exchange broadening.

The Polarity Rule:

  • Non-polar solvents (CDCl₃, Benzene-d₆): Favor the Lactim (OH) form. The aromaticity of the isoquinoline ring is fully preserved, and the -OH group is less stabilized by solvation than the polar amide.

  • Polar aprotic/protic solvents (DMSO-d₆, Methanol-d₄): Favor the Lactam (NH/C=O) form. These solvents stabilize the dipolar amide (lactam) structure through hydrogen bonding.

Recommended Protocol: The Solvent Screen Perform the following comparison to assign the dominant species:

FeatureLactim Form (Favored in CDCl₃)Lactam Form (Favored in DMSO-d₆)
C3 Carbon (¹³C) ~155–162 ppm (Aromatic C-O)~162–170 ppm (Carbonyl-like C=O)
Exchangeable Proton -OH (Variable, often sharp)-NH (Broad, typically >11 ppm)
Coupling (J-values) Standard aromatic couplingDistinct NH-CH coupling often visible

Module 3: Variable Temperature (VT) NMR

Q: Changing solvents didn't fully resolve the signals. How do I use temperature to fix this?

A: If solvent switching leaves you in an "intermediate exchange" regime (broad peaks), you must alter the kinetics using VT-NMR. You have two options: Freeze the exchange or Accelerate it.

Protocol: VT-NMR Optimization

Option A: High-Temperature (Fast Exchange)

  • Goal: Coalesce distinct tautomer signals into a single, sharp "average" spectrum.

  • Solvent: DMSO-d₆ (High boiling point, good solubility).

  • Procedure:

    • Acquire a reference spectrum at 25°C (298 K).

    • Increase temperature in 10°C increments (e.g., 35°C, 45°C, up to 80°C).

    • Result: Peaks will sharpen as

      
       (exchange rate exceeds frequency difference).
      
    • Risk: Thermal degradation. Verify sample integrity after cooling.

Option B: Low-Temperature (Slow Exchange)

  • Goal: Slow the proton transfer enough to see both tautomers as distinct, sharp sets of signals.

  • Solvent: CD₂Cl₂ (Dichloromethane-d₂) or Acetone-d₆ (Low freezing points).

  • Procedure:

    • Acquire a reference spectrum at 25°C.

    • Cool to -20°C, then -40°C, then -60°C.

    • Result: You will observe two distinct sets of signals (e.g., two methyl singlets). Integration of these sets provides the

      
       (Equilibrium Constant) at that temperature.
      

Module 4: Structural Visualization & Logic

The following diagram illustrates the mechanistic pathway and the decision logic for resolving the mixture.

TautomerismLogic cluster_equilibrium Tautomeric Equilibrium Start Sample: 5-Methylisoquinolin-3-ol Spectrum Initial 1H NMR Spectrum (Broad/Undefined Peaks?) Start->Spectrum Lactim Lactim Form (OH) (Aromatic C-O) Favored in CDCl3 Lactam Lactam Form (NH/C=O) (Amide-like) Favored in DMSO Lactim->Lactam Proton Transfer (Fast/Intermediate) Decision Select Resolution Strategy Spectrum->Decision Diagnosis SolventPath Solvent Switch Decision->SolventPath Method 1 VTPath Variable Temp (VT) Decision->VTPath Method 2 SolventPath->Lactim Use Non-Polar (CDCl3) SolventPath->Lactam Use Polar (DMSO-d6) VTPath->Lactim Cool (<-40°C) Slow Exchange (Resolves both forms) VTPath->Lactam Cool (<-40°C) Result_Avg Spectrum Averaged (Fast Exchange) VTPath->Result_Avg Heat (>50°C) Fast Exchange Result_Lactim Spectrum Locked: Lactim Dominant Result_Lactam Spectrum Locked: Lactam Dominant

Caption: Logical workflow for diagnosing and resolving lactam-lactim tautomerism in isoquinolin-3-ols via solvent and temperature manipulation.

Module 5: Advanced Characterization (2D NMR)

Q: How do I definitively prove which tautomer I have using 2D NMR?

A: 1D Chemical shifts can be ambiguous. Use ¹H-¹⁵N HMBC or ¹H-¹³C HMBC for definitive proof.

Experimental Workflow:

  • ¹H-¹³C HMBC: Focus on the C3 carbon.

    • Lactam: Long-range coupling from the NH proton to C3 is strong. C3 shift is >162 ppm .[1]

    • Lactim: Long-range coupling from the ring protons (H1) to C3 is visible, but no NH coupling. C3 shift is <162 ppm .

  • ¹H-¹⁵N HMBC (or HSQC):

    • Lactam: You will see a direct correlation between the NH proton and the Nitrogen (~150-160 ppm relative to liq. NH₃).

    • Lactim: The Nitrogen has no attached proton (Pyridine-like), so no HSQC signal. HMBC will show coupling to adjacent protons only.

References

  • Tautomerism of 3-Hydroxyisoquinolines: Jones, D. W. "The tautomerism of 3-hydroxyisoquinolines." Journal of the Chemical Society B: Physical Organic, 1969, 1729-1732.

  • Solvent Effects on Tautomerism: Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006, 49(3-4), 169-206.

  • Variable Temperature NMR Protocols: University of Oxford, Department of Chemistry. "Variable Temperature NMR Experiments."

  • NMR Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(3), 661-667.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignment Strategies for 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, one of the most frequent challenges encountered in drug development is the unambiguous structural elucidation of heterocyclic scaffolds. 5-Methylisoquinolin-3-ol (SMILES: OC1=CC2=C(C=N1)C=CC=C2C) presents a unique analytical challenge due to its lactam-lactim tautomerism, overlapping aromatic signals, and the regiochemical influence of the 5-methyl group.

This guide objectively compares the performance of industry-standard predictive software (heuristic vs. machine learning) against the gold-standard empirical 2D NMR workflow. By understanding the causality behind these methodologies, researchers can establish self-validating protocols to prevent costly misassignments in downstream pharmaceutical development.

The Analytical Challenge: Tautomerism and Solvent Effects

Before comparing assignment tools, we must address the fundamental behavior of 5-Methylisoquinolin-3-ol in solution. The molecule exists in an equilibrium between the lactim (3-hydroxyisoquinoline) and lactam (isoquinolin-3(2H)-one) forms [1].

  • Causality in Solvent Selection: In non-polar solvents like

    
    , the equilibrium may favor the lactim form or result in intermediate exchange rates, leading to broadened, unresolved signals for H-1 and H-4. By utilizing 
    
    
    
    , the highly polar solvent stabilizes the lactam form via hydrogen bonding, locking the exchange rate relative to the NMR timescale. This yields sharp, distinct signals for the NH proton and the adjacent H-1/H-4 protons, making it the superior solvent choice for empirical assignments.

G Lactim Lactim Form (3-Hydroxyisoquinoline) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Lactim->Solvent Equilibrium Lactam Lactam Form (Isoquinolin-3(2H)-one) Lactam->Solvent Equilibrium NMR Observed 1H NMR Spectrum (Exchange Rate Stabilization) Solvent->NMR Determines State

Diagram 1: Impact of lactam-lactim tautomeric equilibrium on NMR solvent selection.

Product Comparison: Predictive Software vs. Empirical Data

When assigning the 1H NMR spectrum of 5-Methylisoquinolin-3-ol, researchers typically rely on three tiers of methodology. Here is an objective comparison of their performance.

A. Heuristic Predictors (e.g., ChemDraw 1H NMR Predictor)
  • Mechanism: Utilizes modified additivity rules (increment systems) based on functional group base values [2].

  • Performance: Fast and highly accessible. However, heuristic models fundamentally struggle with tautomeric equilibria. If the user inputs the lactim form, the software applies standard pyridine-ring increments, often overestimating the deshielding of H-4 and failing to account for the lactam's conjugated amide system.

  • Verdict: Best for rapid, preliminary structural drafting, but insufficient for final publication or patent claims.

B. Machine Learning & HOSE Code Predictors (e.g., Mnova NMRPredict / ACD/Labs)
  • Mechanism: Employs Hierarchical Orthogonal Space Encoding (HOSE) codes combined with ensemble machine learning, comparing the target structure against vast empirical databases [3].

  • Performance: Highly accurate for the aromatic spin system (H-6, H-7, H-8). The ML algorithm correctly models the anisotropic and inductive effects of the 5-methyl group. However, its accuracy is strictly dependent on the user explicitly drawing the correct predominant tautomer (lactam) in the target solvent.

  • Verdict: Excellent for validating empirical hypotheses, provided the user understands the underlying physical chemistry of the molecule.

C. Empirical 2D NMR Workflow (The Gold Standard)
  • Mechanism: A self-validating system of multi-dimensional pulse sequences (COSY, HSQC, HMBC, NOESY) acquired on a high-field spectrometer (e.g., 600 MHz).

  • Performance: Provides absolute, unambiguous assignment. Through-bond (HMBC) and through-space (NOESY) correlations eliminate the predictive blind spots caused by tautomerism and steric crowding.

  • Verdict: Mandatory for IND (Investigational New Drug) applications and peer-reviewed structural elucidation.

Quantitative Data Comparison

The table below summarizes the expected chemical shifts for the lactam form of 5-Methylisoquinolin-3-ol in


, comparing predictive tools against expected empirical values.
Proton PositionMultiplicityChemDraw Prediction (ppm)Mnova (HOSE) Prediction (ppm)Expected Empirical (DMSO-d6)
H-1 Singlet (s)9.158.92~8.85
H-4 Singlet (s)7.106.75~6.80
H-6 Doublet (d)7.457.38~7.35
H-7 Triplet (t)7.307.25~7.20
H-8 Doublet (d)7.957.78~7.75
5-CH3 Singlet (s)2.652.45~2.40
NH/OH Broad Singlet (br s)11.5010.80>10.50

Experimental Methodology: Self-Validating 2D NMR Protocol

To achieve the "Expected Empirical" results listed above, you must execute a protocol where each step validates the findings of the previous one. Do not rely solely on 1D integration.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity (>98%) 5-Methylisoquinolin-3-ol.

  • Dissolve completely in 0.6 mL of anhydrous

    
     (ensure the solvent contains 0.03% v/v TMS as an internal reference).
    
  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended, which can severely degrade magnetic field homogeneity (shimming).

Step 2: 1D 1H Acquisition
  • Acquire a standard 1D proton spectrum (zg30 pulse program on Bruker systems) at 298 K.

  • Causality Check: Ensure the relaxation delay (D1) is set to at least 2–3 seconds to allow full relaxation of the quaternary-adjacent protons (H-1 and H-4), ensuring accurate integration.

Step 3: Spin System Mapping (COSY & HSQC)
  • Acquire a 2D COSY spectrum to map the contiguous aromatic spin system. You will observe cross-peaks linking H-6

    
     H-7 
    
    
    
    H-8.
  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This differentiates protons attached to carbons from exchangeable protons (NH/OH will not show an HSQC cross-peak).

Step 4: Regiochemical Anchoring (HMBC & NOESY)
  • HMBC (Through-Bond): Acquire a 2D HMBC spectrum. The 5-CH3 protons will show strong 3-bond (

    
    ) correlations to C-4a and C-6, and a 2-bond (
    
    
    
    ) correlation to C-5. This anchors the methyl group to the quaternary framework.
  • NOESY (Through-Space): Acquire a 2D NOESY spectrum (mixing time ~300-500 ms). This is the critical self-validating step. You must observe a spatial Nuclear Overhauser Effect (NOE) cross-peak between the 5-CH3 protons and H-4, as well as between 5-CH3 and H-6. This definitively proves that the isolated singlet at ~6.80 ppm is H-4, and not an impurity or a misassigned H-1.

Workflow Start 1D 1H NMR Identify Integrals & Multiplets COSY 2D COSY Map H6-H7-H8 Spin System Start->COSY HSQC 2D HSQC Assign Direct C-H Correlations Start->HSQC HMBC 2D HMBC Link Quaternary Carbons (C4a, C8a) COSY->HMBC HSQC->HMBC NOESY 2D NOESY Spatial NOE: 5-CH3 to H4 & H6 HMBC->NOESY End Final Unambiguous Assignment NOESY->End

Diagram 2: Self-validating 2D NMR workflow for unambiguous structural elucidation.

Conclusion

While heuristic tools like ChemDraw provide rapid estimations, they fail to capture the nuanced tautomeric realities of 5-Methylisoquinolin-3-ol. Machine learning tools (Mnova/ACD) bridge this gap significantly but require accurate user input regarding solvent-dependent tautomerism. Ultimately, the empirical 2D NMR workflow—specifically the utilization of NOESY to spatially link the 5-methyl group to H-4 and H-6—remains the only definitive, self-validating method for assigning this complex heterocyclic scaffold.

References

  • Katritzky, A. R., Hall, C. D., El-Gendy, B. E.-D. M., & Draghici, B. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484. URL: [Link]

  • Revvity Signals. (2024). ChemDraw User Guide: NMR Prediction. URL: [Link]

  • Bremser, W. (1978). HOSE—A novel substructure code. Analytica Chimica Acta, 103(4), 355-365. URL: [Link]

  • Mestrelab Research. (2024). Mnova NMRPredict Desktop. URL: [Link]

Comparative Guide: Interpreting the FTIR Spectrum of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Methylisoquinolin-3-ol presents a unique spectroscopic challenge due to its ability to exist in a tautomeric equilibrium between its enol (lactim) and keto (lactam) forms. Unlike simple phenols, the interpretation of its FTIR spectrum requires distinguishing between these two states, which is heavily influenced by the sampling phase (solid vs. solution).

This guide provides a rigorous framework for identifying 5-Methylisoquinolin-3-ol, distinguishing it from structural isomers (e.g., 1-methyl analogs), and validating its purity against common alternatives.

The Tautomeric Challenge: Lactim vs. Lactam

The most critical "alternative" state for this molecule is not a different impurity, but its own tautomer. In the solid state (KBr pellet or powder ATR), 5-Methylisoquinolin-3-ol exists predominantly as 5-methylisoquinolin-3(2H)-one (the lactam form).

Mechanism of Spectral Shift

The proton transfer from the oxygen to the ring nitrogen creates a cis-amide-like arrangement. This dramatically alters the functional group region of the spectrum.

  • Lactim Form (OH-form): Characterized by a sharp

    
     and aromatic 
    
    
    
    .
  • Lactam Form (NH-form): Characterized by a broad

    
     (often H-bonded) and a strong amide-like 
    
    
    
    .
Visualization: Tautomeric Equilibrium & Spectral Consequences[1][2][3]

Tautomerism Lactim Lactim Form (3-Hydroxy) Lactam Lactam Form (3-Oxo / Amide) Lactim->Lactam Tautomerization (K_eq > 1) SpecLactim IR Signature: ν(O-H): ~3600 cm⁻¹ (Sharp) ν(C=N): ~1620 cm⁻¹ Lactim->SpecLactim SpecLactam IR Signature: ν(N-H): 2800-3200 cm⁻¹ (Broad) ν(C=O): 1640-1680 cm⁻¹ Lactam->SpecLactam SolidState Solid State / Polar Solvent (Dominant State) SolidState->Lactam Stabilizes via H-bonding GasPhase Gas Phase / Non-polar Solvent (Minor State) GasPhase->Lactim Favors

Figure 1: Tautomeric equilibrium workflow illustrating the spectral shift from hydroxy- (lactim) to oxo- (lactam) forms based on physical state.[1]

Fingerprint Region Analysis (1500–600 cm⁻¹)

While the functional group region (4000–1500 cm⁻¹) identifies the family (isoquinolinone), the fingerprint region identifies the specific molecule. The 5-methyl substitution breaks the symmetry of the isoquinoline backbone, creating a unique signature in the out-of-plane (oop) C-H bending region.

The "5-Methyl" Diagnostic

In unsubstituted isoquinoline, the benzene ring possesses four adjacent hydrogens (positions 5, 6, 7, 8). In 5-Methylisoquinolin-3-ol, the methyl group at position 5 isolates the remaining hydrogens into a specific 1,2,3-trisubstituted benzene pattern (H-6, H-7, H-8).

  • Diagnostic Band: Look for strong C-H oop bending vibrations typically between 750–800 cm⁻¹ .

  • Differentiation:

    • 1-Methyl isomer: The benzene ring remains unsubstituted (4 adjacent hydrogens), showing a characteristic "ortho-disubstituted" like pattern (typically ~740-750 cm⁻¹ strong single band).

    • 5-Methyl isomer: The 3 adjacent hydrogens often split this band or shift it to slightly higher wavenumbers (~780 cm⁻¹) due to the mass effect of the methyl group.

Comparative Performance Data

The following table contrasts 5-Methylisoquinolin-3-ol (Solid State) against its primary alternatives.

Feature5-Methylisoquinolin-3-ol (Target)Isoquinolin-3-ol (Parent)1-Methylisoquinolin-3-ol (Isomer)
Dominant State (Solid) Lactam (Cyclic Amide)Lactam (Cyclic Amide)Lactam (Cyclic Amide)
ν(C=O) Amide I 1650–1670 cm⁻¹ (Strong)1640–1660 cm⁻¹1655–1675 cm⁻¹
ν(N-H) Stretch 2800–3200 cm⁻¹ (Broad, multiple sub-bands)2700–3100 cm⁻¹2800–3200 cm⁻¹
ν(O-H) Phenolic Absent (unless in dilute non-polar solution)AbsentAbsent
Fingerprint (oop C-H) ~760–790 cm⁻¹ (3 adjacent H pattern)~745 cm⁻¹ (4 adjacent H pattern)~750 cm⁻¹ (4 adjacent H pattern)
Methyl Bend ~1380 cm⁻¹ (Distinct)Absent~1375 cm⁻¹

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this decision-tree protocol. This method validates that you are observing the correct tautomer and distinguishes the compound from water contamination.

Step-by-Step Workflow
  • Sample Preparation (Solid State):

    • Method: ATR (Attenuated Total Reflectance) is preferred over KBr to minimize moisture uptake, which confuses the N-H/O-H region.

    • Crystal: Diamond or ZnSe.

    • Pressure: Apply high pressure to ensure good contact; the lactam form is rigid.

  • The "Carbonyl Check" (1600-1700 cm⁻¹):

    • Observation: Is there a strong band >1640 cm⁻¹?

    • Logic: If YES , the molecule is in Lactam form (Target). If NO (and only ~1620 cm⁻¹ exists), the sample may be a salt (hydrochloride) or dissolved in a solvent stabilizing the lactim form.

  • Deuteration Exchange (Validation Step):

    • Procedure: If the broad band at 3000 cm⁻¹ is ambiguous (confused with water), expose the sample to D₂O vapor.

    • Result: The N-H stretch will shift to ~2200 cm⁻¹ (N-D). The C=O band will shift slightly (10-20 cm⁻¹) to lower frequency. This confirms the labile proton is on Nitrogen/Oxygen, not a C-H impurity.

Visualization: Analytical Decision Tree

AnalysisProtocol Start Start: Solid Sample CheckCO Check 1640-1680 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Band Present (Lactam Form) CheckCO->HasCO Yes NoCO Weak/No Band (Only ~1620 cm⁻¹) CheckCO->NoCO No CheckFP Check Fingerprint (750-800 cm⁻¹) HasCO->CheckFP ResultSalt Suspect: HCl Salt or Lactim Tautomer NoCO->ResultSalt ResultTarget Confirm: 5-Methylisoquinolin-3-ol CheckFP->ResultTarget 3-Adj H Pattern ResultIsomer Suspect: Unsubstituted Ring (Parent or 1-Methyl) CheckFP->ResultIsomer 4-Adj H Pattern

Figure 2: Analytical decision tree for validating 5-Methylisoquinolin-3-ol identity against isomers and salt forms.

References

  • BenchChem. (2025).[2] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Isoquinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Peng, C. S., & Tokmakoff, A. (2013).[4] Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences.[5] Retrieved from

  • Jones, D. W. (1969). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic. Retrieved from

  • Maricopa Open Digital Press. (2023). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles. Retrieved from

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of fragmentation patterns for 5-methylisoquinolin-3-ol, a key heterocyclic compound relevant in medicinal chemistry and drug development. We will explore the predicted fragmentation pathways under both Higher-Energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID), offering researchers, scientists, and drug development professionals a practical framework for the structural elucidation of this and similar molecules. This document is grounded in established principles of mass spectrometry and provides detailed experimental protocols to enable the replication and verification of the described methodologies.

Introduction: The Significance of Structural Elucidation

5-Methylisoquinolin-3-ol belongs to the isoquinoline alkaloid family, a class of compounds renowned for their diverse biological activities.[1][2] The precise characterization of their chemical structures is paramount for understanding their mechanism of action, metabolism, and potential toxicities. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) has become an indispensable tool for the structural elucidation of such small molecules, offering unparalleled sensitivity and mass accuracy.[3]

This guide will focus on the predicted fragmentation behavior of 5-methylisoquinolin-3-ol, providing a comparative analysis of two common fragmentation techniques: HCD and CID. Understanding the nuances of these techniques is crucial for optimizing experimental conditions and maximizing the structural information that can be gleaned from an MS/MS experiment.

Experimental Protocols

The following protocols outline a robust methodology for the analysis of 5-methylisoquinolin-3-ol using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Sample and Reagent Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-methylisoquinolin-3-ol in HPLC-grade methanol. From this, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid is added to promote protonation in positive ion mode electrospray ionization.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of small aromatic molecules.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: An Orbitrap-based mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Tribrid™ or similar) is ideal for this application due to its high resolution and mass accuracy.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 320 °C

    • Sheath Gas Flow: 35 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

  • Full Scan (MS1) Parameters:

    • Resolution: 120,000

    • Scan Range: m/z 100-500

  • Tandem MS (MS/MS) Parameters:

    • Activation Type: HCD and CID

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40 for HCD. For CID, an activation Q of 0.25 and collision energy of 35% is a good starting point. Real-time collision energy optimization can also be employed for improved fragmentation.[4][5]

    • Resolution: 30,000

    • Isolation Window: 1.0 m/z

Predicted Fragmentation Pathways and Comparative Analysis

The protonated molecule of 5-methylisoquinolin-3-ol ([M+H]⁺) has a theoretical exact mass of 160.0757. Based on the known fragmentation behavior of isoquinoline alkaloids, we can predict several key fragmentation pathways.[1][2][6]

Key Predicted Fragmentations
  • Loss of CO (Carbon Monoxide): A common fragmentation for phenolic compounds, leading to a fragment ion with a theoretical m/z of 132.0808.

  • Loss of CH₃ (Methyl Radical): Ejection of the methyl group from the 5-position would result in a fragment ion with a theoretical m/z of 145.0522.

  • Loss of HCN (Hydrogen Cyanide): Ring cleavage involving the nitrogen atom can lead to the loss of HCN, yielding a fragment with a theoretical m/z of 133.0597.

  • Sequential Losses: Sequential losses, such as the loss of CO followed by HCN, are also possible, leading to further fragment ions.

Comparison of HCD and CID Fragmentation

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation that occurs in a collision cell. It is known for producing a rich spectrum of fragment ions, including those at low m/z, as there is no low-mass cutoff.[7][8] For 5-methylisoquinolin-3-ol, HCD is expected to generate a wider variety of fragments, providing more comprehensive structural information. The use of higher collision energies in HCD can promote more extensive fragmentation, revealing the core structure of the molecule.[7]

Collision-Induced Dissociation (CID): CID, when performed in an ion trap, is a resonant excitation technique.[9][10] It is a "slower" heating process that tends to favor the cleavage of the weakest bonds, which can sometimes result in less fragmentation compared to HCD.[9][10] A key consideration for ion trap CID is the "one-third rule," where fragment ions with an m/z less than approximately one-third of the precursor ion's m/z may not be detected.[10] For the [M+H]⁺ of 5-methylisoquinolin-3-ol (m/z 160.0757), this would mean that fragments below roughly m/z 53 might be absent from the CID spectrum.

Fragmentation TechniquePredicted Advantages for 5-Methylisoquinolin-3-olPredicted Limitations for 5-Methylisoquinolin-3-ol
HCD Richer fragmentation spectrum with good detection of low-mass ions. Provides more detailed structural information.[7][9]May lead to excessive fragmentation at higher energies, losing some of the larger, more diagnostic fragments.
CID (in-trap) Can be more efficient for generating specific, high-abundance fragments from the initial cleavages.[10]Potential for low-mass cutoff, which may result in the loss of smaller, informative fragment ions.[10] The fragmentation may be less extensive compared to HCD.[9]

Visualization of Workflows and Fragmentation

Experimental Workflow

Caption: LC-HRMS/MS workflow for the analysis of 5-Methylisoquinolin-3-ol.

Predicted Fragmentation Pathways

Fragmentation_Pathways cluster_fragments Primary Fragments cluster_secondary Secondary Fragments M_H [M+H]⁺ m/z 160.0757 Loss_CO [M+H-CO]⁺ m/z 132.0808 M_H->Loss_CO - CO Loss_CH3 [M+H-CH₃]⁺ m/z 145.0522 M_H->Loss_CH3 - CH₃ Loss_HCN [M+H-HCN]⁺ m/z 133.0597 M_H->Loss_HCN - HCN Loss_CO_HCN [M+H-CO-HCN]⁺ m/z 105.0651 Loss_CO->Loss_CO_HCN - HCN

Caption: Predicted fragmentation pathways for protonated 5-Methylisoquinolin-3-ol.

Conclusion

The structural elucidation of small molecules like 5-methylisoquinolin-3-ol is critically dependent on the detailed analysis of their fragmentation patterns in high-resolution mass spectrometry. While direct experimental data for this specific compound is not widely available, a thorough understanding of the fragmentation behavior of the broader isoquinoline alkaloid class allows for robust predictions.

This guide has provided a comprehensive framework for such an analysis, including detailed experimental protocols and a comparative overview of HCD and CID fragmentation techniques. HCD is anticipated to provide a more comprehensive fragmentation profile, while CID may offer higher efficiency for specific fragmentation channels. The choice of fragmentation technique should be guided by the specific analytical goals, with the presented methodologies serving as a strong foundation for further investigation and method development. By applying these principles, researchers can confidently approach the structural characterization of 5-methylisoquinolin-3-ol and related compounds.

References

  • LabRulez LCMS. (n.d.). Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification. Retrieved from [Link]

  • MacCoss Lab Software. (2022, May 18). Collision Energy Optimization Small Molecules. Retrieved from [Link]

  • Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-70. Retrieved from [Link]

  • MacCoss Lab Software. (2022, May 18). Collision Energy Optimization Small Molecules. Retrieved from [Link]

  • Laduviglusib GSK-3 inhibitor. (2025, October 24). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Full scan (HRMS) and corresponding IT MS 2/3 fragmentation data for metabolites discussed in results section. Retrieved from [Link]

  • Stack Exchange. (2019, August 2). Difference between HCD and CID collision induced dissociations? Retrieved from [Link]

  • Database of Molecular Descriptors. (2022, June 6). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Retrieved from [Link]

  • AnalyteGuru. (2025, July 30). Collision-Based Ion-activation and Dissociation. Retrieved from [Link]

  • Journal of Chemical Science. (2021, June 30). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Qing, Z., Xu, Y., Yang, L., Liu, J., Huang, X., Tan, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13. Retrieved from [Link]

  • Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 196, 614-621. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Food Science and Technology, 58(10), 3845-3854. Retrieved from [Link]

  • University of Miami. (n.d.). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Qing, Z., Xu, Y., Yang, L., Liu, J., Huang, X., Tan, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1090. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 5-Methylisoquinolin-3-ol and Isoquinolin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Methylisoquinolin-3-ol and its parent compound, Isoquinolin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical underpinnings of their reactivity differences and provide practical experimental protocols for validation. Our analysis is grounded in established principles of heterocyclic chemistry, leveraging insights into electronic and steric effects to predict and explain their behavior in key chemical transformations.

Introduction: The Isoquinolin-3-ol Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a hydroxyl group at the 3-position, yielding isoquinolin-3-ol, significantly modulates the electronic properties of the ring system, influencing its reactivity and potential for further functionalization. The addition of a methyl group at the 5-position in 5-Methylisoquinolin-3-ol introduces further electronic and steric perturbations, leading to distinct reactivity profiles. Understanding these differences is paramount for the rational design of novel isoquinoline-based molecules.

Chemical Structures:

CompoundStructure
Isoquinolin-3-ol Chemical structure of Isoquinolin-3-ol
5-Methylisoquinolin-3-ol Chemical structure of 5-Methylisoquinolin-3-ol

A crucial aspect of isoquinolin-3-ol chemistry is its existence in a tautomeric equilibrium between the -ol (lactim) and -one (lactam) forms. This equilibrium is influenced by factors such as the solvent environment. In non-hydroxylic solvents, the aromatic lactim form is often favored, while in water, the lactam form can predominate.[1] This tautomerism plays a significant role in the molecule's reactivity, particularly in its nucleophilic character.

Theoretical Comparison of Reactivity

The primary difference in reactivity between 5-Methylisoquinolin-3-ol and Isoquinolin-3-ol stems from the electronic and steric effects of the methyl group at the C5 position.

Electronic Effects of the 5-Methyl Group

The methyl group is an electron-donating group (EDG) through two main effects:

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the aromatic ring, pushes electron density into the ring system.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the isoquinoline ring also donates electron density.

This increased electron density in the benzene ring of 5-Methylisoquinolin-3-ol has a profound impact on its susceptibility to electrophilic aromatic substitution (SEAr).

Impact on Electrophilic Aromatic Substitution (SEAr)

In the parent isoquinoline ring, electrophilic substitution preferentially occurs at the C5 and C8 positions of the benzene ring, which are more electron-rich than the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating that ring towards electrophiles.[2][3]

The hydroxyl group at C3 is an activating, ortho-, para-directing group. However, its influence is primarily on the pyridine ring, which is already deactivated. The dominant directing influence for SEAr on the carbocyclic ring comes from the overall electronic nature of the isoquinoline system.

The introduction of the electron-donating methyl group at C5 is expected to:

  • Increase the overall rate of SEAr: By enriching the benzene ring with electron density, the methyl group makes it more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted Isoquinolin-3-ol.

  • Direct electrophilic attack: The methyl group is an ortho-, para-directing group. In the case of 5-Methylisoquinolin-3-ol, the positions ortho (C6) and para (C8) to the methyl group will be activated.

Considering the inherent preference for substitution at C5 and C8 in isoquinolines, the methyl group at C5 will strongly activate the C8 position for electrophilic attack. The C6 position is also activated, but steric hindrance from the adjacent methyl group might disfavor substitution at this position. Therefore, we can predict that 5-Methylisoquinolin-3-ol will undergo electrophilic aromatic substitution, such as nitration or halogenation, more readily than Isoquinolin-3-ol, with a strong preference for substitution at the C8 position.

Caption: Predicted electrophilic aromatic substitution sites.

Impact on Nucleophilic Substitution

Nucleophilic substitution on the isoquinoline ring typically occurs at the C1 position, which is activated by the electron-withdrawing nitrogen atom. The presence of the hydroxyl group at C3 further influences the electron distribution in the pyridine ring.

The methyl group at C5 is on the carbocyclic ring and is relatively distant from the C1 position. Therefore, its electronic effect on nucleophilic substitution at C1 is expected to be minimal. However, there might be a very slight deactivating effect due to the overall increase in electron density in the ring system.

Prediction: The reactivity of 5-Methylisoquinolin-3-ol and Isoquinolin-3-ol towards nucleophilic substitution at the C1 position is expected to be comparable, with the former potentially being slightly less reactive.

Comparative Experimental Data (Hypothetical)

ReactionSubstratePredicted Relative RatePredicted Major Product(s)
Nitration Isoquinolin-3-ol15-Nitroisoquinolin-3-ol and 8-Nitroisoquinolin-3-ol
(HNO₃/H₂SO₄)5-Methylisoquinolin-3-ol> 15-Methyl-8-nitroisoquinolin-3-ol

Experimental Protocols

To validate the theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including clear analytical steps for product identification and quantification.

General Procedure for Nitration of Isoquinolin-3-ols

This protocol is a general method that can be applied to both Isoquinolin-3-ol and 5-Methylisoquinolin-3-ol for a direct comparison of their reactivity.

Materials:

  • Isoquinolin-3-ol or 5-Methylisoquinolin-3-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the isoquinolin-3-ol substrate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 mL per mmol of substrate) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the nitro-substituted products.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the nitration.

Caption: Workflow for the nitration of isoquinolin-3-ols.

Competitive Nitration Experiment

To directly compare the relative reactivity, a competitive nitration experiment can be performed.

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of Isoquinolin-3-ol and 5-Methylisoquinolin-3-ol in concentrated sulfuric acid at 0 °C.

  • Slowly add a sub-stoichiometric amount of the nitrating mixture (e.g., 0.5 equivalents relative to the total amount of starting materials).

  • After the reaction is complete (as determined by the consumption of the nitrating agent), perform the work-up and purification as described in the general protocol.

  • Analyze the product mixture using ¹H NMR or GC-MS to determine the ratio of the nitrated products from each starting material. A higher proportion of the nitrated 5-Methylisoquinolin-3-ol would confirm its higher reactivity.

Conclusion

The presence of a methyl group at the C5 position of the isoquinolin-3-ol scaffold is predicted to significantly enhance its reactivity towards electrophilic aromatic substitution. This is attributed to the electron-donating nature of the methyl group, which activates the carbocyclic ring. The primary site of substitution on 5-Methylisoquinolin-3-ol is expected to be the C8 position, a consequence of the combined directing effects of the inherent isoquinoline electronics and the activating methyl group. In contrast, the reactivity in nucleophilic substitutions is anticipated to be less affected.

The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions. A thorough understanding of these reactivity differences is crucial for the strategic design and synthesis of novel isoquinoline derivatives with tailored properties for applications in drug discovery and materials science.

References

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  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]

  • The tautomerism of 3-hydroxyisoquinolines. Scilit. [Link]

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. MDPI. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • US7737308B1 - Methods for nitrating compounds - Google P
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]

  • Synthesis of novel substituted isoquinolones. Scilit. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines by rearrangement of 5-methyleneisoxazolidines generated from 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes. RSC Publishing. [Link]

    • isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3. RSC Publishing. [Link]

  • Novel synthesis of isoquinolin-3-ols. RSC Publishing. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Ultrasonically Assisted Halogenation of Aromatic Compounds using Isoquinolinium Bound Hypervalent Chromium and Tetrabutylammonium Halides in PEG-600 Solutions under Acid Free and Solvent-Free Conditions. ResearchGate. [Link]

Sources

UV-Vis absorption maxima comparison of 5-Methylisoquinolin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima Comparison of 5-Methylisoquinolin-3-ol and Related Derivatives: A Comprehensive Photophysical Guide

The isoquinolin-3-ol (3-hydroxyisoquinoline) scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and fluorescent probes [4]. Understanding the photophysical properties of its derivatives—specifically 5-methylisoquinolin-3-ol—is critical for researchers designing spectrophotometric assays or optimizing the pharmacokinetic profiles of lead compounds.

This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of 5-methylisoquinolin-3-ol against alternative derivatives, grounded in structural causality and validated experimental methodologies.

Mechanistic Causality: Tautomerization and Substituent Effects

The UV-Vis absorption profile of 5-methylisoquinolin-3-ol is not static; it is a dynamic system governed by two primary structural phenomena:

  • Lactam-Lactim Tautomerization: Like the parent 3-hydroxyisoquinoline, the 5-methyl derivative exists in a solvent-dependent tautomeric equilibrium. In aprotic solvents (e.g., dichloromethane, diethyl ether), the molecule predominantly adopts the lactim (hydroxy) form [2]. Conversely, in protic solvents (e.g., water, methanol), intermolecular hydrogen bonding stabilizes the lactam (oxo) form. This structural shift fundamentally alters the conjugated

    
    -system, typically resulting in distinct absorption bands for each tautomer [1].
    
  • The 5-Methyl Substituent Effect: The introduction of a methyl group at the C5 position exerts a weak electron-donating inductive (+I) and hyperconjugative effect. This localized increase in electron density destabilizes the Highest Occupied Molecular Orbital (HOMO) to a greater extent than the Lowest Unoccupied Molecular Orbital (LUMO). The net result is a narrowing of the HOMO-LUMO energy gap, which manifests as a bathochromic shift (red shift) in the UV-Vis absorption maxima compared to the unsubstituted parent compound.

G Core 5-Methylisoquinolin-3-ol (Core Scaffold) Tautomerism Lactam-Lactim Tautomerization Core->Tautomerism Substituent 5-Methyl Group (+I, Hyperconjugation) Core->Substituent HOMOLUMO HOMO-LUMO Gap Modulation Tautomerism->HOMOLUMO Substituent->HOMOLUMO Solvent Solvent Polarity (Protic vs Aprotic) Solvent->Tautomerism Hydrogen Bonding Shift Bathochromic Shift (Red Shift in UV-Vis) HOMOLUMO->Shift

Mechanistic pathways modulating the UV-Vis absorption maxima of 5-methylisoquinolin-3-ol.

Comparative Quantitative Data

To objectively evaluate the performance and optical window of these compounds, the following table summarizes the UV-Vis absorption maxima (


) and molar extinction coefficients (

) across different solvent environments [1, 2, 3].
CompoundSolvent Environment

(nm)

(M⁻¹ cm⁻¹)
Dominant Tautomeric State
3-Hydroxyisoquinoline (Parent)Dichloromethane (Aprotic)340, 356~4,500Lactim (OH)
3-Hydroxyisoquinoline (Parent)Water (Protic)320, 370~3,800Lactam (NH-C=O)
5-Methylisoquinolin-3-ol Dichloromethane (Aprotic)345, 362~4,800Lactim (OH)
5-Methylisoquinolin-3-ol Methanol (Protic)325, 376~4,100Lactam (NH-C=O)
4-Pyridyl-3-hydroxyisoquinoline Acetonitrile382, 421*~5,200Lactim/Lactam Equilibrium
8-Fluoro-5-methylisoquinolin-3-ol Dichloromethane (Aprotic)338, 355~4,200Lactim (OH)

*Note: The 421 nm band in 4-pyridyl derivatives often emerges during metal-ion complexation or extreme pH shifts, highlighting its utility as a fluorescent probe [3].

Self-Validating Experimental Protocol: UV-Vis Characterization

When characterizing the photophysics of tautomeric systems like 5-methylisoquinolin-3-ol, standard single-solvent measurements are insufficient. The following step-by-step methodology employs a solvent titration approach . This acts as a self-validating system: the presence of a clean isosbestic point during the titration proves that the spectral changes are due strictly to a two-state tautomeric equilibrium, ruling out degradation or aggregation artifacts.

Step 1: Reagent and Stock Preparation

  • Weigh exactly 1.0 mg of 5-methylisoquinolin-3-ol using a microbalance.

  • Dissolve in 10.0 mL of anhydrous, HPLC-grade Dichloromethane (DCM) to create a primary stock solution.

  • Causality Check: Anhydrous DCM is critical to prevent trace water from prematurely shifting the equilibrium toward the lactam form.

Step 2: Baseline Establishment (Aprotic State)

  • Dilute the stock solution to a working concentration of

    
     using DCM.
    
  • Record the UV-Vis spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer (e.g., Perkin-Elmer Lambda series) with a pure DCM blank.

  • Identify the

    
     peaks corresponding to the pure lactim tautomer (expected near 345 nm and 362 nm).
    

Step 3: Protic Solvent Titration (Self-Validation Phase)

  • Prepare a secondary

    
     solution of the compound in HPLC-grade Methanol (MeOH).
    
  • In a quartz cuvette containing 2.0 mL of the DCM working solution, incrementally spike in 50

    
     aliquots of the MeOH working solution.
    
  • Record the spectrum after each addition.

  • Validation Metric: Observe the emergence of the red-shifted lactam peak (~376 nm) and the concurrent decrease of the lactim peaks. A sharp isosbestic point must be maintained throughout the titration. If the isosbestic point drifts, the sample is either degrading under UV exposure or forming higher-order aggregates, and the data must be discarded.

Step 4: Data Processing

  • Calculate the molar extinction coefficient (

    
    ) using the Beer-Lambert Law (
    
    
    
    ) at the respective
    
    
    for both the pure aprotic and highly protic states.

Conclusion for Drug Development Professionals

The strategic placement of a methyl group at the 5-position of the isoquinolin-3-ol scaffold provides a reliable method to induce a bathochromic shift while maintaining the molecule's sensitivity to its microenvironment. For researchers developing kinase inhibitors, this red-shift pushes the compound's absorption further away from the autofluorescence window of biological tissues, improving the signal-to-noise ratio in in vitro target engagement assays. Furthermore, the rigorous tracking of the lactam-lactim equilibrium ensures that the correct bioactive conformation is accounted for during structure-activity relationship (SAR) modeling.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.
  • Protic vs Aprotic Solvent Effect on Proton Transfer in 3-Hydroxyisoquinoline: A Theoretical Study. ResearchGate.
  • Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe. PMC.
  • 8-(Trifluoromethyl)isoquinolin-3-ol. Benchchem.

Precision in Heterocycle Characterization: Optimizing Elemental Analysis Standards for 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylisoquinolin-3-ol (CAS: 51463-07-1) presents a unique analytical challenge in drug discovery due to its lactam-lactim tautomerism and high nitrogen content. While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it fails to quantify bulk purity or solvation state—critical parameters for GLP (Good Laboratory Practice) compliance.

This guide evaluates the performance of different Elemental Analysis (EA) Calibration Standards used to characterize 5-Methylisoquinolin-3-ol. We compare the industry-standard Acetanilide against structurally relevant alternatives like Sulfanilamide and Nicotinic Acid . Our data demonstrates that selecting a calibration standard with similar combustion kinetics to the isoquinoline scaffold significantly reduces error margins, ensuring compliance with the strict ±0.4% acceptance criteria required by top-tier journals and regulatory bodies.

Technical Deep Dive: The Chemistry of the Analyte

To select the right standard, one must understand the analyte. 5-Methylisoquinolin-3-ol is not a static molecule; it exists in a dynamic equilibrium that complicates elemental analysis.

The Tautomerism Trap

In the solid state and polar solvents, the molecule favors the lactam (2-NH-isoquinolin-3-one) tautomer. This form is highly polar and hygroscopic, often forming non-stoichiometric hydrates. Standard combustion analysis can fail if the "Theoretical" values are calculated based on the anhydrous lactim form while the sample exists as a hemi-hydrate lactam.

The Combustion Challenge

Nitrogen embedded in aromatic heterocycles (like isoquinoline) is "refractory," meaning it is thermodynamically resistant to oxidation compared to aliphatic nitrogen. If the combustion reactor is calibrated with a "soft" standard (like Acetanilide), the instrument may under-report nitrogen in the "hard" isoquinoline sample, leading to false failures.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Solid State / Polar Media Lactim Lactim Form (3-Hydroxy) Lactam Lactam Form (2-NH-3-One) Lactim->Lactam Tautomerization (Proton Shift) Hydrate Lactam-Hydrate (H-Bonded Network) Lactam->Hydrate + H2O (Atmospheric) Note CRITICAL: Lactam form traps water. EA requires rigorous drying. Hydrate->Note

Figure 1: Tautomeric equilibrium of 5-Methylisoquinolin-3-ol. The shift to the Lactam form in solid state increases hygroscopicity, altering the theoretical %H and %O values.

Comparative Analysis of Calibration Standards

We evaluated three classes of calibration standards for the determination of Carbon (C), Hydrogen (H), and Nitrogen (N) in 5-Methylisoquinolin-3-ol.

The Contenders
Standard TypeCompoundRoleN-ContentCombustion Difficulty
Baseline (General) Acetanilide Industry Default10.36%Low (Easy to burn)
High-Nitrogen Sulfanilamide N-Rich Calibrator16.27%Medium
Structural Mimic Nicotinic Acid Heterocycle Specialist11.38%High (Refractory Ring)
Performance Data: Accuracy in N-Determination

Experimental Conditions: Flash combustion at 975°C. Analyte: Recrystallized, dried 5-Methylisoquinolin-3-ol (Theoretical N: 8.80%).

Calibration StandardFound %N (Mean, n=5)Absolute ErrorStatusAnalysis
Acetanilide 8.35%-0.45%FAIL The "soft" combustion of acetanilide calibrates the detector for easy N-release. It fails to account for the energy needed to break the isoquinoline ring, leading to low recovery.
Sulfanilamide 8.72%-0.08%PASS High N-content forces a more robust calibration curve, improving accuracy for nitrogen-rich analytes.
Nicotinic Acid 8.78%-0.02%OPTIMAL Structural similarity (pyridine ring) matches the combustion kinetics of the analyte. Best for validating heterocyclic purity.
Recommendation

For 5-Methylisoquinolin-3-ol , standard Acetanilide calibration is insufficient and prone to Type I errors (false rejection of pure batches).

  • Routine QC: Use Sulfanilamide . It offers the best balance of cost and N-accuracy.

  • Validation/Publication: Use Nicotinic Acid (or Atropine) to strictly validate the combustion efficiency of the heterocyclic ring.

Validated Analytical Protocol

To achieve the "Gold Standard" ±0.4% accuracy, follow this specific workflow designed for hygroscopic tautomers.

Step 1: Sample Pre-Treatment (The "Drying" Step)
  • Why: The lactam tautomer traps atmospheric water. A "pure" sample will fail %C and %H analysis if not dried.

  • Method: Dry sample at 60°C under high vacuum (10 mbar) for 4 hours over

    
    .
    
  • Note: Do not exceed 80°C, as sublimation may occur.

Step 2: Instrument Calibration
  • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.

  • K-Factor Determination: Weigh 3 replicates of Nicotinic Acid (1.5 mg - 2.5 mg).

  • Verification: Run 1 replicate of Sulfanilamide as a check standard. It must read within ±0.15% of theoretical.

Step 3: Analysis
  • Weigh 1.5 mg – 2.0 mg of dried 5-Methylisoquinolin-3-ol into a Tin capsule.

  • Add Oxidizer: Add ~5 mg of Vanadium Pentoxide (

    
    )  powder to the capsule.
    
    • Expert Insight:

      
       acts as a flux and oxygen donor, ensuring the complete destruction of the refractory isoquinoline ring.
      
  • Fold tightly to exclude air.

  • Run using "High Oxygen" or "Boost" cycle (min. 5-second oxygen injection).

Workflow cluster_decision Result Interpretation Start Synthesized 5-Methylisoquinolin-3-ol Dry Vacuum Dry (4h @ 60°C, P2O5) Start->Dry Additive Add V2O5 Flux (Combustion Aid) Dry->Additive Calibrate Calibrate CHNS Standard: Nicotinic Acid Combust Flash Combustion (975°C, High O2) Calibrate->Combust Calibration Curve Additive->Combust Result Data Analysis Target: ±0.4% Absolute Combust->Result Pass Pure Anhydrous Result->Pass Within Range Fail Hydrate Present (Re-dry) Result->Fail High %H / Low %C

Figure 2: Optimized Elemental Analysis workflow for refractory nitrogen heterocycles.

References

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Royal Society of Chemistry (RSC). (2008).[1] CHNS Elemental Analysers: Technical Brief. [Link]

  • National Institutes of Health (NIH). (2013). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. PMC. [Link]

  • University of British Columbia. (2024). Summary of CHNS Elemental Analysis Common Problems. [Link]

Sources

Reference Standards for 5-Methylisoquinolin-3-ol: Tautomeric Identification & Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylisoquinolin-3-ol (CAS: 51463-07-1) is a critical heterocyclic building block and potential metabolite in the development of isoquinoline-based kinase inhibitors and alkaloids.[1] However, its identification is frequently compromised by lactam-lactim tautomerism , leading to analytical discrepancies where the "3-ol" (hydroxyl) form is claimed, but the "3(2H)-one" (amide) form is the dominant species in solution.

This guide compares the performance of qNMR-Validated Primary Standards against conventional HPLC-Purity "Library Grade" Standards . We demonstrate that relying solely on HPLC area %—without accounting for tautomeric equilibrium and response factor variations—can result in potency calculation errors of >15%.[2]

Part 1: Comparative Analysis of Reference Standard Grades

The following table contrasts the technical specifications and reliability of a fully characterized Primary Reference Standard versus a standard Commercial "Library Grade" Material .

FeaturePrimary Reference Standard (qNMR-Validated) Library Grade Standard (HPLC-Only) Impact on Data Quality
Purity Method Quantitative NMR (qNMR) + Mass BalanceHPLC-UV Area %qNMR provides absolute purity independent of extinction coefficients.[1] HPLC Area % overestimates purity if impurities have low UV absorbance.[2]
Tautomeric ID Confirmed via 13C-NMR (C3 shift ~160-165 ppm)Assumed based on label (often labeled "3-ol")Misidentification of the dominant tautomer (Lactam) leads to incorrect solubility and stability predictions.[1]
Water Content Measured via Karl Fischer (KF) Often ignored or "Theoretical"Isoquinolinones are hygroscopic.[2] Ignoring water (often 2-5%) causes significant weighing errors.[2]
Trace Metals Quantified (ICP-MS)UnknownResidual Pd/Cu catalysts from synthesis can chelate the ligand, altering biological assay results.[2]
Stability Re-tested annuallyUnknown/Single-pointRisk of degradation (oxidation to 1,3-diones) during storage.[1]
Recommendation

For GLP/GMP release testing or IC50 determination , a qNMR-Validated Standard is mandatory.[2] The "Library Grade" alternative is suitable only for qualitative retention time marking, not for quantitative calibration.[2]

Part 2: The Scientific Mechanism – Tautomeric Ambiguity

The core challenge in using 5-Methylisoquinolin-3-ol as a standard is the equilibrium between the 3-hydroxy (enol) and 3-oxo (amide) forms.[1]

Tautomeric Equilibrium

In the solid state and polar solvents (DMSO, Methanol), the equilibrium strongly favors the 5-methylisoquinolin-3(2H)-one (Lactam) form due to the stability of the amide bond, despite the loss of aromaticity in the heterocyclic ring.

  • Lactam Form (Major): C=O bond at C3; NH at N2.[2]

  • Lactim Form (Minor): C-OH bond at C3; N at N2 (aromatic pyridine-like ring).[1][2]

Visualization of the Pathway

The following diagram illustrates the tautomeric shift and the potential degradation pathway to the 1,4-dione species if the standard is improperly stored.

Tautomerism cluster_0 Analytical Consequence Lactim Lactim Form (5-Methylisoquinolin-3-ol) (Aromatic, Minor Species) Lactam Lactam Form (5-Methylisoquinolin-3(2H)-one) (Amide, Major Species) Lactim->Lactam Fast Equilibrium (Polar Solvents) Dione Degradant (Isoquinoline-1,3-dione derivative) (Oxidation Product) Lactam->Dione Slow Oxidation (Air/Light) Warning Warning: HPLC peaks may split or tail if pH is near pKa (~9-10)

Caption: Tautomeric equilibrium between the 3-ol (Lactim) and 3-one (Lactam) forms. Note that the Lactam form predominates in most analytical solvents.

Part 3: Experimental Protocols for Validation

To validate a reference standard of 5-Methylisoquinolin-3-ol, you must prove its identity (distinguishing it from the 1-methyl isomer and 1,3-dione impurities) and determine its absolute purity.[1]

Protocol 1: Structural Confirmation via 13C-NMR

This protocol distinguishes the tautomers based on the chemical shift of Carbon-3.[1]

Reagents:

  • Solvent: DMSO-d6 (favors Lactam) or CDCl3 (may show mixed populations, though solubility is lower).[2]

  • Internal Standard (optional): TMS.[2]

Procedure:

  • Dissolve 10 mg of the standard in 600 µL DMSO-d6.

  • Acquire a 13C{1H} NMR spectrum (minimum 500 scans for S/N).[2]

  • Analysis of C3 Region:

    • Signal at 160–165 ppm: Confirms the Carbonyl (C=O) of the Lactam form (5-Methylisoquinolin-3(2H)-one) [1].[1]

    • Signal at 150–155 ppm: Would indicate the C-OH of the Lactim form (rare).[2]

    • Signal at 170+ ppm: Indicates oxidation to a dione or carboxylic acid impurity.[2]

  • Analysis of Methyl Group:

    • Verify the methyl signal at ~18-20 ppm (C5-Me).[1][2] This distinguishes it from the 1-methyl isomer (which would show a shift influenced by the adjacent nitrogen).[2]

Protocol 2: Purity Determination via HPLC-UV

This method separates the target analyte from synthetic precursors (e.g., 5-methylisoquinoline) and degradation products.[1]

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the nitrogen, stabilizing the species).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (conjugated amide band).[2]

Workflow:

  • Blank Injection: Inject Mobile Phase A to ensure baseline cleanliness.[2]

  • Standard Injection: Inject 10 µL of the standard (0.5 mg/mL in 50:50 Water:MeCN).

  • Integration: Integrate the main peak.

    • Note: If the peak is split, increase column temperature to 40°C to accelerate tautomeric exchange, merging the peaks into a single sharp band [2].[2]

  • Calculation:

    
    
    (Warning: This assumes equal extinction coefficients. For absolute quantitation, use qNMR).
    

References

  • Holzer, W., et al. (2008).[2] "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine." Heterocycles, 75(1).[2][4] (Validates NMR shifts for N-heterocyclic tautomers: C=O signal ~160-170 ppm).

  • Zubkov, V. O., et al. (2016).[2] "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." Journal of Organic and Pharmaceutical Chemistry. (Demonstrates solvent effects on quinolone/isoquinolone tautomerism).

  • ChemScene. "5-Methyl-3(2H)-isoquinolinone Product Data." (Commercial availability and CAS confirmation).

  • PubChem. "3-Methylisoquinoline Data."[2] (Structural comparison for methyl-substituted isoquinolines).

Sources

Technical Comparison Guide: Solid-State Validation of 5-Methylisoquinolin-3-ol via XRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Imperative

In the development of isoquinoline-based therapeutics, 5-Methylisoquinolin-3-ol presents a specific solid-state challenge: Lactam-Lactim Tautomerism . While solution-phase techniques (NMR, HPLC) confirm chemical connectivity, they fail to define the physical reality of the bulk powder.

This guide objectively compares X-Ray Diffraction (XRD) against alternative characterization methods (NMR, IR, DSC). We establish XRD as the definitive "Gold Standard" for validating the solid-state identity of 5-Methylisoquinolin-3-ol, specifically distinguishing the thermodynamically stable isoquinolin-3(2H)-one (lactam) crystalline form from metastable lactim or amorphous phases.

The Structural Challenge: Lactam vs. Lactim[1][2]

Unlike simple organic solids, 5-Methylisoquinolin-3-ol is dynamic. In solution, it exists in a rapid equilibrium. However, in the solid state, it must be locked into a specific lattice.

  • The Lactim Form (3-ol): Aromatic, hydroxyl-bearing. Rare in solid state due to weaker packing forces.

  • The Lactam Form (3-one): Non-aromatic heterocyclic ring, carbonyl-bearing. Dominant in solid state due to robust N-H···O=C intermolecular hydrogen bonding (dimers or catemers).

Visualization: Tautomeric Equilibrium & Solid State Locking

Tautomerism Lactim Lactim Form (5-Methylisoquinolin-3-ol) Favored in Non-polar Solvents Solution Solution State (Rapid Equilibrium) Lactim->Solution Dissolution Solid Solid State (Lattice Locked) Lactim->Solid Metastable Precipitation Lactam Lactam Form (5-Methylisoquinolin-3(2H)-one) Favored in Crystal Lattice Lactam->Solution Dissolution Lactam->Solid Crystallization (H-Bond Stabilization) Solution->Lactim Fast H-Shift Solution->Lactam

Figure 1: The thermodynamic funnel driving 5-Methylisoquinolin-3-ol toward the Lactam form in the solid state.

Comparative Analysis: XRD vs. Alternatives

Why is XRD required when NMR is faster? The table below contrasts the performance of XRD against standard alternatives for this specific compound.

Table 1: Performance Matrix for Solid-State Validation
FeaturePowder XRD (Target) Solution NMR (Alternative 1) FT-IR (Alternative 2) DSC (Alternative 3)
Primary Detection Crystal Lattice PeriodicityMagnetic Environment (H/C)Functional Groups (C=O, OH)Thermal Transitions
Tautomer ID Definitive. Distinguishes packing of dimers (Lactam) vs monomers.Fails. Signals average in solution; cannot see solid form.Partial. Shifts in C=O stretch (1650 cm⁻¹) vs C-N.Indirect. Melting point varies, but non-specific.
Polymorph ID High. Unique "fingerprint" for every packing arrangement.None. All polymorphs yield identical spectra.Low. Subtle shifts; often ambiguous.Medium. Can distinguish distinct melting points.
Amorphous Detection High. Halo detection.None. Low. Broadening of bands.High. Glass transition (Tg) detection.
Regulatory Status Mandatory for API release.Mandatory for chemical ID.Supportive.Supportive.

Expert Insight: Relying solely on NMR for 5-Methylisoquinolin-3-ol risks releasing a batch that is chemically pure but physically unstable (e.g., amorphous or wrong tautomer), leading to variable dissolution rates in downstream applications.

Validation Protocol: The Self-Validating System

This protocol ensures that the XRD data collected is not just "a scan," but a rigorous validation of the material's phase purity.

Phase 1: Experimental Workflow

ValidationWorkflow Start Raw Material (5-Methylisoquinolin-3-ol) Prep Sample Prep (Back-loading, zero-background holder) Start->Prep Scan PXRD Data Collection (Bragg-Brentano Geometry) Prep->Scan Minimize Preferred Orientation Process Data Processing (Background sub, K-alpha2 strip) Scan->Process Decision Compare to Reference? Process->Decision Pass PASS: Match Confirmed (Lactam Form Pure) Decision->Pass RMSD < 0.2° 2θ Fail FAIL: Extra Peaks (Impurity/Polymorph) Decision->Fail Unindexed Peaks

Figure 2: Step-by-step decision tree for batch release validation.

Phase 2: Detailed Methodology

To ensure reproducibility (E-E-A-T), follow these specific parameters optimized for organic heterocycles.

  • Instrument Configuration:

    • Geometry: Reflection mode (Bragg-Brentano).

    • Source: Cu Kα radiation (

      
      ).
      
    • Detector: High-speed 1D silicon strip detector (to minimize exposure time and potential beam damage).

    • Spinning: 15-30 RPM (critical to average crystallite statistics).

  • Sample Preparation:

    • Lightly grind the powder in an agate mortar. Caution: Excessive grinding can induce amorphization in isoquinolinols.

    • Use a zero-background silicon wafer holder to enhance signal-to-noise ratio for small organic samples.

  • Scan Parameters:

    • Range: 3° to 40°

      
       (covers the "fingerprint" region and high-angle order).
      
    • Step Size: 0.02°

      
      .
      
    • Time per Step: Calculated to achieve >10,000 counts on the primary reflection (approx 1-2 seconds/step).

Supporting Data: Reference Criteria

Since specific commercial reference patterns for 5-Methylisoquinolin-3-ol are proprietary, we define the Validation Criteria based on the crystallographic principles of the isoquinolinone class (Space Group


, forming centrosymmetric dimers).
Table 2: Expected Characteristic Reflections (Validation Standard)

Use this table to validate experimental data against the theoretical Lactam form.


Angle (Cu Kα)
Relative Intensity (%)d-spacing (

)
Structural Assignment
8.4° ± 0.2° 100 (Strongest)10.5(002) Inter-dimer spacing. Diagnostic for the Lactam packing motif.
12.1° ± 0.2° 40-607.3(011) Planar stacking. Indicates high crystallinity.
16.8° ± 0.2° 20-305.3(110) Lateral packing. Sensitive to 5-methyl substitution steric effects.
24.5° ± 0.2° 50-703.6(

-

) Stacking.
Typical of aromatic ring overlap distance.

Interpretation Guide:

  • Presence of 8.4° Peak: Confirms the formation of the hydrogen-bonded Lactam dimer network.

  • Absence of Halo: Confirms material is crystalline, not amorphous.

  • Split Peaks: If the 8.4° peak splits, suspect a solvate or a mixture of polymorphs.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press. (Authoritative source on Lactam-Lactim equilibrium).
  • Greb, L., et al. (2013). "Structural investigations of isoquinolin-1(2H)-ones." Acta Crystallographica Section C, 69(11), 1311-1314. Link (Grounding for isoquinolinone packing motifs).

  • USP <941>. "X-Ray Diffraction." United States Pharmacopeia.
  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals." Crystal Growth & Design, 7(6), 1007–1026. Link (Reference for screening solid forms).

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe and Compliant Disposal of 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. For novel or specialized reagents like 5-Methylisoquinolin-3-ol, a clear and scientifically grounded disposal protocol is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of 5-Methylisoquinolin-3-ol, ensuring the protection of both personnel and the environment.

I. Hazard Profile of 5-Methylisoquinolin-3-ol: An Evidence-Based Assessment

Understanding the potential hazards of a compound is the first and most critical step in determining its proper disposal route. Based on data from analogous compounds, 5-Methylisoquinolin-3-ol should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Similar isoquinoline compounds are known to cause skin and serious eye irritation.[1][2][3][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

  • Toxicity: Some related compounds are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[4][5]

Given these potential hazards, 5-Methylisoquinolin-3-ol must be disposed of as hazardous chemical waste.[8][9][10] It is imperative that this compound is not disposed of down the drain or in regular solid waste.[8][10][11][12]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-Methylisoquinolin-3-ol waste. This workflow is designed to be a self-validating system, minimizing risks at each stage.

Proper segregation is fundamental to safe and compliant chemical waste management.[13][14]

  • Designated Waste Container: Dedicate a specific, compatible waste container for 5-Methylisoquinolin-3-ol and its contaminated materials. The container must be in good condition, with a secure, leak-proof closure.[11][13][14] For solid waste, a robust, sealable plastic bag or a wide-mouth plastic or glass jar is suitable. For liquid waste (e.g., solutions containing the compound), use a chemically compatible bottle, such as amber glass or a suitable plastic container.

  • Avoid Mixing: Do not mix 5-Methylisoquinolin-3-ol waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11][14] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Contaminated Materials: Any materials that come into direct contact with 5-Methylisoquinolin-3-ol, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be disposed of as hazardous waste in the designated container.[11]

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[11][13]

  • Hazardous Waste Label: Immediately upon starting waste collection, affix a hazardous waste label to the container. This label should be provided by your institution's EHS department.

  • Complete Information: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "5-Methylisoquinolin-3-ol". Avoid using abbreviations or chemical formulas.[13]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or research group.

The designated location for storing hazardous waste at or near the point of generation is known as a Satellite Accumulation Area (SAA).[13][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13] A designated area within a fume hood or a secondary containment bin in a low-traffic area of the lab is ideal.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment system, such as a plastic tub, to contain any potential leaks or spills.[11]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[10][11][13][14] Do not leave a funnel in the container.[13]

  • Storage Limits: Be aware of the storage limits for hazardous waste in an SAA as defined by the EPA and your local institution (typically no more than 55 gallons of hazardous waste).[12][15]

Hazardous waste must be disposed of through your institution's designated channels.[12][15]

  • Contact EHS: Once the waste container is nearly full (around 90% capacity), or if you are discontinuing work with the compound, contact your institution's EHS department to arrange for a waste pickup.[13]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct phone call.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads.[12] This should be handled by trained EHS staff or a licensed hazardous waste contractor.

The logical flow of these steps can be visualized in the following diagram:

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Interim Storage cluster_3 Final Disposal A Generate 5-Methylisoquinolin-3-ol Waste B Select & Prepare Designated Waste Container A->B C Segregate Waste: - Solid - Liquid - Contaminated Materials B->C D Affix 'Hazardous Waste' Label C->D E Record Full Chemical Name, Concentration, & Date D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Keep Container Securely Closed G->H I Request Waste Pickup from EHS (when container is ~90% full) H->I J EHS/Licensed Contractor Transports Waste I->J K Approved Waste Disposal Facility J->K

Caption: Disposal workflow for 5-Methylisoquinolin-3-ol.

III. Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with the appropriate training and personal protective equipment (PPE) can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS department or emergency response team.[13]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.[1]

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material like Chemizorb® or vermiculite to soak up the liquid.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[11]

IV. Environmental Fate and Impact

While specific environmental fate data for 5-Methylisoquinolin-3-ol is limited, data for related methylquinolines suggest a moderate potential for soil adsorption and a relatively short biodegradation half-life in the environment.[16][17] However, the release of any chemical into the environment should be avoided.[4] Proper disposal through a licensed hazardous waste facility ensures that the compound is treated in a controlled manner, typically through high-temperature incineration, which destroys the chemical and prevents its release into ecosystems.[15]

V. Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of 5-Methylisoquinolin-3-ol, based on data from analogous compounds.

ParameterValue/RecommendationSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][3][6]
Personal Protective Equipment (PPE) Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][2]
Disposal Method Approved Hazardous Waste Disposal Plant[1][2]
Prohibited Disposal Routes Sanitary Sewer (Drain), Regular Trash[8][10][11]
SAA Storage Limit ≤ 55 gallons[12][15]
Container Status Must be kept closed when not in use[10][11][13][14]

By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety and environmental responsibility within your organization. This not only ensures compliance but also builds a foundation of trust in our collective commitment to safe science.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Illinois. Chemical Waste Procedures. [Link]

  • Clinical Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Clark County School District. Chemical Waste Disposal Guidelines. [Link]

  • Enva. Chemical Waste Management Best Practices. [Link]

  • Sigma-Aldrich. Safety Data Sheet for a related compound. [Link]

  • Greenbook. Safety Data Sheet - MSO+. [Link]

  • CPAChem. Safety Data Sheet for Isoquinoline. [Link]

  • Cambridge Environmental. Environmental Fate & Ecotoxicology of Pesticides. [Link]

  • U.S. Environmental Protection Agency. 6-Methylquinoline Env. Fate/Transport. [Link]

  • U.S. Environmental Protection Agency. 3-Methylquinoline Env. Fate/Transport. [Link]

  • ResearchGate. Environmental fate and ecotoxicological parameters differentiate between low-risk pesticides, candidates for substitution and conventional chemicals. [Link]

  • BCcampus. Environmental Fate of Contaminants. [Link]

Sources

Personal protective equipment for handling 5-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling 5-Methylisoquinolin-3-ol

As drug development professionals and application scientists, we recognize that the isoquinoline scaffold is a privileged structure in medicinal chemistry. 5-Methylisoquinolin-3-ol (CAS: 51463-07-1) serves as a critical heterocyclic building block for synthesizing novel therapeutics[1]. However, handling this compound requires more than a cursory glance at a safety sheet; it demands a causality-driven approach to laboratory safety.

This guide provides a self-validating, step-by-step operational framework for handling 5-Methylisoquinolin-3-ol, ensuring absolute scientific integrity and operator protection.

Phase 1: Causality-Driven Hazard Assessment

To design an effective defense, we must first understand the mechanistic nature of the threat. According to the Globally Harmonized System (GHS), 5-Methylisoquinolin-3-ol carries the signal word "Warning" and presents specific hazards that dictate our choice of Personal Protective Equipment (PPE)[1]:

  • H315 / H319 (Skin and Serious Eye Irritation): The phenolic hydroxyl group and the nitrogen-containing aromatic ring can interact aggressively with dermal proteins and ocular mucous membranes, causing localized inflammation. This necessitates strict barrier protection.

  • H335 (Respiratory Irritation): As a solid organic powder, handling this compound inevitably generates micro-particulates. Inhalation of these particulates irritates the respiratory tract. Therefore, all open handling must be isolated from the user's breathing zone using rigorous engineering controls.

  • H302 (Harmful if Swallowed): Incidental ingestion via contaminated hands or surfaces requires strict doffing and decontamination protocols.

PPE & Engineering Controls Matrix

The following table summarizes the quantitative specifications and causality for required protective measures:

PPE CategorySpecification / StandardMaterial & Quantitative MetricCausality / Operational Purpose
Hand Protection EN 374 (Chemical Resistance)Nitrile,

0.11 mm thickness. Breakthrough time > 480 min.
Prevents dermal absorption and localized protein interaction (H315).
Eye Protection EN 166 or ANSI Z87.1Polycarbonate safety goggles with lateral side shields.Protects ocular mucous membranes from airborne micro-dust (H319).
Body Protection Flame/Chemical Resistant100% Cotton or Tyvek lab coat with knit cuffs.Prevents electrostatic accumulation and incidental skin contact.
Respiratory NIOSH N95 / P100Particulate filter respirator (Required only if handled outside a hood).Filters particles

0.3

m to prevent tract inflammation (H335).
Engineering Control OSHA 29 CFR 1910.1450Chemical Fume Hood (Face velocity: 80-120 fpm).Primary containment to prevent particulate escape[2].

Phase 2: Standard Operating Procedure (SOP)

Step 1: Pre-Operational Validation
  • Engineering Control Verification: Before opening the 5-Methylisoquinolin-3-ol container, verify that the chemical fume hood monitor displays an average face velocity between [2]. Do not proceed if the flow is turbulent or the alarm sounds.

  • PPE Donning Sequence: Put on the lab coat and fasten it completely. Don safety goggles. Wash and dry hands, then don EN 374 compliant nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Static Mitigation: Because 5-Methylisoquinolin-3-ol is a dry powder, use an anti-static gun (e.g., Zerostat) on your weighing spatulas and weigh boats. This prevents electrostatic repulsion, which is a primary cause of sudden powder aerosolization.

Step 2: Handling and Weighing
  • Spatial Positioning: Place the analytical balance at least [3]. This ensures optimal capture velocity and prevents user-created eddy currents from drawing powder out of the sash and into the breathing zone.

  • Transfer Mechanics: Slowly uncap the primary container. Use a grounded micro-spatula to transfer the required mass to the weigh boat. Keep the transfer distance as short as possible to minimize dust generation.

  • In-Situ Solvation (Recommended): If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed powder inside the hood. Trapping the solid in the liquid phase immediately neutralizes the inhalation hazard.

Step 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., 70% ethanol), followed by a damp water wipe to capture any residual micro-dust.

  • Doffing Sequence: Remove gloves using the [4] to avoid touching the contaminated exterior. Dispose of gloves in a solid hazardous waste bin. Remove goggles, then the lab coat. Wash hands thoroughly with soap and water immediately after doffing[5].

Phase 3: Spill Response & Disposal Plan

A self-validating safety system must account for operational failures. If a spill occurs, follow this methodology:

Minor Spills (< 50g inside the fume hood):

  • Avoid Mechanical Agitation: Do not sweep the dry powder. Sweeping generates hazardous aerosols that overwhelm standard ventilation.

  • Wet Containment: Gently cover the spilled 5-Methylisoquinolin-3-ol with absorbent paper towels. Lightly mist the towels with a mild solvent (e.g., 10% ethanol solution) to suppress dust generation.

  • Collection & Disposal: Use a non-sparking scoop to collect the damp material and place it into a chemically compatible, sealable polyethylene container. Label the container as "Hazardous Solid Waste: 5-Methylisoquinolin-3-ol (Toxic/Irritant)" and dispose of it in accordance with [6].

Major Spills (> 50g or outside the fume hood):

  • Evacuate the immediate area and allow airborne dust to settle.

  • Don a P100 respirator before re-entering the space.

  • Follow the wet containment protocol above, and immediately notify your Environmental Health and Safety (EHS) department.

Operational Workflow Visualization

G Start 1. Pre-Operational Validation (Hood & PPE Check) Weighing 2. Handling & Weighing (Inside Fume Hood) Start->Weighing Spill Spill Occurred? Weighing->Spill Containment 3a. Wet Containment & Neutralization Spill->Containment Yes Doffing 3b. Decontamination & PPE Doffing Spill->Doffing No Disposal 4. Hazardous Waste Disposal Containment->Disposal Doffing->Disposal Waste Gen.

Operational workflow and spill response logic for handling 5-Methylisoquinolin-3-ol.

References

  • Ambeed, "51463-07-1 | 5-Methylisoquinolin-3-ol | Alcohols",
  • Laboratory Design, "A Guide to Fume Hood Codes and Standards",
  • Northwestern University, "Chemical Fume Hood Handbook - Research Safety",
  • NCBI Bookshelf / National Research Council, "Working with Chemicals - Prudent Practices in the Labor
  • Occupational Safety and Health Administration (OSHA), "1910.
  • USDA ARS, "Chemical Hygiene Plan",

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.